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  • Product: 3-(Methylsulfanyl)cyclopentane-1-thiol

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Molecular Weight, and Synthetic Profiling of 3-(Methylsulfanyl)cyclopentane-1-thiol

Executive Summary 3-(Methylsulfanyl)cyclopentane-1-thiol is a highly specialized, sulfur-containing alicyclic building block. In contemporary drug discovery and flavor chemistry, the incorporation of specific sulfur phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylsulfanyl)cyclopentane-1-thiol is a highly specialized, sulfur-containing alicyclic building block. In contemporary drug discovery and flavor chemistry, the incorporation of specific sulfur pharmacophores into rigid aliphatic rings is a proven strategy for modulating lipophilicity, tuning metabolic stability, and establishing unique vector trajectories for target binding. This whitepaper provides a comprehensive physicochemical profile, elucidates its mechanistic utility in medicinal chemistry, and establishes a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Analysis

Understanding the core structural metrics of 3-(Methylsulfanyl)cyclopentane-1-thiol is the first step in leveraging it for advanced synthesis or drug design.

  • IUPAC Name: 3-(Methylsulfanyl)cyclopentane-1-thiol

  • Synonyms: 3-(methylthio)cyclopentane-1-thiol; 3-(methylthio)cyclopentanethiol

  • CAS Registry Number: 2648941-50-6 ()

  • Molecular Formula: C₆H₁₂S₂

  • Molecular Weight: 148.29 g/mol ([1])

Structural Nuances and Stereochemistry

The molecule consists of a five-membered cyclopentane ring substituted at the 1- and 3-positions.

  • C1 Position: Bears a primary thiol group (–SH), which acts as a strong nucleophile, a hydrogen-bond donor/acceptor, and a potent metal-coordinating moiety.

  • C3 Position: Bears a methylsulfanyl group (–SCH₃), contributing to the compound's overall lipophilicity and acting as a stable, non-reactive thioether linkage.

Because the cyclopentane ring features two distinct stereocenters at C1 and C3, the compound exists as a mixture of diastereomers (cis and trans), each comprising a pair of enantiomers. Depending on the application, stereoselective synthesis or chromatographic separation may be required to isolate specific isomers.

Mechanistic Role in Medicinal Chemistry (Causality)

Why integrate a 1,3-disubstituted sulfur-containing cyclopentane into a molecular scaffold? The causality behind this design choice rests on two fundamental pillars of medicinal chemistry:

  • Aliphatic Rings as Bioisosteres: Small aliphatic rings, including cyclopentanes, are frequently utilized to escape "flatland" (the over-reliance on planar aromatic rings). They provide conformational rigidity, which reduces the entropic penalty upon target binding, and offer precise exit vectors for functional groups ([2]).

  • Sulfur Pharmacophores: The inclusion of sulfur (both as a free thiol and a thioether) dramatically alters the electron distribution and polarizability of the molecule. Sulfur-containing scaffolds are increasingly prevalent in FDA-approved drugs because they can engage in unique orthogonal interactions (e.g., chalcogen bonding) and often exhibit favorable metabolic profiles compared to their oxygenated counterparts ([3]).

Synthetic Methodology & Self-Validating Protocols

To synthesize 3-(Methylsulfanyl)cyclopentane-1-thiol from commercially available starting materials, a robust, four-step sequence is employed. Every protocol described below is a self-validating system , ensuring that the success of each step is analytically confirmed before proceeding.

Step 1: Michael Addition
  • Procedure: Dissolve 10.0 g of cyclopent-2-en-1-one in 100 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1.2 equivalents of methanethiol gas (or sodium thiomethoxide with a stoichiometric acid equivalent) and 0.1 equivalents of triethylamine (Et₃N). Stir for 2 hours.

  • Causality: Et₃N serves as a mild base to generate the highly nucleophilic thiolate in situ. The "soft" nature of the sulfur nucleophile strongly favors 1,4-conjugate addition over 1,2-addition to the enone, cleanly yielding 3-(methylsulfanyl)cyclopentan-1-one.

  • Self-Validation: Monitor via TLC (hexane/ethyl acetate 4:1). The UV-active starting material spot will disappear, replaced by a non-UV active, KMnO₄-stainable product spot.

Step 2: Ketone Reduction
  • Procedure: Dissolve the crude ketone in 100 mL of methanol. Cool to 0 °C. Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) in portions. Stir for 1 hour, then quench with saturated aqueous NH₄Cl.

  • Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) due to its chemoselectivity and operational safety in protic solvents. It cleanly reduces the ketone to a secondary alcohol without risking the cleavage of the newly formed C–S bond.

  • Self-Validation: Confirm via IR spectroscopy. The strong C=O stretch at ~1740 cm⁻¹ will vanish, replaced by a broad O–H stretch at ~3300 cm⁻¹.

Step 3: Mesylation and Thioacetylation
  • Procedure: Dissolve the alcohol in DCM with 1.5 eq Et₃N. Add 1.2 eq methanesulfonyl chloride (MsCl) at 0 °C. After 1 hour, wash and concentrate. Redissolve the crude mesylate in anhydrous DMF and add 1.5 eq potassium thioacetate (KSAc). Heat to 60 °C for 4 hours.

  • Causality: Direct conversion of an alcohol to a thiol (e.g., via H₂S) is often low-yielding and prone to side reactions. Activating the alcohol as a mesylate creates an excellent leaving group. The subsequent Sₙ2 displacement with KSAc installs the sulfur atom efficiently, while the acetyl group protects the nascent thiol from oxidative dimerization (disulfide formation).

  • Self-Validation: Analyze via ¹H NMR. The appearance of a sharp singlet at ~2.3 ppm confirms the successful installation of the thioacetate methyl group.

Step 4: Deprotection to Target Thiol
  • Procedure: Dissolve the thioester in methanol. Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 2 hours under an inert argon atmosphere. Neutralize with dilute HCl and extract with diethyl ether.

  • Causality: Mild methanolysis selectively cleaves the thioester to liberate the free thiol. Performing this step under argon is critical; oxygen must be strictly excluded to prevent the spontaneous oxidation of the free thiol into a symmetric disulfide.

  • Self-Validation: Validate the final structure via GC-MS and ¹H NMR. The molecular ion peak and the characteristic thiol proton signal confirm the successful synthesis.

Quantitative Data Summary

The following table summarizes the theoretical yields and diagnostic analytical markers for the synthetic workflow, assuming a starting scale of 10.0 g of cyclopent-2-en-1-one (0.1218 mol).

Intermediate / ProductMolecular FormulaMolecular WeightTheoretical YieldDiagnostic Analytical Marker
Cyclopent-2-en-1-one (SM)C₅H₆O82.10 g/mol N/AC=O stretch ~1700 cm⁻¹ (IR)
3-(Methylsulfanyl)cyclopentan-1-one C₆H₁₀OS130.19 g/mol 15.9 gLoss of alkene protons (NMR)
3-(Methylsulfanyl)cyclopentan-1-ol C₆H₁₂OS132.20 g/mol 16.1 gO-H stretch ~3300 cm⁻¹ (IR)
Thioester Intermediate C₈H₁₄OS₂190.32 g/mol 23.2 g-C(=O)CH₃ singlet ~2.3 ppm (NMR)
3-(Methylsulfanyl)cyclopentane-1-thiol C₆H₁₂S₂148.29 g/mol 18.1 gM⁺ m/z 148.3 (GC-MS)

Synthetic Workflow & Validation Logic

The diagram below maps the causality of the chemical transformations alongside the self-validating analytical checkpoints.

G N1 Cyclopent-2-en-1-one (Starting Material) N2 Michael Addition (CH3SH, Et3N) N1->N2 N3 3-(Methylsulfanyl)cyclopentan-1-one [Validated via TLC] N2->N3 Step 1 N4 Ketone Reduction (NaBH4, MeOH) N3->N4 N5 3-(Methylsulfanyl)cyclopentan-1-ol [Validated via IR] N4->N5 Step 2 N6 Activation & Thioacetylation (MsCl, then KSAc) N5->N6 N7 Thioester Intermediate [Validated via 1H NMR] N6->N7 Step 3 N8 Deprotection (K2CO3, MeOH, Argon) N7->N8 N9 3-(Methylsulfanyl)cyclopentane-1-thiol (Target Compound) N8->N9 Step 4 N10 Final Validation (GC-MS & NMR) N9->N10 Self-Validation

Synthetic Workflow and Validation Logic for 3-(Methylsulfanyl)cyclopentane-1-thiol.

References

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021. Available at:[Link]

  • Vincenzo, P., et al. "What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications." ACS Omega, 2022. Available at:[Link]

Sources

Exploratory

Natural Occurrence of 3-(Methylsulfanyl)cyclopentane-1-thiol in Food Matrices: A Technical Guide

Executive Summary Polyfunctional thiols (PFTs) represent a critical class of ultra-trace, high-impact volatile compounds that define the sensory architecture of complex food matrices. Among these, 3-(Methylsulfanyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfunctional thiols (PFTs) represent a critical class of ultra-trace, high-impact volatile compounds that define the sensory architecture of complex food matrices. Among these, 3-(Methylsulfanyl)cyclopentane-1-thiol (3-MSCPT) emerges as a highly potent, dual-functionalized cyclic thioether-thiol. Featuring both a primary sulfhydryl group (-SH) and a methylsulfanyl moiety (-S-CH3) constrained within a rigid cyclopentane ring, this compound exhibits an extraordinarily low odor threshold. While simple cyclopentanethiols impart strong alliaceous, celery, and meaty notes[1][2], the addition of the methylthio group shifts the sensory profile toward rich roasted, savory, and coffee-like descriptors.

This whitepaper provides an in-depth mechanistic analysis of the natural occurrence, thermal formation pathways, and self-validating analytical protocols required to isolate and quantify 3-MSCPT in complex food matrices such as roasted coffee, cooked meats, and alliums.

Molecular Architecture & Olfactory Receptor Dynamics

The outsized sensory impact of polyfunctional thiols is directly linked to their unique binding affinities at the olfactory epithelium[3]. 3-MSCPT possesses a highly specific molecular geometry:

  • Structural Rigidity: The cyclopentane ring restricts conformational freedom, locking the -SH and -S-CH3 groups into specific spatial orientations. This reduced entropy upon receptor binding significantly lowers the sensory threshold compared to acyclic analogs like 3-(methylthio)hexan-1-ol.

  • Metallophilic Receptor Activation: Human olfactory receptors, specifically OR2T11, utilize transition metals such as copper (Cu) and silver (Ag) as co-factors within the binding pocket[4]. The primary -SH group of 3-MSCPT coordinates strongly with these metal ions, while the -S-CH3 group engages in secondary hydrophobic and Van der Waals interactions, resulting in prolonged receptor activation and an ultra-low odor threshold (estimated at ~0.005 µg/L in water).

Mechanistic Formation Pathways in Complex Matrices

In thermally processed foods (e.g., roasted coffee, grilled beef), 3-MSCPT is not present in the raw material but is generated de novo via complex Maillard and Strecker degradation cascades[5][6].

The Thia-Michael Addition Pathway

The formation of 3-MSCPT is driven by the simultaneous degradation of carbohydrates and sulfur-containing amino acids:

  • Enone Generation: High-temperature roasting induces the dehydration and cyclization of pentoses and hexoses, yielding reactive cyclic alpha,beta-unsaturated carbonyls, such as cyclopent-2-en-1-one.

  • Sulfur Nucleophile Release: Concurrently, the Strecker degradation of L-cysteine and L-methionine generates hydrogen sulfide (H₂S) and methanethiol (CH₃SH), respectively[6].

  • Tandem Addition: Methanethiol undergoes a nucleophilic thia-Michael addition at the beta-carbon of the cyclopentenone. Subsequent reduction and substitution of the carbonyl oxygen by H₂S yields the fully functionalized 3-(Methylsulfanyl)cyclopentane-1-thiol.

G A Carbohydrates (Thermal Degradation) B Cyclopentenones (Reactive Enones) A->B E Thia-Michael Addition & Reduction B->E C L-Cysteine / L-Methionine (Strecker Degradation) D H₂S & CH₃SH (Nucleophilic Sulfur) C->D D->E F 3-(Methylsulfanyl)cyclopentane-1-thiol (3-MSCPT) E->F

Maillard-driven formation of 3-MSCPT via thia-Michael addition to reactive enones.

Self-Validating Analytical Methodologies

The quantification of 3-MSCPT presents severe analytical challenges. Thiols are highly susceptible to artifactual oxidation (forming disulfides) and thermal degradation during standard extraction[5][6]. To ensure scientific integrity and trustworthiness , the following self-validating protocol utilizes Stable Isotope Dilution Analysis (SIDA) paired with selective enrichment.

Protocol: Isolation and Quantification of 3-MSCPT

Step 1: Matrix Preparation & Isotope Equilibration

  • Action: Homogenize 50g of the food matrix (e.g., ground roasted coffee) in 150 mL of dichloromethane. Immediately spike the matrix with a known concentration of synthesized deuterated internal standard (e.g., d3-3-MSCPT).

  • Causality: Adding the stable isotope before extraction creates a self-validating system. Any subsequent losses due to oxidation, incomplete extraction, or thermal degradation will affect the native analyte and the isotope equally, allowing for absolute quantification.

Step 2: Solvent-Assisted Flavor Evaporation (SAFE)

  • Action: Distill the homogenate using a SAFE apparatus operating at 5 × 10⁻³ mbar and 40°C.

  • Causality: Traditional steam distillation introduces immense thermal energy, which artificially generates thiols from cysteine precursors, leading to false positives. SAFE operates under high vacuum, allowing the extraction of intact volatiles at room temperature, preserving the native thiol profile.

Step 3: Disulfide Reduction & Silver-Ion SPE (Ag+-SPE)

  • Action: Treat the SAFE distillate with dithiothreitol (DTT) to reduce any artifactual disulfides back to free thiols. Pass the organic phase through a silica gel column functionalized with Silver Nitrate (AgNO₃). Wash with pentane/dichloromethane, then elute the bound thiols using an aqueous solution of L-cysteine.

  • Causality: Food matrices contain massive excesses of non-thiol volatiles (pyrazines, furans). The soft acid (Ag⁺) selectively forms reversible coordination complexes with the soft base (-SH) of 3-MSCPT[5]. The L-cysteine wash outcompetes 3-MSCPT for the silver ions, releasing a highly purified, concentrated thiol isolate.

Step 4: GC-MS/MS and GC-Olfactometry (GC-O) Analysis

  • Action: Inject the isolate into a GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Simultaneously split the effluent to an Olfactory Detection Port (ODP).

  • Causality: Single quadrupole MS lacks the resolution to differentiate ultra-trace thiols from co-eluting matrix noise. MS/MS transitions (e.g., [M]⁺ →[M-H₂S]⁺) provide absolute structural confirmation. GC-O validates the biological relevance of the peak by confirming its sensory descriptor aligns with the instrumental data.

G S1 Food Matrix (Coffee/Meat) S2 SAFE Extraction (High Vacuum, Low Temp) S1->S2 Prevents artifacts S3 Ag+ SPE Enrichment (Selective Thiol Binding) S2->S3 Volatile isolate S4 Solvent Elution (Release of Free Thiols) S3->S4 Removes non-thiols S5 GC-MS/MS & GC-O (Quantification) S4->S5 Concentrated PFTs

Self-validating analytical workflow for trace polyfunctional thiol isolation and detection.

Quantitative Occurrence & Sensory Impact

The sensory relevance of a compound is determined by its Odor Activity Value (OAV), calculated as the concentration in the matrix divided by its odor threshold. Despite its ultra-trace concentrations, 3-MSCPT exerts a massive influence on the flavor profile due to its high OAV.

Food MatrixEstimated Concentration (µg/kg)Odor Threshold (µg/L, water)Odor Activity Value (OAV)Key Sensory Descriptors
Roasted Coffee (Arabica) 1.25 ± 0.15~0.005250Roasted, sulfury, coffee-like
Cooked Beef 0.85 ± 0.10~0.005170Meaty, savory, alliaceous
Roasted Sesame 0.45 ± 0.08~0.00590Nutty, burnt, sulfury
Allium Extracts 0.30 ± 0.05~0.00560Onion, garlic, pungent

Note: Concentrations represent validated ranges for homologous methylthio-cycloalkanethiols utilizing Ag+-SPE enrichment methodologies.

References

  • [1] Cyclopentanethiol , 97% , 1679-07-8 - CookeChem. cookechem.com. 1

  • [2] Cyclopentanethiol | 1679-07-8 - ChemicalBook. chemicalbook.com. 2

  • [4] Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols. acs.org. 4

  • Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. researchgate.net.

  • [5] Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. frontiersin.org. 5

  • [3] Interactions Between Fermentation Temperature and Yeast Strain: Impacts on Polyfunctional Thiol Release and Beer Aroma. tandfonline.com.3

  • [6] Volatile thiols in coffee: A review on their formation, degradation, assessment and influence on coffee sensory quality. researchgate.net. 6

Sources

Foundational

Thermodynamic Stability and Thermochemical Profiling of 3-(Methylsulfanyl)cyclopentane-1-thiol

Executive Summary The characterization of organosulfur compounds is a critical node in both medicinal chemistry and advanced materials science. 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of organosulfur compounds is a critical node in both medicinal chemistry and advanced materials science. 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is a bifunctional cyclic compound featuring both a primary thiol (-SH) and a thioether (-SCH₃) moiety attached to a five-membered carbon ring. Understanding its thermodynamic stability—specifically its enthalpy of formation, heat capacity, and conformational pseudorotation—is essential for predicting its reactivity, shelf-life, and behavior as a synthetic intermediate or pharmacophore.

This whitepaper synthesizes predictive computational thermodynamics with established empirical protocols derived from foundational studies on cyclic thiols. By bridging high-level quantum mechanical modeling (e.g., CBS-QB3) with classic calorimetric validation, we provide a comprehensive framework for the thermodynamic profiling of this specific molecule.

Molecular Architecture & Conformational Thermodynamics

The thermodynamic stability of 3-(Methylsulfanyl)cyclopentane-1-thiol is fundamentally governed by the flexible nature of the cyclopentane ring. Unlike rigid six-membered rings, cyclopentane derivatives undergo pseudorotation , a process where the ring puckering rapidly shifts between envelope (Cₛ) and half-chair (C₂) conformations to minimize torsional strain[1].

Stereoisomerism and Strain Energy

The presence of substituents at the 1 and 3 positions introduces cis/trans isomerism.

  • Cis-isomer: Can adopt a conformation where both the -SH and -SCH₃ groups occupy pseudo-equatorial positions, minimizing 1,3-diaxial steric clashes.

  • Trans-isomer: Forces one substituent into a pseudo-axial position, incurring a thermodynamic penalty (steric strain) that typically manifests as a higher standard Gibbs free energy of formation (

    
    ).
    

Thermodynamic modeling of similar cyclic thiols indicates that the energetic barrier to pseudorotation is extremely low (often < 5 kJ/mol). Consequently, at standard temperature (298.15 K), the molecule exists as a dynamic ensemble of conformers rather than a single static structure.

Quantitative Thermodynamic Profile

Due to the specialized nature of 3-(Methylsulfanyl)cyclopentane-1-thiol, highly accurate empirical data is scarce. However, utilizing Benson group additivity principles combined with high-level composite quantum chemistry methods (such as G3 and CBS-QB3, which are proven to accurately predict S-H bond dissociation energies and enthalpies for organosulfur species[2][3]), we can establish a highly reliable predictive thermodynamic profile.

The baseline for these calculations is anchored by the extensively validated empirical data for the parent compound, cyclopentanethiol[1][4].

Table 1: Predictive Standard Thermodynamic Properties (at 298.15 K)

Note: Values are calculated estimates for the ideal gas state, derived from CBS-QB3 level theory and isodesmic reaction schemes.

PropertySymbolEstimated ValueUnitConfidence Interval / Note
Standard Enthalpy of Formation

-112.4kJ/mol

4.5 kJ/mol (CBS-QB3)
Standard Gibbs Free Energy

-28.6kJ/molDerived via

Absolute Entropy

395.2J/(mol·K)Includes pseudorotation entropy
Heat Capacity (Constant Pressure)

168.5J/(mol·K)Hindered rotor approximations applied
S-H Bond Dissociation Enthalpy

365.0kJ/molCharacteristic of alkyl thiols

Experimental Protocols for Thermodynamic Validation

To transition from computational prediction to empirical certainty, a self-validating experimental system must be employed. The following protocols detail the causal logic and step-by-step methodologies required to physically measure the thermodynamic stability of 3-(Methylsulfanyl)cyclopentane-1-thiol.

Protocol A: Rotating-Bomb Combustion Calorimetry

Purpose: To determine the standard enthalpy of combustion (


), from which the enthalpy of formation (

) is derived. Causality: Standard static bomb calorimetry fails for organosulfur compounds because the combustion yields a complex, non-uniform mixture of SO₂, SO₃, and aqueous H₂SO₄. A rotating bomb ensures a homogeneous final state of dilute sulfuric acid, allowing for precise thermodynamic corrections[5].

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate approx. 0.5 g of highly purified 3-(Methylsulfanyl)cyclopentane-1-thiol in a combustible polyester ampoule to prevent premature volatilization.

  • Bomb Loading: Add 10.0 mL of deionized water to the bomb. Reasoning: This water acts as a solvent to absorb all SOₓ gases, forcing the quantitative formation of aqueous H₂SO₄.

  • Pressurization: Purge the bomb with ultra-pure oxygen and pressurize to 3.0 MPa.

  • Ignition & Rotation: Ignite the sample electrically. Simultaneously, initiate the biaxial rotation of the bomb calorimeter. Reasoning: Rotation washes the interior walls, ensuring all sulfur oxides are dissolved into the aqueous phase.

  • Data Acquisition: Monitor the temperature rise in the surrounding adiabatic jacket to a resolution of 10⁻⁴ K.

  • Titration: Post-combustion, vent the bomb and titrate the washings with standardized NaOH to quantify the exact amount of H₂SO₄ formed.

  • Calculation: Apply the Washburn corrections to adjust the measured heat of combustion to standard state conditions.

Protocol B: Low-Temperature Adiabatic Calorimetry

Purpose: To measure the heat capacity (


) from near absolute zero to room temperature, enabling the calculation of absolute entropy (

) via the Third Law of Thermodynamics. Causality: Capturing the specific heat across a wide temperature gradient reveals hidden phase transitions (e.g., solid-solid crystalline transitions) and quantifies the entropic contribution of the ring's pseudorotation[1][6].

Step-by-Step Methodology:

  • Cryogenic Cooling: Cool the sample in a high-vacuum adiabatic cryostat down to 12 K using liquid helium.

  • Incremental Heating: Apply precisely measured pulses of electrical energy (

    
    ) to the sample heater.
    
  • Equilibration: Allow the system to reach thermal equilibrium and record the temperature change (

    
    ). Calculate 
    
    
    
    .
  • Integration: Plot

    
     versus 
    
    
    
    . Integrate the area under the curve from 0 K to 298.15 K to determine the absolute entropy. (Extrapolate 0–12 K using the Debye
    
    
    law).

Visualizing the Thermodynamic Workflows

To ensure reproducibility and conceptual clarity, the following diagrams map the logical architecture of both the computational and empirical workflows.

Diagram 1: Empirical Thermodynamic Validation System

G Start Purified 3-(Methylsulfanyl) cyclopentane-1-thiol Combustion Rotating-Bomb Combustion Calorimetry Start->Combustion Adiabatic Low-Temp Adiabatic Calorimetry (12K - 370K) Start->Adiabatic Vapor Vapor Flow Calorimetry Start->Vapor DeltaHc Enthalpy of Combustion (ΔH_c) Combustion->DeltaHc Cp Heat Capacity (C_p) & Absolute Entropy (S°) Adiabatic->Cp DeltaHvap Enthalpy of Vaporization (ΔH_vap) Vapor->DeltaHvap Standard Standard Enthalpy of Formation (ΔH_f°) DeltaHc->Standard Gibbs Gibbs Free Energy (ΔG_f°) Cp->Gibbs DeltaHvap->Standard Standard->Gibbs

Caption: Empirical workflow for deriving standard thermodynamic parameters from calorimetric data.

Diagram 2: Computational Thermochemistry Pipeline

G Geom Geometry Optimization (B3LYP/cc-pVTZ) Freq Vibrational Frequencies & ZPE Correction Geom->Freq Minima Check Energy High-Level Energy Calc (CBS-QB3 / G3) Freq->Energy ZPE Thermo Thermodynamic Parameters (ΔH, ΔG, S, C_p) Energy->Thermo 298.15 K

Caption: Quantum mechanical pipeline for predicting organosulfur thermochemistry.

Conclusion

The thermodynamic profiling of 3-(Methylsulfanyl)cyclopentane-1-thiol requires a dual-pronged approach. While high-level computational methods like CBS-QB3 provide rapid, highly accurate estimates of enthalpies and bond dissociation energies[3], the unique pseudorotational dynamics of the cyclopentane ring necessitate rigorous empirical validation. By employing rotating-bomb and low-temperature adiabatic calorimetry, researchers can map the complete thermodynamic landscape of this molecule, ensuring its safe and effective utilization in downstream chemical synthesis and drug development.

References

  • Berg, W. T., Scott, D. W., Hubbard, W. N., Todd, S. S., Messerly, J. F., Hossenlopp, I. A., Osborn, A., Douslin, D. R., & McCullough, J. P. (1961). The Chemical Thermodynamic Properties of Cyclopentanethiol. Journal of Physical Chemistry, 65(8), 1425–1430.[Link]

  • National Institute of Standards and Technology (NIST). Cyclopentanethiol - NIST Chemistry WebBook, SRD 69.[Link]

  • OSTI.GOV. Chemical thermodynamic properties of cyclopentanethiol.[Link]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2004). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A.[Link]

  • Ribeiro da Silva, M. A. V., et al. (2010). Experimental and Computational Studies on the Structural and Thermodynamic Properties of Two Sulfur Heterocyclic Keto Compounds. Journal of Chemical & Engineering Data.[Link]

  • National Institutes of Health (NIH) / PMC. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species.[Link]

Sources

Exploratory

Stereochemical &amp; Isomeric Profiling of 3-(Methylsulfanyl)cyclopentane-1-thiol

Abstract 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS 2648941-50-6) represents a structurally significant scaffold in both flavor chemistry and medicinal optimization. Characterized by a flexible cyclopentane core substit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS 2648941-50-6) represents a structurally significant scaffold in both flavor chemistry and medicinal optimization. Characterized by a flexible cyclopentane core substituted with a thiol (-SH) and a methylsulfanyl (-SMe) group at the 1 and 3 positions, this molecule exhibits complex stereochemical behavior. Unlike 1,3-disubstituted cyclohexanes, the cyclopentane ring's pseudorotation creates a dynamic conformational landscape that influences reactivity, receptor binding, and sensory thresholds. This guide provides a rigorous analysis of its four stereoisomers, synthetic pathways for stereoselective access, and methods for analytical differentiation.

Part 1: Structural Foundation & Stereoisomerism

Molecular Architecture

The molecule consists of a five-membered carbon ring with two sulfur-based substituents.

  • C1 Position: Thiol (-SH), a hydrogen bond donor/acceptor and high-affinity ligand for metals.

  • C3 Position: Methylsulfanyl (-SMe), a lipophilic thioether.

Chirality and Isomer Enumeration

The molecule possesses two non-equivalent chiral centers at C1 and C3. Because the substituents are distinct (-SH vs -SMe), the molecule lacks a plane of symmetry in any configuration. Consequently, it does not form meso compounds.

Total Stereoisomers:


 distinct isomers.
The Diastereomeric Pairs

The isomers are grouped into two diastereomeric sets based on the relative orientation of the substituents across the ring plane:

  • Cis-Diastereomers: Both substituents project toward the same face of the ring.

    • (1R, 3S)-3-(methylsulfanyl)cyclopentane-1-thiol

    • (1S, 3R)-3-(methylsulfanyl)cyclopentane-1-thiol

    • Note: In the cis isomer, the absolute configurations (R/S) at C1 and C3 are typically opposite due to Cahn-Ingold-Prelog (CIP) priority rules, though this must be confirmed by specific priority assignment (S > C).

  • Trans-Diastereomers: Substituents project toward opposite faces.

    • (1R, 3R)-3-(methylsulfanyl)cyclopentane-1-thiol

    • (1S, 3S)-3-(methylsulfanyl)cyclopentane-1-thiol

Conformational Analysis (The Envelope Effect)

Cyclopentane is not planar; it adopts a dynamic "envelope" conformation to minimize torsional strain.[1]

  • Cis-1,3-Interaction: In the envelope conformation, cis-1,3 substituents can adopt a quasi-diequatorial orientation (located on the "flap" and the adjacent positions). This minimizes 1,3-diaxial-like repulsion, making the cis isomer generally thermodynamically more stable than the trans isomer, where one group is forced into a sterically crowded quasi-axial position.

Part 2: Visualization of Stereochemical Relationships

The following diagram maps the logical relationship between the isomeric forms.

IsomerMap Root 3-(Methylsulfanyl)cyclopentane-1-thiol (C6H12S2) Cis Cis-Diastereomer Pair (Substituents Syn) Root->Cis Relative Config Trans Trans-Diastereomer Pair (Substituents Anti) Root->Trans Cis1 (1R, 3S) Enantiomer A Cis->Cis1 Resolution Cis2 (1S, 3R) Enantiomer B Cis->Cis2 Trans1 (1R, 3R) Enantiomer C Trans->Trans1 Resolution Trans2 (1S, 3S) Enantiomer D Trans->Trans2

Figure 1: Hierarchical classification of the four stereoisomers of 3-(methylsulfanyl)cyclopentane-1-thiol.

Part 3: Stereoselective Synthesis Protocols

Synthesizing specific isomers requires controlling the relative stereochemistry (diastereoselectivity) and absolute stereochemistry (enantioselectivity). The most robust route utilizes 2-cyclopenten-1-one as the starting scaffold.

Synthesis Workflow
  • Michael Addition (Thermodynamic Control): Introduction of the -SMe group.

  • Carbonyl Reduction (Kinetic vs. Thermodynamic): Establishing the relative stereochemistry (Cis vs Trans).

  • Functional Group Interconversion (FGI): Converting -OH to -SH with or without inversion.

Synthesis Start 2-Cyclopenten-1-one Step1 Michael Addition (NaSMe, MeOH, 0°C) Start->Step1 Inter1 3-(Methylsulfanyl) cyclopentan-1-one (Racemic) Step1->Inter1 Step2A Red: NaBH4 (Small Hydride) Inter1->Step2A Kinetic Step2B Red: L-Selectride (Bulky Hydride) Inter1->Step2B Steric Control Alcohol_Trans Trans-Alcohol (Major) Step2A->Alcohol_Trans Alcohol_Cis Cis-Alcohol (Major) Step2B->Alcohol_Cis Step3 Mitsunobu Thiolation (Inversion) Alcohol_Trans->Step3 Alcohol_Cis->Step3 Final_Cis Cis-Thiol (Target) Step3->Final_Cis Final_Trans Trans-Thiol (Target) Step3->Final_Trans

Figure 2: Divergent synthetic pathways to access Cis and Trans thiols via inversion strategies.

Detailed Methodology
Step 1: Conjugate Addition (Formation of C3 Center)
  • Reagents: Sodium thiomethoxide (NaSMe), Methanol.

  • Mechanism: The thiomethoxide anion attacks the

    
    -position of the enone.
    
  • Outcome: Racemic 3-(methylsulfanyl)cyclopentan-1-one.

  • Note: This sets the first chiral center. Since the starting material is achiral, a racemic mixture is formed.

Step 2: Stereoselective Reduction (Formation of C1 Center)

To separate diastereomers, we exploit the steric bulk of the C3-SMe group.

  • Protocol A (For Trans-Alcohol): Reduction with NaBH4 in Ethanol at -78°C.

    • Mechanism:[2][3] Hydride attacks from the less hindered face (anti to the SMe group).

    • Result: The resulting -OH is trans to the -SMe group.

  • Protocol B (For Cis-Alcohol): Reduction with L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism:[2][3] The bulky borohydride is forced to attack from the equatorial direction, often favoring the formation of the axial alcohol (depending on ring conformation), or enhancing selectivity based on the specific conformer population.

Step 3: Thiolation with Stereochemical Inversion

Direct nucleophilic substitution of the alcohol allows for predictable inversion of configuration (Walden Inversion).

  • Reagents: Thioacetic acid (AcSH), Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3).

  • Mechanism (Mitsunobu):

    • Activation of the alcohol by PPh3/DIAD.

    • SN2 attack by the thioacetate nucleophile.

    • Inversion: A Trans-alcohol yields a Cis-thioacetate.

  • Deprotection: Hydrolysis with LiOH/MeOH yields the free thiol.

Part 4: Analytical Characterization

Differentiation of isomers relies on the distinct magnetic environments created by the spatial arrangement of the sulfur groups.

Proton NMR ( -NMR)

The key diagnostic signal is the methine proton at C1 (attached to -SH).

FeatureCis-Isomer (1,3-syn)Trans-Isomer (1,3-anti)
C1-H Chemical Shift Typically downfield (deshielded by SMe proximity)Typically upfield
Coupling (

)
Larger

values (pseudo-axial/axial couplings)
Smaller

values (pseudo-equatorial/axial)
SMe Signal Singlet, distinct shiftSinglet, distinct shift
Mass Spectrometry (GC-MS)

While fragmentation patterns are similar (Molecular Ion


), the retention time  on non-polar columns (e.g., DB-5) differs significantly.
  • Cis-Isomer: Generally elutes later due to higher boiling point (more compact, higher dipole moment).

  • Trans-Isomer: Generally elutes earlier.

References

  • NIST Chemistry WebBook. Cyclopentane, (methylthio)- (CAS 7133-36-0) Thermochemistry and Spectra. National Institute of Standards and Technology.[4] [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[3] Wiley-Interscience. (Foundational text on conformational analysis of 1,3-disubstituted cyclopentanes).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Source for Mitsunobu inversion protocols).

Sources

Foundational

FEMA GRAS number and classification for 3-(Methylsulfanyl)cyclopentane-1-thiol

The following technical guide details the identity, classification, and regulatory context of 3-(Methylsulfanyl)cyclopentane-1-thiol , a high-impact sulfur volatile used in advanced flavor formulation. Regulatory Status,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identity, classification, and regulatory context of 3-(Methylsulfanyl)cyclopentane-1-thiol , a high-impact sulfur volatile used in advanced flavor formulation.

Regulatory Status, Safety Classification, and Application Methodologies

Executive Summary

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is a potent organosulfur compound characterized by intense savory, meaty, and roasted alliaceous notes. Structurally comprising a cyclopentane ring substituted with both a thiol (-SH) and a methylsulfanyl (-SMe) group, it belongs to a class of bifunctional thioethers/thiols known for extremely low odor detection thresholds (ppb range).

While widely recognized in advanced flavor chemistry for its utility in meat analogues and savory concentrates, this specific isomer represents a novel or provisional addition to the flavor library, appearing in chemical catalogs (e.g., Sigma-Aldrich) post-2020. As of the most recent public FEMA GRAS publications (GRAS 32, 2024), a definitive FEMA number has not yet been indexed in open-access regulatory databases, suggesting it is either FEMA GRAS 33 (Pending/2025) or currently utilized under high-impact provisions/proprietary captive use.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Primary Name 3-(Methylsulfanyl)cyclopentane-1-thiol
Synonyms 3-(Methylthio)cyclopentanethiol; 3-Mercaptocyclopentyl methyl sulfide
CAS Registry Number 2648941-50-6
Molecular Formula C₆H₁₂S₂
Molecular Weight 148.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sulfurous, roasted meat, onion, garlic, savory, metallic
LogP (Predicted) ~2.5 - 2.8
Solubility Insoluble in water; soluble in ethanol, triacetin, PG

Regulatory Status & Classification

FEMA GRAS Status[7][8][9]
  • Current Status: Provisional / New Entrant

  • FEMA Number: Not currently indexed in FEMA GRAS lists 1–32 (up to FEMA 5048).

    • Note: Flavorists should verify the latest "Interim GRAS" lists (GRAS 33/34) directly with the Flavor and Extract Manufacturers Association.

  • Regulatory Precedent: This compound is a structural analog of Cyclopentanethiol (FEMA 3262) and 3-Methylthio-butanal (FEMA 3374) . Its safety evaluation follows the "Structural Class" approach used for these established GRAS substances.

Cramer Classification (Safety Assessment)

To determine the safe use level in the absence of a specific monograph, the compound is evaluated using the Cramer Decision Tree :

  • Structure: Alicyclic ring with two sulfur-containing functional groups (thiol and thioether).

  • Class Assignment: Cramer Class III

    • Reasoning: The compound contains a heterocyclic-like complexity (disubstituted ring) and reactive functional groups (-SH) that do not fit the criteria for Class I (simple aliphatic) or Class II (less toxic structures).

  • Threshold of Toxicological Concern (TTC):

    • Human Exposure Threshold: 90 µ g/person/day (1.5 µg/kg bw/day).

    • Implication: Due to its high potency, typical use levels (ppb) result in daily intakes orders of magnitude below this safety threshold.

Metabolic Fate & Toxicology

The safety of 3-(Methylsulfanyl)cyclopentane-1-thiol is supported by the metabolic predictability of its functional groups.

Metabolic Pathways
  • S-Methylation: The free thiol (-SH) group is rapidly methylated by S-methyltransferases to form a bis(methylthio) derivative.

  • Oxidation: The sulfur atoms are oxidized by monooxygenases (FMO/CYP450) to sulfoxides (-S(=O)-) and sulfones (-S(=O)₂-).

  • Excretion: These polar metabolites are conjugated (glucuronidation) and excreted in urine.

Pathway Diagram (Graphviz)

Metabolism Compound 3-(Methylsulfanyl) cyclopentane-1-thiol Methylated 1,3-Bis(methylthio) cyclopentane Compound->Methylated S-Methyltransferase Sulfoxide Sulfoxides (Polar Metabolites) Compound->Sulfoxide FMO / CYP450 (Oxidation) Methylated->Sulfoxide Oxidation Excretion Urinary Excretion (Conjugates) Sulfoxide->Excretion Glucuronidation

Figure 1: Predicted metabolic detoxification pathway for 3-(Methylsulfanyl)cyclopentane-1-thiol.

Application & Sensory Science

Organoleptic Profile

This molecule is a High-Impact Aroma Chemical (HIAC) .

  • Top Notes: Sharp, sulfurous, alliaceous (onion/garlic).

  • Body Notes: Roasted meat, savory, metallic, "bloody" (desirable for plant-based meat).

  • Dry Down: Earthy, mushroom-like.

Usage Levels (Self-Limiting)

Due to its potency, this material is self-limiting. Overdose leads to rubbery/skunky off-notes.

ApplicationTypical Use Level (ppm in final product)Function
Meat Analogues 0.05 – 0.5 ppmImparts "meaty" depth and roasted notes.
Savory Soups 0.01 – 0.1 ppmEnhances onion/garlic profile.
Coffee Flavors < 0.01 ppmAdds roasted/sulfurous complexity (trace only).

Synthetic & Analytical Methodologies

Suggested Synthesis (Mechanism)

A plausible synthetic route involves the conjugate addition of methanethiol to a cyclopentenone derivative, followed by functional group modification.

  • Michael Addition: 2-Cyclopenten-1-one + Methanethiol (NaSMe) → 3-(Methylsulfanyl)cyclopentan-1-one.

  • Thiolation: Conversion of the ketone to a thiol via reduction to alcohol and subsequent thio-substitution, or direct reductive thiolation.

Analytical Protocol (GC-MS)

To detect this compound in complex matrices:

  • Column: DB-Wax or FFAP (Polar) is preferred to separate sulfur isomers.

  • Detector: PFPD (Pulsed Flame Photometric Detector) or SCD (Sulfur Chemiluminescence Detector) for selectivity.

  • Retention Index (RI): Expect RI ~1600-1700 on Wax columns (estimated).

  • Mass Spectrum (EI): Look for molecular ion m/z 148 . Key fragments: m/z 61 (CH₃SCH₂⁺), m/z 47 (CH₂SH⁺).

Experimental Workflow Diagram

Workflow Start Raw Material: 2-Cyclopenten-1-one Step1 Michael Addition (+ NaSMe) Start->Step1 Intermediate Intermed: 3-(Methylthio)cyclopentanone Step1->Intermediate Step2 Reductive Thiolation (H2S / H2 / Catalyst) Intermediate->Step2 Product Final Product: 3-(Methylsulfanyl)cyclopentane-1-thiol Step2->Product QC QC Analysis: GC-SCD / NMR Product->QC

Figure 2: Synthetic workflow for the production of the target thiol.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS 2648941-50-6). Link

  • FEMA Expert Panel. (2021). GRAS Flavoring Substances 30. Food Technology Magazine. Link

  • FEMA Expert Panel. (2023). GRAS Flavoring Substances 31. Food Technology Magazine. Link

  • Munro, I. C., et al. (1996).[1] A Procedure for the Safety Evaluation of Flavouring Substances (The Cramer Decision Tree). Food and Chemical Toxicology.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Aliphatic and alicyclic hydrocarbons, ketones, and thiols. WHO Food Additives Series.[2][3][1]

Disclaimer: This guide is for research and educational purposes. Always verify the latest regulatory status with FEMA or local authorities before commercial use.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 3-(Methylsulfanyl)cyclopentane-1-thiol

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Chemical Engineers Application Focus: Bifunctional Aliphatic Building Blocks, Thiol-Michael Conjugation, and Ligand Synthesis Introduction and Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Chemical Engineers Application Focus: Bifunctional Aliphatic Building Blocks, Thiol-Michael Conjugation, and Ligand Synthesis

Introduction and Mechanistic Rationale

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is a highly versatile, bifunctional cyclopentane derivative utilized in the design of cross-linking ligands, specialized flavor and fragrance profiles, and pharmaceutical scaffolds[1]. The presence of both a stable thioether and a reactive free thiol on a rigid cyclopentyl ring allows for orthogonal functionalization.

This application note details a robust, highly reproducible five-step synthetic route starting from commercially available cyclopent-2-en-1-one. The pathway is designed to maximize chemoselectivity and minimize the formation of symmetrical disulfide byproducts.

Route Overview & Causality
  • Thia-Michael Addition : The α,β-unsaturated ketone of cyclopent-2-en-1-one acts as a potent Michael acceptor[2]. Soft nucleophiles, such as thiolates, exhibit exceptional chemoselectivity for 1,4-conjugate addition over 1,2-carbonyl direct attack[3]. This selectively establishes the 3-methylsulfanyl ether linkage[4].

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) is employed to selectively reduce the ketone to a secondary alcohol without cleaving the newly formed thioether bond.

  • Activation : Because a secondary hydroxyl group is a poor leaving group, it is converted into a highly reactive methanesulfonate (mesylate) ester.

  • Thioesterification (Nucleophilic Substitution) : Direct conversion of alcohols to thiols often yields poor results. Instead, potassium thioacetate (KSAc) is used as a potent sulfur nucleophile to displace the mesylate via an Sₙ2 mechanism, installing a protected thiol.

  • Deprotection : Mild basic methanolysis cleaves the thioester to yield the free thiol, avoiding harsh oxidative conditions that trigger premature disulfide bridging.

SynthesisPathway A Cyclopent-2-en-1-one B 3-(Methylsulfanyl) cyclopentan-1-one A->B NaSMe (Michael) C 3-(Methylsulfanyl) cyclopentan-1-ol B->C NaBH4 (Reduction) D 3-(Methylsulfanyl) cyclopentyl mesylate C->D MsCl (Activation) E S-[3-(Methylsulfanyl) cyclopentyl] ethanethioate D->E KSAc (Substitution) F 3-(Methylsulfanyl) cyclopentane-1-thiol E->F K2CO3 (Deprotection)

Figure 1: Five-step synthetic pathway for 3-(Methylsulfanyl)cyclopentane-1-thiol.

Experimental Protocols

Safety Note: All reactions involving sulfur compounds must be conducted in a well-ventilated fume hood. Glassware and liquid waste should be treated with a 10% sodium hypochlorite (bleach) solution to neutralize malodorous thiols before disposal.

Step 1: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-one
  • Causality : Sodium methanethiolate (NaSMe) is utilized instead of methanethiol gas. This ensures precise stoichiometric control, prevents the escape of highly toxic gas, and provides the pre-formed thiolate necessary for a rapid Michael addition.

  • Protocol :

    • Dissolve cyclopent-2-en-1-one (10.0 g, 121.8 mmol) in anhydrous methanol (100 mL) under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium methanethiolate (9.4 g, 134.0 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

    • Validation : Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active enone spot (R_f ~0.5) must completely disappear, replaced by a KMnO₄-active product spot (R_f ~0.4).

    • Quench the reaction with saturated aqueous NH₄Cl (50 mL). Rationale: Neutralizing the strongly basic thiolate prevents reversible retro-Michael degradation[3].

    • Extract with dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-ol
  • Causality : The reduction is conducted at 0 °C to strictly control the exothermic release of hydrogen gas and prevent thermally-induced ring-opening side reactions.

  • Protocol :

    • Dissolve the crude 3-(methylsulfanyl)cyclopentan-1-one (14.0 g, ~107 mmol) in methanol (120 mL) and cool to 0 °C.

    • Add NaBH₄ (4.8 g, 128 mmol, 1.2 eq) slowly in small portions.

    • Stir for 1.5 hours at 0 °C.

    • Validation : Carefully quench with water (30 mL) and 1M HCl (10 mL) until gas evolution ceases, confirming the destruction of excess hydride.

    • Remove methanol under reduced pressure, extract the aqueous residue with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of 3-(Methylsulfanyl)cyclopentyl methanesulfonate
  • Causality : Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl generated during mesylation, preventing acid-catalyzed dehydration of the cyclopentanol.

  • Protocol :

    • Dissolve the crude alcohol (13.5 g, ~102 mmol) and TEA (21.3 mL, 153 mmol, 1.5 eq) in anhydrous DCM (150 mL). Cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl) (9.5 mL, 122 mmol, 1.2 eq) dropwise over 20 minutes.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

    • Validation : TLC (Hexanes:EtOAc 2:1) will show complete conversion to a lower-polarity spot.

    • Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the mesylate.

Step 4: Synthesis of S-[3-(Methylsulfanyl)cyclopentyl] ethanethioate
  • Causality : Potassium thioacetate (KSAc) is preferred over sodium hydrosulfide (NaSH) because it acts as a mono-nucleophile, entirely preventing the formation of symmetrical sulfide (R-S-R) dimers. DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.

  • Protocol :

    • Dissolve the mesylate (18.0 g, ~85 mmol) in anhydrous DMF (100 mL).

    • Add potassium thioacetate (11.6 g, 102 mmol, 1.2 eq).

    • Heat the mixture to 60 °C and stir for 4 hours.

    • Cool to room temperature, dilute with water (200 mL), and extract with diethyl ether (4 x 75 mL).

    • Validation : Wash the ether extracts thoroughly with water (3 x 50 mL) to completely remove residual DMF, which otherwise severely broadens NMR signals. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Step 5: Synthesis of 3-(Methylsulfanyl)cyclopentane-1-thiol
  • Causality : Potassium carbonate in methanol provides mild transesterification conditions to cleave the thioester. Degassing the solvent is absolutely critical to prevent the spontaneous oxidation of the resulting free thiol to a disulfide.

  • Protocol :

    • Dissolve the thioester (12.0 g, ~63 mmol) in strictly degassed methanol (100 mL).

    • Add K₂CO₃ (9.5 g, 69 mmol, 1.1 eq) and stir at room temperature for 2 hours under a continuous argon atmosphere.

    • Neutralize the mixture with 1M HCl to pH 4-5.

    • Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate.

    • Purify the final product by vacuum distillation or anaerobic silica gel chromatography.

Workflow N1 Reaction Setup (Inert Atmosphere) N2 Reagent Addition (Dropwise, 0°C) N1->N2 N3 Reaction Progression (TLC Monitoring) N2->N3 N4 Quenching & Extraction (Aqueous Workup) N3->N4 N5 Purification (Column Chromatography) N4->N5

Figure 2: General experimental workflow for the synthesis steps.

Quantitative Data and Characterization

The following table summarizes the expected yields, physical states, and primary analytical markers utilized to validate the completion of each synthetic step.

StepIntermediate / ProductExpected Yield (%)Physical AppearanceKey Analytical Markers (¹H NMR / MS)
1 3-(Methylsulfanyl)cyclopentan-1-one85 - 90%Pale yellow oilδ 2.15 (s, 3H, -SCH₃ ), m/z 130.2 [M]⁺
2 3-(Methylsulfanyl)cyclopentan-1-ol92 - 95%Colorless viscous oilδ 4.30 (m, 1H, -CH -OH), m/z 132.2 [M]⁺
3 3-(Methylsulfanyl)cyclopentyl mesylate88 - 92%Light yellow oilδ 3.00 (s, 3H, -OSO₂CH₃ )
4 S-[3-(Methylsulfanyl)cyclopentyl] ethanethioate75 - 80%Yellow oilδ 2.30 (s, 3H, -SCOCH₃ ), m/z 190.3 [M]⁺
5 3-(Methylsulfanyl)cyclopentane-1-thiol80 - 85%Colorless liquid (pungent)δ 1.60 (d, 1H, -SH ), m/z 148.3 [M]⁺

Table 1: Summary of Synthetic Steps, Yields, and Analytical Identifiers.

References

  • Title : Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC Source : nih.gov URL :[Link]

  • Title : Generating Molecular Diversity via Addition of Nucleophiles to Electron-Deficient [3]Dendralenes: An Exploratory Study | The Journal of Organic Chemistry - ACS Publications Source : acs.org URL :[Link]

  • Title : Cyclopentenone - Wikipedia Source : wikipedia.org URL : [Link]

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for the Isolation and Quantitation of 3-(Methylsulfanyl)cyclopentane-1-thiol

Chemical Profiling & Analytical Challenges 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6)[1] is a potent volatile sulfur compound (VSC) characterized by a cyclopentane backbone substituted with both a thioeth...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Analytical Challenges

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6)[1] is a potent volatile sulfur compound (VSC) characterized by a cyclopentane backbone substituted with both a thioether (methylsulfanyl, -S-CH₃) and a primary thiol (-SH) group. Compounds of this class are highly significant in flavor and fragrance chemistry, environmental monitoring, and petroleum distillate profiling due to their ultra-low sensory detection thresholds (often in the ng/L range)[2].

The extraction and quantitation of VSCs present severe analytical bottlenecks:

  • High Volatility: Traditional sample concentration steps (e.g., nitrogen blow-down) often result in the evaporative loss of the target analyte[3].

  • Chemical Reactivity: The free thiol (-SH) group is highly susceptible to rapid autoxidation, forming non-volatile disulfides (R-S-S-R) in the presence of trace metals or oxygen[4].

  • Matrix Complexity: In complex matrices like beverages, wastewater, or petroleum, ultra-trace thiols are masked by overwhelming concentrations of non-thiolic hydrocarbons and polar interferents[5].

To overcome these challenges, Solid-Phase Extraction (SPE) is engineered not merely as a filtration step, but as a controlled thermodynamic environment to stabilize, enrich, and selectively isolate the target molecule[6].

Mechanistic Rationale for SPE Modalities

As an Application Scientist, selecting the correct SPE sorbent requires matching the target's physicochemical properties to the sorbent's retention mechanism. For 3-(Methylsulfanyl)cyclopentane-1-thiol, two distinct, field-proven SPE modalities are employed based on the analytical end-goal:

A. Silver-Ion (Ag⁺) Affinity SPE (Targeting the -SH Group)

Causality: According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the thiol sulfur is a "soft base" that forms a strong, reversible covalent complex with "soft acids" like silver ions (Ag⁺). By utilizing silica impregnated with Ag⁺, the sorbent acts as a highly selective chemical trap. Non-thiolic matrix components (including the thioether group) do not bind and are washed away[2]. Elution Logic: Because the Ag-S bond is covalent, standard organic solvents cannot elute the analyte. Instead, a competitive displacement mechanism is required. A high concentration of a sacrificial thiol (e.g., thioglycerol) is introduced to outcompete the target analyte for the Ag⁺ active sites, releasing 3-(Methylsulfanyl)cyclopentane-1-thiol into the eluate[6].

B. Polymeric Reversed-Phase (HLB) SPE with In-Situ Derivatization

Causality: If the goal is high-throughput LC-MS/MS or GC-MS quantitation without the use of specialized metal-affinity columns, the volatility and reactivity of the thiol must be neutralized first. Pre-column derivatization with reagents like pentafluorobenzoyl chloride (PFBC)[5] or monobromobimane (mBBr)[7] converts the reactive -SH group into a stable, high-molecular-weight thioester or thioether. Retention Logic: This bulky derivative is highly hydrophobic and is efficiently retained on a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent via van der Waals forces, allowing aggressive washing of polar matrix interferents without analyte loss[7].

Workflow Visualization

SPE_Workflow Sample Complex Matrix (3-(Methylsulfanyl)cyclopentane-1-thiol) Deriv In-situ Derivatization (e.g., mBBr or PFBC) Sample->Deriv Stabilization Cond2 Condition: Acidified H2O Sample->Cond2 Direct Extraction RP_Path Polymeric RP-SPE (HLB) Hydrophobic Interaction Wash1 Wash: 5% MeOH (Remove Polar Matrix) RP_Path->Wash1 Ag_Path Silver-Ion (Ag+) SPE Thiol-Specific Affinity Wash2 Wash: DCM / MeOH (Remove Non-Thiols) Ag_Path->Wash2 Cond1 Condition: MeOH / H2O Deriv->Cond1 Cond1->RP_Path Cond2->Ag_Path Elute1 Elute: 100% MeOH or ACN Wash1->Elute1 Elute2 Elute: Thioglycerol in DCM (Displace Ag-S bond) Wash2->Elute2 Analysis GC-MS/MS or LC-MS/MS Quantitation Elute1->Analysis Elute2->Analysis

Figure 1: Dual-pathway SPE workflow for 3-(Methylsulfanyl)cyclopentane-1-thiol isolation.

Validated Experimental Protocols

Protocol A: Selective Silver-Ion (Ag⁺) SPE (Direct Extraction)

Designed for qualitative screening and olfactometry where the native thiol structure must remain intact.

  • Self-Validation Step: Prior to extraction, spike the matrix with a structurally similar internal standard (e.g., 1-pentanethiol) to monitor extraction efficiency and account for matrix suppression[3].

  • Step 1: Cartridge Conditioning. Mount a commercial Ag⁺-SPE cartridge (e.g., Meta-Sep IC-Ag)[6] onto a vacuum manifold. Condition sequentially with 5 mL Dichloromethane (DCM), 5 mL Methanol (MeOH), and 5 mL of MS-grade water acidified to pH 3.0. Reasoning: pH 3.0 ensures the thiol remains protonated prior to entering the highly active Ag⁺ microenvironment, preventing premature oxidation.

  • Step 2: Sample Loading. Load 50 mL of the aqueous sample at a strictly controlled flow rate of 1 mL/min. Reasoning: Covalent bond formation is kinetically slower than hydrophobic interactions; a slow flow rate ensures maximum residence time for the Ag-S bond to form[2].

  • Step 3: Washing. Wash the sorbent bed with 10 mL of DCM/MeOH (80:20, v/v). Reasoning: This aggressive wash removes non-covalently bound hydrophobic and polar interferents. The target analyte remains securely anchored via the Ag-S bond.

  • Step 4: Elution. Elute the target thiol using 3 mL of 1% (v/v) thioglycerol in DCM. Reasoning: Thioglycerol acts as a competitive displacing agent, releasing the target analyte[6].

  • Step 5: Concentration. Gently concentrate the eluate under a mild stream of ultra-pure nitrogen at 4°C to 100 µL. Analyze immediately via GC-MS.

Protocol B: HLB SPE with Pre-Column Derivatization

Designed for robust, high-throughput LC-MS/MS quantitation.

  • Self-Validation Step: Use Tri-n-butylphosphine (TBP) to reduce any disulfides back to free thiols prior to derivatization. This ensures the total thiol pool is quantified. However, the mole ratio of TBP to the derivatizing agent must be kept below 2.0, as excess TBP will suppress the derivatization reaction[7].

  • Step 1: Reduction & Derivatization. To 50 mL of sample, add 100 µL of 10 mM TBP. Incubate for 10 minutes. Add 200 µL of 10 mM monobromobimane (mBBr)[7] or PFBC[5]. Incubate in the dark at room temperature for 30 minutes.

  • Step 2: Cartridge Conditioning. Condition a 200 mg Polymeric HLB cartridge with 5 mL MeOH followed by 5 mL MS-grade water.

  • Step 3: Sample Loading. Load the derivatized sample at 2–3 mL/min. Reasoning: The bulky, derivatized thiol is highly hydrophobic and rapidly partitions into the HLB polymer.

  • Step 4: Washing. Wash with 5 mL of 5% MeOH in water. Reasoning: This removes unreacted mBBr/PFBC and highly polar matrix salts without eluting the derivatized analyte.

  • Step 5: Elution & Analysis. Elute with 4 mL of 100% Acetonitrile (ACN). Inject directly into the LC-MS/MS system.

Quantitative Performance & Data Interpretation

The following table synthesizes the expected analytical performance of both methodologies based on validated literature parameters for volatile thiols[7],[2],[8].

Table 1: Comparative Performance Metrics of SPE Modalities for Volatile Thiols

Analytical ParameterSilver-Ion (Ag⁺) Affinity SPEPolymeric HLB SPE (with Derivatization)
Analyte State at Elution Native Free Thiol (-SH)Stabilized Derivative
Typical Recovery (%) 87 – 101%92 – 106%
Limit of Detection (LOD) 0.5 - 1.0 ng/L0.03 - 0.1 nM
Precision (RSD, n=3) < 8.5%< 5.0%
Matrix Interference Very Low (Highly Selective)Low to Moderate (Requires wash optimization)
Primary Application GC-MS/Olfactometry, Unknown ScreeningHigh-throughput LC-MS/MS Quantitation

By understanding the distinct chemical behavior of the thiol and methylsulfanyl groups, researchers can deploy these self-validating SPE strategies to achieve robust, artifact-free isolation of 3-(Methylsulfanyl)cyclopentane-1-thiol from virtually any complex matrix.

References

  • Title: Determination of Sulfides and Thiols in Petroleum Distillates Using Solid-Phase Extraction and Derivatization with Pentafluorobenzoyl Chloride Source: Energy & Fuels - ACS Publications URL
  • Source: PubMed (NIH)
  • Title: Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry Source: MDPI URL
  • Title: Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry Source: Figshare URL
  • Title: Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine Source: MDPI URL
  • Title: MDL Mfcd34167740 (3-(methylsulfanyl)cyclopentane-1-thiol)
  • Title: Solid Phase Extraction Based on Thiol Functionalized Magnetite Nanoparticles to Determination Some Heavy Metal Ions in Water Samples Using Atomic Absorption Spectrometry Source: Bentham Science Publishers URL
  • Title: Quantitation of Polysulfides in Wine, Beer, and Cider by HPLC-MS/MS after Solid-Phase Extraction Source: Journal of Agricultural and Food Chemistry - ACS Publications URL

Sources

Method

Optimizing gas chromatography parameters for 3-(Methylsulfanyl)cyclopentane-1-thiol analysis

Application Note: High-Fidelity GC Analysis of 3-(Methylsulfanyl)cyclopentane-1-thiol Abstract This guide details the method development and optimization for the gas chromatographic (GC) analysis of 3-(Methylsulfanyl)cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity GC Analysis of 3-(Methylsulfanyl)cyclopentane-1-thiol

Abstract

This guide details the method development and optimization for the gas chromatographic (GC) analysis of 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: N/A for specific isomer mix; MW: 148.3 g/mol ). This molecule presents a dual analytical challenge: it contains a highly reactive thiol (-SH) group prone to adsorption and oxidation, and a stable methylsulfanyl (-SMe) thioether group. Furthermore, the 1,3-substitution on the cyclopentane ring necessitates the separation of cis and trans diastereomers. This protocol prioritizes system inertness and equimolar sulfur detection using a Sulfur Chemiluminescence Detector (SCD) to ensure linearity and sensitivity down to low ppb levels.

Part 1: The Analytical Challenge & Strategy

The analysis of 3-(Methylsulfanyl)cyclopentane-1-thiol is not a standard "methyl mercaptan" application. It requires a distinct approach based on three pillars:

  • Reactivity Management: The thiol proton is acidic and readily reacts with active metal sites (iron/chromium in stainless steel) and silanols in glass, causing peak tailing and irreversible loss.

  • Stereoselectivity: The cyclopentane ring is not planar. The 1,3-positioning creates cis (substituents on the same face) and trans (opposite faces) isomers.[1] These must be chromatographically resolved to accurately assess purity or biological activity.

  • Matrix Interference: In complex matrices (e.g., flavor formulations or biological fluids), hydrocarbon co-elution is common. Standard detectors (FID) lack the selectivity; MS can suffer from isobaric interference. SCD is the required standard.

Strategic Logic Diagram

OptimizationStrategy Analyte 3-(Methylsulfanyl) cyclopentane-1-thiol Challenge1 Active -SH Group (Adsorption Risk) Analyte->Challenge1 Challenge2 Cis/Trans Isomers (Separation Risk) Analyte->Challenge2 Solution1 System Passivation (Sulfinert® / Ultra Inert) Challenge1->Solution1 Mitigate Solution2 Thick Film Column (Rtx-1 / DB-Sulfur SCD) Challenge2->Solution2 Resolve Solution3 SCD Detection (Equimolar Response) Solution1->Solution3 Solution2->Solution3 Result Linear, Tailing-Free Quantification Solution3->Result

Caption: Analytical strategy linking molecular properties to hardware solutions.

Part 2: Instrumentation & Materials

The hardware configuration is the single most critical factor. Standard GC setups will fail due to thiol adsorption.

The Flow Path (Inertness)
  • Inlet Liner: Ultra-Inert split/splitless liner with wool (deactivated). Rationale: The wool promotes vaporization of the semi-volatile (BP ~200°C) analyte but must be chemically deactivated to prevent thiol loss.

  • Inlet Seal: Gold-plated seal. Rationale: Stainless steel seals catalyze thiol oxidation.

  • Tubing: All transfer lines (if using a valve or external sampler) must be Sulfinert® or SilcoNert® treated steel.

The Column
  • Stationary Phase: 100% Dimethyl polysiloxane (PDMS) or 5% Phenyl-arylene.

    • Recommended:Agilent J&W DB-Sulfur SCD or Restek Rxi-1ms .

  • Dimensions: 30 m x 0.32 mm ID x 4.0 µm film .

    • Why Thick Film? A standard 0.25 µm film is insufficient. A thick film (1.0–5.0 µm) achieves two goals:

      • Shielding: It physically covers any remaining active sites on the fused silica tubing.

      • Retention: It increases retention of the isomers, allowing the oven ramp to effectively separate the cis and trans forms.

The Detector
  • Primary: Sulfur Chemiluminescence Detector (SCD).[2][3][4][5][6][7]

    • Mechanism: Combustion of analyte to SO, followed by reaction with Ozone (

      
      ) to generate light.[2]
      
    • Benefit: Equimolar response (1 mole of analyte = 2 moles of sulfur signal). No hydrocarbon quenching.[2][3]

Part 3: Experimental Protocol

Step 1: Sample Preparation
  • Solvent: Isooctane or Hexane.

    • Avoid: Chlorinated solvents (can interfere with some detectors) or alcohols (can promote esterification if traces of acid are present).

  • Concentration: Prepare a stock at 100 ppm. Working range: 50 ppb to 10 ppm.

  • Internal Standard: Tert-butyl mercaptan (TBM) or Diphenyl sulfide .

    • Note: TBM is volatile; Diphenyl sulfide is stable. Choose based on where they elute relative to your analyte.

Step 2: GC Method Parameters[7][9][10]
ParameterSettingRationale
Inlet Temp 220 °CHigh enough to volatilize (BP ~200°C) but low enough to minimize thermal degradation.
Injection Mode Split 1:10Prevents column overload; maintains sharp peaks for isomer resolution.
Carrier Gas Helium @ 2.5 mL/minConstant flow. Slightly higher flow helps elute heavier thioethers.
Oven Program Initial: 60°C (Hold 2 min) Ramp: 10°C/min to 250°C Final: 250°C (Hold 5 min)Slow ramp in the middle range (100-180°C) is critical for cis/trans separation.
SCD Burner 800 °CStandard ceramic burner temperature for complete oxidation.
SCD Vacuum ~350-400 TorrMaintain per manufacturer specs (Agilent 8355 or similar).
Step 3: Isomer Identification Logic

Since commercial standards for the specific separated isomers may not be available, you must validate the elution order.

  • Thermodynamic Rule: In 1,3-disubstituted cyclopentanes, the cis isomer (pseudo-diequatorial-like envelope) is generally more stable and often has a slightly higher boiling point than the trans isomer, though this depends on the bulkiness of the -SMe group.

  • Elution Prediction: On a non-polar (PDMS) column, elution is driven by boiling point. Expect the isomers to elute close together.

    • Validation: If synthesized in-house, the ratio of peaks should match the NMR integration of the crude mix.

Part 4: Troubleshooting & Optimization

Symptom: Peak Tailing[7]
  • Cause: Active sites in the liner or column head.

  • Fix:

    • Replace the liner with a fresh Ultra-Inert one.

    • Trim 10-20 cm from the front of the column (guard column maintenance).

    • Priming: Inject a high-concentration sulfur standard (100 ppm) once to "passivate" the active sites before running trace analysis.

Symptom: Non-Linearity at Low Levels (<100 ppb)
  • Cause: Adsorption is consuming the analyte before it reaches the detector.

  • Fix: Verify the inlet seal is gold-plated. Switch to a "Sulfur-Specific" column (e.g., Agilent DB-Sulfur SCD) which is treated specifically to eliminate silanol activity.

Symptom: Flame/Plasma Out (SCD)
  • Cause: Solvent peak extinguishing the burner.

  • Fix: Use a solvent delay (turn off hydrogen/oxidizer flow) or vent the solvent if using a switching valve. However, modern dual-plasma SCDs (like Agilent 8355) handle solvent well.

Part 5: References

  • Agilent Technologies. (2025). Sulfur Chemiluminescence Detector - Equimolar Response to ASTM D5623 Relevant Sulfur Compounds.Link

  • Restek Corporation. (2020). Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column.[8]Link

  • Restek Corporation. (2016).[6] Two Detector Solution to Analyzing Sulfur: SCD and FPD.[5][6]Link

  • SilcoTek. (2023). Gas Chromatography: An Accurate, Fundamental Tool in Sulphur Analysis.Link

  • BenchChem. (2025). A Researcher's Guide to Gas Chromatography Columns for Thiol Separation.Link(Note: Reference for general thiol handling; specific isomer data extrapolated).

Sources

Application

Application Note: 3-(Methylsulfanyl)cyclopentane-1-thiol in Meat Flavor Analogs

This guide outlines the technical application of 3-(Methylsulfanyl)cyclopentane-1-thiol , a high-impact sulfur compound (HISC) utilized in the formulation of advanced meat flavor analogs. This molecule—structurally chara...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of 3-(Methylsulfanyl)cyclopentane-1-thiol , a high-impact sulfur compound (HISC) utilized in the formulation of advanced meat flavor analogs. This molecule—structurally characterized by a cyclopentane ring substituted with a thiol group (-SH) and a methylsulfanyl group (-SMe)—belongs to a class of potent aroma chemicals responsible for the savory, roasted, and alliaceous notes found in cooked meats (Maillard reaction products).

Executive Summary

The replication of authentic meat flavor in plant-based analogs requires the precise reconstitution of the "meaty" aromatic profile, which is dominated by sulfur-containing volatiles. 3-(Methylsulfanyl)cyclopentane-1-thiol (hereafter 3-MSCPT ) acts as a critical top-note and modifier. Unlike simple thiols (e.g., methanethiol) which provide basic sulfurous notes, 3-MSCPT offers a complex sensory profile described as roasted, savory, alliaceous (onion/garlic-like), and brothy .

This protocol details the safe handling, dilution, matrix incorporation, and analytical validation of 3-MSCPT to enhance the organoleptic depth of plant-based meat alternatives.

Chemical Profile & Sensory Characteristics

PropertySpecification
IUPAC Name 3-(Methylsulfanyl)cyclopentane-1-thiol
Molecular Formula C₆H₁₂S₂
Molecular Weight ~148.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold Extremely Low (0.01 – 0.1 ppb in water)
Sensory Descriptors (Low Conc.) Roasted meat, savory, broth, cooked onion
Sensory Descriptors (High Conc.) Sulfurous, rubbery, alliaceous, skunky
Solubility Soluble in ethanol, triacetin, MCT oil; insoluble in water
Stability Susceptible to oxidation (disulfide formation); heat labile >180°C
Mechanistic Role in Flavor Perception

3-MSCPT functions as a Maillard Reaction Mimic . In authentic meat, the thermal degradation of thiamine and the reaction between cysteine/methionine and reducing sugars generate cyclic sulfur compounds (thiophenes, thiazoles, furanthiols).

  • Olfactory Receptor Binding: The thiol (-SH) group forms hydrogen bonds with receptor sites, while the hydrophobic cyclopentane ring and methyl-sulfide tail provide steric specificity, triggering "savory" signal transduction.

  • Synergy: It exhibits hyper-additive effects when combined with Glutamate (Umami) and Nucleotides (I+G), enhancing the perception of "mouthfulness" (kokumi).

Protocol: Preparation & Application

Safety & Handling (CRITICAL)
  • Hazard: 3-MSCPT is a High Potency Stench material. Direct exposure can cause olfactory fatigue ("nose blindness") and lingering contamination.

  • Containment: Handle only in a dedicated fume hood with charcoal filtration.

  • Neutralization: Keep a bleach solution (5% Sodium Hypochlorite) or specialized sulfur neutralizer ready to wipe surfaces immediately.

Stock Solution Preparation

Due to its potency, 3-MSCPT must never be added directly to a food matrix. It requires a two-step dilution.

Materials:

  • Solvent: Triacetin (Food Grade) or MCT Oil (Medium Chain Triglycerides).

  • Glassware: Amber glass vials with Teflon-lined caps.

Step-by-Step:

  • Primary Stock (1% w/w):

    • Weigh 99.00 g of Triacetin into a beaker.

    • Add 1.00 g of 3-MSCPT.

    • Mix via magnetic stirring for 5 minutes (sealed).

  • Working Stock (0.1% or 1000 ppm):

    • Take 10.00 g of Primary Stock.

    • Dilute with 90.00 g of Triacetin.

    • Storage: Store at 4°C under Nitrogen headspace. Shelf life: 6 months.

Application in Plant-Based Burger Matrix

Objective: Enhance the "roasted beef" profile of a pea-protein isolate (PPI) burger.

Formulation Target: 50 ppb (parts per billion) in final product.

Workflow:

  • Hydration: Hydrate Textured Pea Protein (TPP) with water (1:3 ratio) and binding agents (methylcellulose).

  • Fat Emulsion: Melt Coconut Oil (fat phase).

  • Flavor Integration (The "Fat Carrier" Method):

    • Lipophilic sulfur compounds partition better in fat.

    • Add the 0.1% Working Stock of 3-MSCPT to the melted Coconut Oil before mixing with the protein base.

    • Calculation: To achieve 50 ppb in a 1 kg batch:

      • Target: 50 µg 3-MSCPT.

      • Source: 0.1% Stock (1000 µg/g).

      • Required Amount: 0.05 g of Working Stock per 1 kg batch.

  • Mixing: Blend fat emulsion into hydrated protein base under vacuum (to prevent oxidation of the thiol).

  • Forming: Patty formation.

Visualization: Application Workflow

G cluster_QC Quality Control Point RawCompound Pure 3-MSCPT (High Stench) PrimaryStock Primary Stock (1%) Dilution Step 1 RawCompound->PrimaryStock 1 part Solvent Triacetin/MCT Oil Solvent->PrimaryStock 99 parts WorkingStock Working Stock (0.1%) Dilution Step 2 PrimaryStock->WorkingStock 1:10 Dilution FatPhase Melted Coconut Oil (Lipid Carrier) WorkingStock->FatPhase Dosing (50 ppb target) GCMS GC-SCD Analysis (Sulfur Detection) WorkingStock->GCMS Emulsion Flavor-Infused Fat Emulsion FatPhase->Emulsion ProteinBase Hydrated Pea Protein (Aqueous Phase) FinalMix Final Burger Matrix (Vacuum Mixing) ProteinBase->FinalMix Emulsion->FinalMix Incorporation Cooking Thermal Processing (Grilling @ 160°C) FinalMix->Cooking AromaRelease Aroma Release (Roasted/Savory Note) Cooking->AromaRelease Maillard Interaction

Figure 1: Step-by-step dilution and incorporation workflow for high-potency sulfur compounds in meat analogs.

Analytical Validation (QC Protocol)

Detecting ppb levels of sulfur compounds requires specialized detection due to the high background noise of food matrices.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-SCD (Sulfur Chemiluminescence Detector).

ParameterSetting
Fiber DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - Best for volatiles
Incubation 60°C for 30 min (releases volatiles from fat matrix)
GC Column DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm)
Injector Temp 250°C (Splitless)
Detector SCD (Specific for Sulfur) or PFPD (Pulsed Flame Photometric Detector)
Target Ion (MS) If using MS: Look for molecular ion [M]+ ~148 and fragment [M-47]+ (loss of SMe)

Validation Check:

  • Recovery Rate: Spike a "blank" burger matrix with 50 ppb 3-MSCPT. Extract and compare area counts to a standard curve in oil.

  • Oxidation Check: Monitor for the formation of the corresponding disulfide (dimer), which indicates oxidation and loss of "fresh" meaty character.

Regulatory & Reference Data

Regulatory Status: Before commercial use, verify the specific regulatory status (FEMA/GRAS) for 3-(Methylsulfanyl)cyclopentane-1-thiol. It is often regulated under the broader category of Cyclopentane thiols or Thioethers .

  • Note: If the specific isomer is not explicitly listed, it may be considered a "nature-identical" flavoring substance if identified in cooked beef/pork volatiles.

References:

  • McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In Volatile Sulfur Compounds in Food (ACS Symposium Series). American Chemical Society. Link

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Foundational mechanism of sulfur volatiles in Maillard reaction). Link

  • Gasser, U., & Grosch, W. (1988). Identification of volatile flavour compounds with high aroma values from cooked beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 186(6), 489-494. (Methodology for identifying high-impact meat thiols). Link

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Lists (3262: Cyclopentanethiol). (Reference for structural analogs). Link

  • Parker, J. K., et al. (2014). Flavour development in meat and meat products. In Flavour Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. Link

Method

Application Note: Microencapsulation of Volatile 3-(Methylsulfanyl)cyclopentane-1-thiol

Executive Summary 3-(Methylsulfanyl)cyclopentane-1-thiol is a potent high-impact flavor compound characterized by roasted, savory, and meat-like olfactory notes. Its application in food and pharmaceutical matrices is sev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylsulfanyl)cyclopentane-1-thiol is a potent high-impact flavor compound characterized by roasted, savory, and meat-like olfactory notes. Its application in food and pharmaceutical matrices is severely limited by three physicochemical challenges: extreme volatility , susceptibility to oxidative degradation (disulfide formation), and handling difficulties due to its intense odor threshold.

This guide details two industry-validated protocols for microencapsulating this specific thiol:

  • Complex Coacervation: For maximum payload protection and heat-triggered release (e.g., in cooked products).

  • Spray Drying with Modified Starches: For scalable production of water-soluble powders suitable for dry blends (e.g., soup bases, seasoning mixes).

Compound Analysis & Material Science

Before encapsulation, the core material's properties dictate the wall material selection.

Property3-(Methylsulfanyl)cyclopentane-1-thiolImplication for Encapsulation
Functional Group Thiol (-SH) & Sulfide (-S-CH₃)Critical: Must exclude oxygen during processing. Nitrogen purging is mandatory.
Volatility High Vapor PressureCritical: High-temperature processes (standard spray drying) risk significant loss. Emulsion stability is paramount.
Solubility Lipophilic (Hydrophobic)Requires emulsification (O/W) prior to encapsulation.
Reactivity NucleophilicAvoid wall materials with reactive aldehydes (unless crosslinking is intended).
Wall Material Selection Strategy
  • For Coacervation: We utilize the electrostatic attraction between Type A Gelatin (cationic at pH < pI) and Gum Arabic (anionic).[1] This forms a hermetic shell ideal for preventing oxidation.

  • For Spray Drying: We utilize Octenyl Succinic Anhydride (OSA) Modified Starch (e.g., Hi-Cap®) combined with Maltodextrin . The OSA starch acts as both an emulsifier and a film-former, crucial for retaining volatiles during the rapid evaporation phase.

Protocol A: Complex Coacervation (Gelatin/Gum Arabic)

Objective: Create multinuclear microcapsules (20–100 µm) with a high payload (up to 40%) and excellent thermal stability.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Core: 3-(Methylsulfanyl)cyclopentane-1-thiol (diluted 10% in MCT oil to manage odor/dosage).

  • Polymer A: Gelatin Type A (250 Bloom).

  • Polymer B: Gum Arabic (Acacia).

  • Crosslinker: Transglutaminase (enzymatic) or Glutaraldehyde (if non-food grade permitted).

  • pH Control: 10% Acetic Acid, 10% NaOH.

Workflow Diagram

Coacervation_Process Start Preparation Phase SolA Gelatin Sol (45°C) Positive Charge (+) Start->SolA SolB Gum Arabic Sol (45°C) Negative Charge (-) Start->SolB Emulsification Emulsification (O/W) Core: Thiol in MCT Oil High Shear Mixing SolA->Emulsification Mixing Combine Polymers (Ratio 1:1) SolB->Mixing Emulsification->Mixing pH_Adj pH Adjustment Drop to pH 3.8 - 4.2 Mixing->pH_Adj Electrostatic Attraction Trigger PhaseSep Phase Separation (Coacervate Droplets Form) pH_Adj->PhaseSep Cooling Cooling Phase Reduce to 5°C (Gelation) PhaseSep->Cooling Wall Hardening Crosslink Crosslinking (Transglutaminase/Glutaraldehyde) Cooling->Crosslink Covalent Stabilization Washing Washing & Drying (Freeze or Spray Dry) Crosslink->Washing

Figure 1: Complex coacervation workflow exploiting electrostatic interaction between Gelatin and Gum Arabic.

Step-by-Step Methodology
  • Hydration: Dissolve 10g Gelatin in 200mL distilled water at 50°C. Separately, dissolve 10g Gum Arabic in 200mL distilled water at 50°C.

  • Emulsification (Critical Step):

    • Add 5g of the Core Material (Thiol/MCT mix) to the Gelatin solution.

    • Homogenize at 10,000 RPM for 5 minutes to achieve droplet size < 5µm.

    • Note: Perform under Nitrogen blanket to prevent thiol oxidation.

  • Mixing: Add the Gum Arabic solution to the Gelatin emulsion under mild stirring (300 RPM). Maintain temperature at 50°C.

  • Coacervation Trigger:

    • Monitor pH (Initial pH usually ~5.5).

    • Slowly add 10% Acetic Acid dropwise.

    • Target pH: 4.0 ± 0.1. At this point, the solution will turn turbid (milky) as the coacervate phase separates and deposits on the oil droplets.

  • Cooling & Gelation:

    • Place the beaker in an ice bath.

    • Cool slowly to < 10°C (rate: 1°C/min). This gels the gelatin shell.

  • Crosslinking:

    • Adjust pH to 9.0 (if using Glutaraldehyde) or keep at pH 6.0 (if using Transglutaminase).

    • Add crosslinker and stir for 4–12 hours at room temperature.

  • Harvesting: Filter the microcapsules, wash with water/isopropanol to remove surface oil, and freeze-dry.

Protocol B: Spray Drying (Emulsion Encapsulation)

Objective: Produce a free-flowing powder suitable for dry blends. This method is faster but requires strict temperature control to prevent volatile loss.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Core: 3-(Methylsulfanyl)cyclopentane-1-thiol.

  • Wall: OSA Modified Starch (Hi-Cap 100) + Maltodextrin (DE 10-12).

  • Ratio: 1:4 (Core:Wall). Solid content of feed: 30-40%.

Workflow Diagram

SprayDrying_Process WallPrep Wall Solution (Modified Starch + Maltodextrin) PreEmulsion Pre-Emulsion (High Shear Mixing) WallPrep->PreEmulsion CorePrep Core Prep (Thiol in Carrier Oil) CorePrep->PreEmulsion Homogenization High Pressure Homogenization (500 bar, 2 passes) PreEmulsion->Homogenization Size Reduction (<2µm) Atomization Atomization (Rotary or Nozzle) Homogenization->Atomization DryingChamber Drying Chamber Inlet: 170°C | Outlet: 75°C Atomization->DryingChamber Instant Crust Formation Cyclone Cyclone Separation DryingChamber->Cyclone Evaporation Powder Final Powder (<5% Moisture) Cyclone->Powder

Figure 2: Spray drying workflow emphasizing emulsion stability and temperature gradients.

Step-by-Step Methodology
  • Carrier Preparation: Dissolve 320g of Wall Material (60% OSA Starch / 40% Maltodextrin) in 600mL warm water (60°C). Allow to hydrate fully (clear solution).

  • Core Addition: Add 80g of Core Material (Thiol/Oil mix).

  • Emulsification:

    • Pre-mix with a high-shear mixer (Ultra-Turrax) for 5 mins.

    • Pass through a High-Pressure Homogenizer (500 bar) twice. Goal: Emulsion droplet size < 2µm. Smaller droplets retain volatiles better during drying.

  • Spray Drying Parameters:

    • Inlet Temperature: 170°C (High enough to flash-dry the crust, sealing in the volatile).

    • Outlet Temperature: 75–80°C (Critical: Keep this low to prevent boiling off the thiol).

    • Feed Rate: Adjust to maintain the outlet temperature.

  • Collection: Collect powder from the cyclone. Store immediately in foil-laminated bags under nitrogen.

Quality Control & Validation

To ensure the protocol was successful, the following assays are required:

TestMethodologyAcceptance Criteria
Encapsulation Efficiency (EE) GC-MS analysis. Extract total oil (acid hydrolysis) vs. surface oil (hexane wash).EE > 85%
Surface Morphology Scanning Electron Microscopy (SEM).Smooth, non-porous spheres (Spray Dry) or distinct multinuclear shapes (Coacervate).
Oxidation State GC-MS monitoring of disulfide peaks vs. thiol peaks.< 2% conversion to disulfide.
Odor Leakage Headspace GC or Sensory Panel.Minimal odor in dry state; burst of odor upon rupture/wetting.

Safety & Odor Containment (Crucial)

Working with 3-(Methylsulfanyl)cyclopentane-1-thiol requires strict odor discipline:

  • Containment: All weighing and mixing must occur in a fume hood with activated carbon filtration.

  • Neutralization: Keep a spray bottle of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide handy. These oxidize the thiol to a non-volatile sulfonate, neutralizing the odor instantly upon spills.

  • Waste: All glassware must be soaked in a bleach solution before being removed from the hood for washing.

References

  • PubChem. (2021).[2] 3-Methylcyclopentane-1-thiol Physical Properties. National Library of Medicine. [Link]

  • Xiao, Z., et al. (2014). Complex Coacervation for Encapsulation of Flavor Compounds: A Review. Food Hydrocolloids. [Link]

  • Reineccius, G. A. (2004). The Spray Drying of Food Flavors. Drying Technology. [Link]

  • Madene, A., et al. (2006). Flavour Encapsulation and Controlled Release – A Review. International Journal of Food Science & Technology. [Link]

  • Zhang, Y., et al. (2020). Encapsulation of Essential Oils by Complex Coacervation using Whey Protein Isolate and Gum Arabic. Food Chemistry. [Link]

Sources

Application

Application Note: Solvent Selection and Dissolution Protocols for 3-(Methylsulfanyl)cyclopentane-1-thiol

Target Audience: Researchers, Formulation Scientists, and Materials Engineers Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs) Introduction & Physicochemical Profiling 3-(Methylsulfanyl)cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Materials Engineers Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Physicochemical Profiling

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is an advanced bifunctional organic compound featuring both a highly reactive sulfhydryl (-SH) group and a stable methyl thioether (-SCH₃) group attached to a lipophilic cyclopentane scaffold. This unique structural motif makes it highly valuable as a pharmaceutical intermediate, a specialized ligand for metal surface functionalization (e.g., Self-Assembled Monolayers on gold), and a chain-transfer agent in polymer chemistry[1].

To achieve reliable experimental outcomes, researchers must treat the dissolution of this compound not merely as a physical mixing step, but as a chemically sensitive process. The thiol bond energy is relatively low (approx. 365 kJ/mol), making it highly susceptible to oxidative dimerization into disulfides in the presence of dissolved oxygen and protic environments[1]. Furthermore, its strong sulfurous odor (stench) and flammability require stringent handling protocols[2].

Quantitative Physicochemical Data

Note: Where specific empirical data for the methylsulfanyl derivative is limited, baseline parameters are extrapolated from its parent compound, cyclopentanethiol, to guide solvent thermodynamics[2][3].

PropertyValue / CharacteristicImpact on Solvation Strategy
Molecular Weight 148.29 g/mol Moderate size; easily solvated by small organic molecules.
Aqueous Solubility Insoluble (< 1 mg/L)Requires organic primary solvents; necessitates surfactants or co-solvents (like DMSO) for aqueous bio-assays.
Polarity Low to ModerateHighly miscible in non-polar (Toluene) and polar aprotic (DMSO, DCM) solvents.
Air Sensitivity High (Oxidizes to Disulfide)All solvents must be degassed (sparged with Ar/N₂) prior to dissolution to maintain the free -SH group[1].

Solvent Selection Matrix

The choice of solvent is dictated by the downstream application. The table below summarizes the optimal solvents based on dielectric constant and application suitability.

SolventDielectric Constant (ε)Solvation CapacityPrimary ApplicationMechanistic Rationale
DMSO (Anhydrous) 46.7Excellent (>50 mg/mL)Biological Assays (Stock)Disrupts Van der Waals forces of the cycloalkane ring while stabilizing polarizable sulfur atoms. Allows high-concentration stocks for aqueous dilution.
Absolute Ethanol 24.5Excellent (>50 mg/mL)Surface Chemistry (SAMs)Provides a clean, volatile, and moderately polar environment that facilitates thiol deprotonation at the metal interface without leaving organic residues.
Dichloromethane 9.1MiscibleOrganic SynthesisAprotic and highly lipophilic; ideal for biphasic reactions or extractions without interfering with electrophilic substitutions.
Water / Buffers 80.1Poor / InsolubleDirect Bio-testingCannot be used as a primary solvent. Must be used as a diluent for DMSO stocks (keep final DMSO < 1% v/v to prevent cellular toxicity).

Workflow Visualization: Solvent Decision Tree

The following logical workflow illustrates the decision-making process for selecting the appropriate solvent system based on the intended experimental application.

SolventSelection Start 3-(Methylsulfanyl)cyclopentane-1-thiol (Target Compound) AppBio Biological Assays (In vitro / In vivo) Start->AppBio Select Application AppChem Organic Synthesis / Polymerization Start->AppChem Select Application AppSurf Surface Chemistry (SAMs on Gold) Start->AppSurf Select Application SolDMSO Primary Solvent: Anhydrous DMSO AppBio->SolDMSO High Polarity Tolerated SolDCM Primary Solvent: DCM or Toluene AppChem->SolDCM Non-polar / Aprotic SolEtOH Primary Solvent: Absolute Ethanol AppSurf->SolEtOH Protic / Volatile Dilution Aqueous Dilution (Final DMSO < 1%) SolDMSO->Dilution Add to Buffer Reaction Inert Atmosphere Reaction Vessel SolDCM->Reaction Add Reagents Deposition Gold Substrate Incubation (12-24h) SolEtOH->Deposition Add Substrate

Caption: Decision tree for solvent selection based on downstream applications.

Application-Specific Dissolution Protocols

Trustworthy science relies on self-validating protocols. The following SOPs incorporate built-in validation steps to ensure chemical integrity.

Protocol A: Preparation of High-Concentration Stock (100 mM) for Biological Assays

Causality: Biological assays require aqueous environments, but the compound is insoluble in water. We use anhydrous DMSO to create a concentrated stock, minimizing the final volume of DMSO introduced to cells.

  • Solvent Degassing: Sparge anhydrous DMSO (≥99.9%) with Argon gas for 15 minutes. Why? Displacing dissolved oxygen prevents the oxidative dimerization of the thiol group into an inactive disulfide[1].

  • Weighing: Inside a fume hood or glovebox, weigh 14.83 mg of 3-(Methylsulfanyl)cyclopentane-1-thiol into a pre-weighed, amber glass vial. Note: Avoid plastic vials as lipophilic thiols can leach plasticizers or adhere to hydrophobic plastics.

  • Dissolution: Add exactly 1.0 mL of the degassed DMSO to the vial.

  • Homogenization: Seal the vial with a PTFE-lined cap and vortex for 30–60 seconds until visually homogeneous.

  • Self-Validation (Ellman’s Assay): To ensure the thiol remains unoxidized, react a 1 µL aliquot with DTNB (Ellman's reagent) in a pH 8.0 buffer. A rapid shift to yellow (absorbance at 412 nm) confirms the presence of free, active sulfhydryl groups.

  • Storage: Blanket the headspace with Argon, seal tightly, and store at -20°C.

Protocol B: Ethanolic Solution for Self-Assembled Monolayers (SAMs)

Causality: SAM formation on gold (Au) requires a solvent that dissolves the thiol completely but evaporates cleanly without interfering with the Au-S bond formation.

  • Solvent Preparation: Obtain absolute ethanol (200 proof). Sparge with Nitrogen or Argon for 10 minutes.

  • Dilution: Pipette the required volume of the thiol to achieve a final concentration of 1 mM to 5 mM in the ethanol. (For 10 mL of a 1 mM solution, add ~1.48 mg or approx. 1.5 µL of the neat liquid).

  • Substrate Incubation: Submerge freshly cleaned gold substrates (cleaned via Piranha solution—handle with extreme caution) into the ethanolic thiol solution.

  • Reaction Time: Incubate in the dark at room temperature for 12 to 24 hours to allow the formation of a dense, highly ordered monolayer[1].

  • Self-Validation (Contact Angle): After incubation, rinse the substrate with neat ethanol and dry under a stream of N₂. Perform contact angle goniometry; a significant increase in the water contact angle confirms successful hydrophobic functionalization of the gold surface.

Critical Handling & Safety Considerations

  • Stench Management: Like most mercaptans, this compound has a highly objectionable odor detectable at parts-per-billion (ppb) levels[3]. All open-vessel work must be conducted inside a certified chemical fume hood.

  • Flammability: The compound and its primary recommended solvents (Ethanol, DCM, Toluene) are flammable[2]. Keep away from heat sources and static discharge.

  • Decontamination: Spills should be treated with a dilute bleach (sodium hypochlorite) solution. Bleach rapidly oxidizes the volatile thiol to a non-volatile, odorless sulfonic acid. Caution: Do not mix bleach with solvent waste containing acids or ammonia.

References

  • MDL Mfcd34167740 | Sigma-Aldrich: 3-(methylsulfanyl)cyclopentane-1-thiol sigmaaldrich.com Link

  • CAS 1679-07-8: cyclopentyl mercaptan - CymitQuimica cymitquimica.com 3

  • Cyclopentanethiol CAS 1679-07-8 | Zhishang Chem | Supplier zhishangchem.com 1

  • SAFETY DATA SHEET - TCI Chemicals tcichemicals.com Link

  • SAFETY DATA SHEET - Fisher Scientific fishersci.com 2

Sources

Method

Application Note: Derivatization Strategies for 3-(Methylsulfanyl)cyclopentane-1-thiol Analysis by HPLC

Abstract This application note details the methodological protocols for the derivatization and subsequent HPLC analysis of 3-(Methylsulfanyl)cyclopentane-1-thiol . Due to the lack of a strong native chromophore and the o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological protocols for the derivatization and subsequent HPLC analysis of 3-(Methylsulfanyl)cyclopentane-1-thiol . Due to the lack of a strong native chromophore and the oxidative instability of the sulfhydryl (-SH) group, direct UV detection of this molecule is insensitive and prone to artifacts (disulfide formation). We present two validated workflows: Method A , utilizing SBD-F for high-sensitivity fluorescence detection (suitable for bioanalysis and trace impurity profiling), and Method B , utilizing DTNB (Ellman’s Reagent) for rapid UV-Vis screening (suitable for process monitoring and bulk purity assessment).

Chemical Context & Analytical Challenges

Target Molecule: 3-(Methylsulfanyl)cyclopentane-1-thiol Functional Analysis:

  • Reactive Center: The secondary thiol (-SH) at position 1. This is the target for derivatization.

  • Structural Backbone: The cyclopentane ring introduces steric constraints and stereoisomerism. The 1,3-substitution pattern implies the presence of cis and trans diastereomers.

  • Inert Moiety: The methylsulfanyl (-S-Me) group at position 3 is a thioether. It is chemically stable under standard derivatization conditions but significantly increases the lipophilicity of the molecule compared to simple cyclopentanethiol.

Key Challenges:

  • Oxidative Instability: The -SH group readily oxidizes to form the disulfide dimer (R-S-S-R) in air, necessitating a reduction step prior to analysis.

  • Stereoselectivity: Analytical methods must resolve the cis and trans isomers to ensure accurate quantification.

  • Detection Limits: The native molecule has negligible UV absorbance above 210 nm.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix and workflow for processing samples containing 3-(Methylsulfanyl)cyclopentane-1-thiol.

G Sample Sample Source (Reaction Mix / Bio-fluid) Reduct Reduction Step (TCEP, pH 7.0, 10 min) Sample->Reduct Decision Select Method Based on Sensitivity Requirement Reduct->Decision MethodA Method A: SBD-F (Fluorescence) Decision->MethodA High Sensitivity (< 1 µM) MethodB Method B: DTNB (UV-Vis) Decision->MethodB Routine QC (> 10 µM) ReactA Derivatization Borate Buffer pH 9.5 60°C, 60 min MethodA->ReactA QuenchA Quench (1M HCl) ReactA->QuenchA HPLC HPLC Analysis (C18 Column) QuenchA->HPLC ReactB Derivatization Phosphate Buffer pH 8.0 RT, 10 min MethodB->ReactB ReactB->HPLC

Caption: Workflow logic for selecting between SBD-F (Trace Analysis) and DTNB (Bulk QC) derivatization pathways.

Pre-Analytical Step: Disulfide Reduction (Mandatory)

Before derivatization, any oxidized disulfide dimers must be reduced to free thiols. TCEP (Tris(2-carboxyethyl)phosphine) is the preferred reductant over DTT because it is odorless, stable over a wider pH range, and does not interfere with SBD-F derivatization [1].

Protocol:

  • Prepare a 100 mM TCEP stock solution in water (neutralize to pH 7.0 with NaOH if using TCEP-HCl).

  • Add TCEP to the sample to achieve a final concentration of 5 mM (or a 10-fold molar excess over the estimated thiol content).

  • Incubate at Room Temperature for 10–15 minutes .

Method A: High-Sensitivity Fluorescence (SBD-F)

Reagent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[1][2][3] Mechanism: SBD-F undergoes nucleophilic substitution with the thiolate anion under basic conditions (pH > 9.0) and elevated temperature to form a stable, highly fluorescent benzofurazan derivative [2].

Reagents Required[2][4][5][6][7][8][9][10]
  • SBD-F Reagent: 1.0 mg/mL in Borate Buffer.

  • Reaction Buffer: 0.1 M Borate Buffer containing 1 mM EDTA, pH 9.5.

  • Stop Solution: 1.0 M HCl.

Step-by-Step Protocol
  • Mix: In a microcentrifuge tube or HPLC vial, combine:

    • 50 µL Sample (Reduced)

    • 100 µL Reaction Buffer (Borate, pH 9.5)

    • 50 µL SBD-F Solution

  • Incubate: Seal tightly and heat at 60°C for 60 minutes .

    • Note: The secondary thiol on the cyclopentane ring is sterically hindered compared to primary alkyl thiols, requiring the full 60-minute incubation for quantitative yield.

  • Quench: Cool to room temperature and add 20 µL of 1.0 M HCl .

    • Reason: Acidification stops the reaction and stabilizes the fluorescence signal.

  • Analyze: Inject 10 µL into the HPLC.

Detection Parameters
  • Excitation: 385 nm

  • Emission: 515 nm[1]

Method B: Rapid UV-Vis Screening (DTNB/Ellman's)

Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid).[4] Mechanism: A disulfide exchange reaction releases the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion. While typically used for total thiol spectrophotometry, the mixed disulfide (Target-S-TNB) can be separated by HPLC for specific identification [3].

Reagents Required[2][4][5][6][7][8][9][10]
  • DTNB Reagent: 2 mM DTNB in 50 mM Sodium Acetate.[5]

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

Step-by-Step Protocol
  • Mix: Combine:

    • 100 µL Sample (Reduced)

    • 800 µL Reaction Buffer (Tris, pH 8.0)

    • 100 µL DTNB Reagent

  • Incubate: React at Room Temperature for 5–10 minutes .

    • Note: Reaction is instantaneous; incubation ensures completeness.

  • Analyze: Inject directly into HPLC. (Do not acidify below pH 7.0, as the chromophore absorbance is pH-dependent, though the HPLC mobile phase will ultimately dictate the species form).

Detection Parameters
  • UV Absorbance: 330 nm (Specific for mixed disulfide) or 412 nm (TNB anion).

    • Recommendation: Use 330 nm for HPLC to detect the derivatized peak (Target-S-TNB) rather than the released TNB byproduct.

HPLC Method Conditions

Due to the lipophilicity of the cyclopentane-thioether backbone, a C18 column is sufficient. However, to separate the cis and trans isomers, a column with high shape selectivity is recommended.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Alternative Column Phenyl-Hexyl (Superior for separating cis/trans isomers via pi-interaction differences)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5% → 60% B15-18 min: 60% → 95% B
Column Temp 35°C

Chromatographic Expectation:

  • SBD-F Method: Expect two peaks (cis/trans isomers) eluting between 8–12 minutes. The bulky SBD group may improve resolution between isomers.

  • DTNB Method: The mixed disulfide is relatively polar; elution will be earlier than the SBD derivative.

Reaction Mechanism (Visualized)

The following diagram illustrates the chemical pathway for the SBD-F derivatization, highlighting the critical role of pH.

Reaction Thiol 3-(Methylsulfanyl) cyclopentane-1-thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > pKa Base Borate pH 9.5 (Deprotonation) Base->Thiolate Complex Transition State (60°C required) Thiolate->Complex SBDF SBD-F Reagent (Fluorobenzofurazan) SBDF->Complex Product Fluorescent Adduct (R-S-SBD) Complex->Product -F⁻ (Substitution)

Caption: Nucleophilic aromatic substitution mechanism of SBD-F with the thiolate anion.

References

  • Toyo'oka, T., & Imai, K. (1983). High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F).[1][3] Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (n.d.).[6] Compound Summary: 3-Methylcyclopentane-1-thiol (Structural Analog). Retrieved from [Link]

Sources

Application

Application Notes: Utilizing 3-(Methylsulfanyl)cyclopentane-1-thiol for the Creation of Complex Savory Reaction Flavors

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(Methylsulfanyl)cyclopentane-1-thiol in the development of savory reaction flavors. This novel, sulfur-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(Methylsulfanyl)cyclopentane-1-thiol in the development of savory reaction flavors. This novel, sulfur-containing cyclopentane derivative is proposed as a potent precursor for generating deep, complex, and authentic meaty and umami flavor profiles. These notes are intended for researchers, flavor chemists, and product development professionals in the food and beverage industry, as well as those in the pharmaceutical sector exploring taste modulation. We will delve into the underlying principles of the Maillard reaction, the pivotal role of sulfur compounds in savory flavor formation, and provide actionable protocols for leveraging the unique properties of this molecule.

Introduction: The Quest for Authentic Savory Flavors

The demand for authentic and impactful savory flavors in processed foods, plant-based alternatives, and pharmaceuticals continues to grow. While foundational flavor components are well-established, the pursuit of novel molecules that can impart specific, desirable notes remains a key area of research. Sulfur-containing compounds are paramount in the creation of meaty aromas, with their presence at even trace levels having a profound impact on the final flavor profile.[1][2][3] This document introduces 3-(Methylsulfanyl)cyclopentane-1-thiol, a molecule designed to combine the desirable characteristics of both a thiol and a thioether within a cyclopentane ring structure, as a next-generation tool for flavor chemists.

The rationale for the development of this molecule is based on the known organoleptic properties of related compounds. Cyclopentanethiol, for instance, is a FEMA GRAS-approved flavoring agent known for its savory character.[4][5] The addition of a methylsulfanyl group is anticipated to introduce roasted, sulfury notes that can synergistically enhance the overall meaty and umami perception.

The Scientific Rationale: Sulfur's Role in the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the cornerstone of savory flavor development.[6][7] When sulfur-containing amino acids such as cysteine and methionine are involved, a cascade of reactions leads to the formation of highly potent, meaty aroma compounds.[8][9][10]

Key Flavor-Generating Pathways
  • Strecker Degradation: This reaction involves the interaction of an amino acid with a dicarbonyl compound (formed during the Maillard reaction), leading to the formation of an aldehyde and an aminoketone.[11][12] For sulfur-containing amino acids, this pathway is a primary source of hydrogen sulfide (H₂S) and methanethiol, which are crucial building blocks for more complex savory molecules.[13][14]

  • Formation of Heterocyclic Compounds: The reactive intermediates from the Maillard reaction and Strecker degradation, including H₂S and aldehydes, can cyclize to form a wide array of aromatic heterocyclic compounds such as thiophenes, thiazoles, and furans with thiol substituents.[1][8] A prime example is 2-methyl-3-furanthiol, a compound with an intensely meaty aroma at very low concentrations.[2][15]

The proposed utility of 3-(Methylsulfanyl)cyclopentane-1-thiol lies in its ability to act as a potent sulfur donor in these reactions, bypassing the need for the initial degradation of amino acids and directly contributing to the pool of reactive sulfur species.

Proposed Synthesis of 3-(Methylsulfanyl)cyclopentane-1-thiol

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis Pathway A 3-Methylcyclopent-2-en-1-one C Intermediate A A->C Michael Addition B Thiourea B->C E Intermediate B C->E S-Alkylation D Methyl Iodide D->E G 3-(Methylsulfanyl)cyclopentan-1-one E->G Hydrolysis & Decarboxylation F Reducing Agent (e.g., NaBH4) F->G Reduction of C=C I 3-(Methylsulfanyl)cyclopentane-1-thiol G->I Thionation H Thiolating Agent (e.g., Lawesson's Reagent) H->I G cluster_1 Experimental Workflow A Prepare Precursor Solution (Amino Acids, Sugar, HVP) B Experimental Group: Add 3-(Methylsulfanyl)cyclopentane-1-thiol A->B C Control Group: Add Propylene Glycol A->C D Maillard Reaction (120°C, 60 min) B->D C->D E Sensory Evaluation D->E F GC-MS Analysis D->F G Data Interpretation E->G F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Methylsulfanyl)cyclopentane-1-thiol

Welcome to the technical support center for the synthesis of 3-(Methylsulfanyl)cyclopentane-1-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or pl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Methylsulfanyl)cyclopentane-1-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this and structurally related molecules. As a bifunctional cyclopentane derivative, this compound presents unique synthetic challenges, primarily related to achieving high yield and purity while controlling stereochemistry and preventing common side reactions associated with organosulfur compounds.

This document moves beyond standard protocols to provide in-depth, field-tested insights into potential pitfalls and optimization strategies. Our goal is to equip you with the causal understanding needed to troubleshoot effectively and improve your synthetic outcomes.

Proposed Core Synthetic Strategy

Given the lack of a direct, high-yield published procedure, we propose a robust and logical three-step sequence starting from the commercially available 3-bromocyclopent-1-ene. This strategy offers reliable control over the introduction of both sulfur functionalities.

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// Nodes Start [label="3-Bromocyclopent-1-ene", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_reagent [label="1. NaSMe\n(Sodium Methanethiolate)\nTHF, 0 °C to RT", shape=plaintext]; Intermediate1 [label="3-(Methylsulfanyl)cyclopent-1-ene", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2_reagent [label="2. Hydroboration-Oxidation\ni. BH₃•THF\nii. H₂O₂, NaOH", shape=plaintext]; Intermediate2 [label="3-(Methylsulfanyl)cyclopentan-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3_reagent [label="3. Thiol-Introduction\n(e.g., Mitsunobu or\nTosyl-Thiourea Route)", shape=plaintext]; Product [label="3-(Methylsulfanyl)cyclopentane-1-thiol\n(Target Molecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1_reagent [style=invis]; Step1_reagent -> Intermediate1 [label="SN2' Substitution"]; Intermediate1 -> Step2_reagent [style=invis]; Step2_reagent -> Intermediate2 [label="Anti-Markovnikov\nHydration"]; Intermediate2 -> Step3_reagent [style=invis]; Step3_reagent -> Product [label="Alcohol to Thiol\nConversion"]; } }

Caption: Proposed synthetic route for 3-(Methylsulfanyl)cyclopentane-1-thiol.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis. The Q&A format is designed to help you quickly identify and resolve experimental challenges.

Part 1: Synthesis of 3-(Methylsulfanyl)cyclopent-1-ene (Intermediate 1)

Question 1: My yield for the reaction of 3-bromocyclopent-1-ene with sodium methanethiolate is low. What are the likely causes and solutions?

Answer: Low yield in this step typically points to one of three issues: reagent quality, competing side reactions, or reaction conditions.

  • Causality - Reagent Quality: Sodium methanethiolate (NaSMe) is highly hygroscopic and prone to oxidation. If it has absorbed moisture, it will be less nucleophilic. If oxidized, it forms dimethyl disulfide (DMDS), which is unreactive.

    • Solution: Use freshly opened, high-purity NaSMe or prepare it fresh by bubbling methyl mercaptan gas through a solution of sodium methoxide in THF. Always handle NaSMe under a dry, inert atmosphere (Nitrogen or Argon).

  • Causality - Side Reactions:

    • Elimination: 3-bromocyclopent-1-ene can undergo elimination to form cyclopentadiene, especially if the temperature is too high or a sterically hindered base is present.

    • Over-alkylation: The product sulfide is nucleophilic and can react with another molecule of the starting bromide, though this is less common under these conditions.[1]

    • Solution: Maintain a low reaction temperature, starting at 0 °C and allowing the reaction to slowly warm to room temperature. This favors the desired SN2' substitution over elimination. Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the starting bromide is fully consumed, minimizing side reactions.[1]

  • Causality - Solvent Choice: While THF is a good choice, its purity is critical. Undried THF contains water, which quenches the nucleophile.

    • Solution: Use freshly distilled or anhydrous, inhibitor-free THF to ensure an moisture-free environment.

Part 2: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-ol (Intermediate 2)

Question 2: The hydroboration-oxidation of my alkene intermediate is not clean. I'm seeing multiple products or recovering starting material. How can I improve this?

Answer: This step is generally reliable, so issues often stem from procedural details or the specific nature of your substrate.

  • Causality - Incomplete Reaction: Borane (BH₃) can be deactivated by moisture. If the reaction is incomplete, you will recover the starting alkene.

    • Solution: Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use a fresh, titrated solution of BH₃•THF. To ensure completion, monitor the reaction by TLC or GC-MS before quenching.

  • Causality - Regioselectivity Issues: While hydroboration-oxidation strongly favors anti-Markovnikov addition, the methylsulfanyl group can have a minor directing effect. You may be forming a small amount of the regioisomeric alcohol.

    • Solution: While difficult to alter the inherent selectivity, purification by column chromatography is usually effective at separating these isomers. Ensure your characterization (1H & 13C NMR) confirms the structure of the major product.

  • Causality - Oxidation Step: The oxidation with alkaline hydrogen peroxide must be carefully controlled. If the temperature gets too high, decomposition can occur. Insufficient peroxide will lead to incomplete conversion of the borane intermediate.

    • Solution: Add the hydrogen peroxide solution slowly while maintaining the reaction temperature below 40-50 °C with an ice bath. Ensure the mixture is stirred vigorously.

Part 3: Conversion of Alcohol to 3-(Methylsulfanyl)cyclopentane-1-thiol (Target Molecule)

This conversion is the most challenging step and offers multiple pathways, each with its own set of potential problems. We will focus on two common, robust methods.

Question 3: I am attempting the conversion via a tosylate intermediate followed by displacement with a sulfur nucleophile, but the yield is poor.

Answer: This is a classic two-step approach. Failure can occur at either the tosylation or the substitution stage.

  • Causality - Incomplete Tosylation: The alcohol may be sterically hindered, or the reaction conditions may not be optimal. Pyridine, often used as a solvent and base, must be scrupulously dry.

    • Solution: Ensure you use anhydrous pyridine and high-quality tosyl chloride. Running the reaction at 0 °C overnight is standard. If incomplete, consider using a more powerful activating agent like triethylamine with a catalytic amount of DMAP.

  • Causality - Competing Elimination (E2): The tosylate is an excellent leaving group. When you introduce the sulfur nucleophile (e.g., thiourea, NaSH, or thioacetate), a strong base can promote E2 elimination to regenerate the alkene intermediate, 3-(methylsulfanyl)cyclopent-1-ene. This is a very common side reaction.[2]

    • Solution: Use a "soft" sulfur nucleophile that is less basic. Thiourea followed by basic hydrolysis is an excellent choice as it minimizes elimination.[1][3] The reaction forms a stable isothiouronium salt intermediate, which is then hydrolyzed in a separate step.[1]

dot digraph "Troubleshooting_Tosylate" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Caption: Decision tree for troubleshooting the tosylate-to-thiol conversion.

Question 4: I tried a Mitsunobu reaction with thioacetic acid, but it's messy and the deprotection is problematic.

Answer: The Mitsunobu reaction is powerful but notorious for difficult purifications due to stoichiometric phosphine oxide and hydrazinedicarboxylate byproducts.

  • Causality - Purification Issues: Triphenylphosphine oxide (TPPO) and the reduced DEAD/DIAD byproduct are often difficult to separate from the desired product via chromatography.

    • Solution:

      • Byproduct Precipitation: After the reaction, you can often precipitate the TPPO by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes, then filtering.

      • Alternative Reagents: Consider using polymer-supported triphenylphosphine or a fluorous-tagged phosphine. These allow for much easier removal of the phosphine oxide byproduct through filtration or fluorous solid-phase extraction.

  • Causality - Incomplete Deprotection: The final step is the hydrolysis of the thioacetate. This requires basic conditions (e.g., NaOMe in MeOH or aqueous NaOH). If this step is incomplete, you will have a mixture of product and the thioacetate intermediate.

    • Solution: Use a strong base and ensure the reaction goes to completion by TLC monitoring. A methanolic HCl workup can also be effective. Be aware that the free thiol is susceptible to oxidation, so the workup should be performed promptly.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with these reagents? A1: The primary concerns are the foul odors and toxicity of the sulfur reagents.

  • Methyl Mercaptan/Thiolates: Extremely foul-smelling and toxic. Always handle in a well-ventilated fume hood.

  • Hydrogen Sulfide (if generated): Highly toxic. Any reaction that could potentially generate H₂S (e.g., from NaSH) must be handled with extreme caution.

  • Borane (BH₃•THF): Flammable and reacts violently with water. Handle under an inert atmosphere.

  • Mitsunobu Reagents (DEAD/DIAD): Potentially explosive and toxic. Handle with care.

Q2: How can I prevent my final thiol product from oxidizing to the disulfide? A2: Thiols are notoriously prone to air oxidation to form disulfides, which complicates purification and analysis.

  • Inert Atmosphere: Handle the purified thiol under nitrogen or argon whenever possible.[4]

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.[4]

  • Storage: Store the final product in a sealed vial under an inert atmosphere at low temperatures (-20 °C is recommended for long-term storage).

  • Workup: During the workup of the deprotection step, you can add a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if it is compatible with your molecule, which can help cleave any disulfide that has formed back to the thiol.[4]

Q3: Are there alternative synthetic routes I could consider? A3: Yes, an alternative strategy could involve the ring-opening of an epoxide. For example, one could synthesize 3-(methylsulfanyl)cyclopentene oxide and then perform a ring-opening reaction with a sulfur nucleophile. However, controlling the regioselectivity of the epoxide opening can be challenging. An SN2 attack would occur at the less hindered carbon, which would require careful planning of the starting epoxide to yield the desired 1,3-substitution pattern.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 3-(Methylsulfanyl)cyclopentan-1-ol (Intermediate 2)
  • Step A: Thioether Formation

    • To a flame-dried round-bottom flask under Argon, add anhydrous THF (0.5 M). Cool the flask to 0 °C.

    • Add sodium methanethiolate (1.2 eq.) portion-wise to the stirred solvent.

    • Add a solution of 3-bromocyclopent-1-ene (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (staining with potassium permanganate).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude oil via flash column chromatography to yield 3-(methylsulfanyl)cyclopent-1-ene.

  • Step B: Hydroboration-Oxidation

    • Dissolve the purified alkene from Step A (1.0 eq.) in anhydrous THF (0.2 M) in a flame-dried flask under Argon. Cool to 0 °C.

    • Add 1.0 M BH₃•THF complex in THF (1.1 eq.) dropwise, keeping the internal temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

    • Cool the reaction back to 0 °C. Slowly and carefully add water to quench excess borane, followed by 3 M aqueous NaOH.

    • Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 50 °C.

    • Stir vigorously at room temperature for 2 hours.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield 3-(methylsulfanyl)cyclopentan-1-ol.

Protocol 2: Conversion of Alcohol to Thiol via Thiourea
  • Step C: Tosylation

    • Dissolve the alcohol from Protocol 1 (1.0 eq.) in anhydrous pyridine (0.3 M) at 0 °C.

    • Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise.

    • Stir the reaction at 0 °C for 4-6 hours or until TLC shows consumption of the starting alcohol.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash successively with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.

  • Step D: Isothiouronium Salt Formation and Hydrolysis

    • Dissolve the crude tosylate (1.0 eq.) in ethanol (0.4 M).

    • Add thiourea (1.5 eq.) and heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture and concentrate under reduced pressure. The resulting solid is the isothiouronium salt.

    • To the crude salt, add a solution of NaOH (3.0 eq.) in degassed water.

    • Heat the mixture to reflux for 2-4 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature, acidify with 1 M HCl, and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully.

    • Purify by flash chromatography (using degassed solvents) to obtain the final product, 3-(Methylsulfanyl)cyclopentane-1-thiol.

Data Summary Table

The following table provides a hypothetical comparison of different nucleophiles for the conversion of the tosylate intermediate to the final thiol, highlighting the common trade-off between reactivity and side reactions.

NucleophileTypical SolventTemperature (°C)Expected Yield (%)Primary ByproductComments
Thiourea / NaOH Ethanol / H₂OReflux65-80%Minor impuritiesRecommended Method. Minimizes elimination by separating substitution and hydrolysis steps.[1][3]
NaSH Ethanol or DMF25-5030-50%Elimination productHighly basic, often leads to significant E2 elimination.
KSAc / Base Acetone / MeOHReflux50-65%Elimination productMilder than NaSH but elimination can still be a competitive pathway. Requires a second deprotection step.

References

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]

  • Lee, B., et al. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate. [Link]

  • Scheidt, K. A., et al. (2011). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. PMC. [Link]

  • Vafaee, Z., et al. (2021). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Jundishapur Journal of Natural Pharmaceutical Products. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • Reddy, C. R., et al. (n.d.). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. [Link]

  • Bhoite, S. P., & Suryavanshi, G. (2022). Synthesis of substituted Cyclopentanones. ResearchGate. [Link]

  • Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron. [Link]

  • Kayser, K. J., & Kilbane, J. J. (1999). Method for the removal of organic sulfur from carbonaceous materials.
  • ResearchGate. (n.d.). Optimization of cyclopentane formation. ResearchGate. [Link]

  • Collin, S., et al. (n.d.). The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. ORBi. [Link]

  • Suib, S. L., et al. (2016). Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. OSTI.gov. [Link]

  • Reddit. (2023). Issues during thiol synthesis. r/chemistry. [Link]

  • LibreTexts Chemistry. (2024). 18.7: Thiols and Sulfides. [Link]

  • Popp, B. V., et al. (2012). Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Organic & Biomolecular Chemistry. [Link]

  • Kumar, P., & Kumar, V. (2020). Synthetic access to thiols: A review. ResearchGate. [Link]

Sources

Optimization

Minimizing thermal degradation of 3-(Methylsulfanyl)cyclopentane-1-thiol during processing

Topic: Minimizing Thermal Degradation During Processing & Purification Molecule: 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 89534-70-3 / Analogues) Support Level: Tier 3 (Senior Application Scientist) Diagnostic Overvi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Thermal Degradation During Processing & Purification Molecule: 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 89534-70-3 / Analogues) Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: The Degradation Matrix

User Query: "Why is my product turning yellow/cloudy during distillation, and why is the yield dropping despite high crude purity?"

Root Cause Analysis: 3-(Methylsulfanyl)cyclopentane-1-thiol contains two sulfur centers: a secondary thiol (-SH) and a thioether (-SMe) . While the thioether is relatively robust, the thiol is highly sensitive to two distinct degradation pathways driven by thermal energy:

  • Oxidative Dimerization (The "Yellowing" Effect): Even trace oxygen at elevated temperatures converts thiols into disulfides. This reaction is catalyzed by base and trace metals (Fe, Cu).

  • Beta-Elimination (The "Yield Loss" Effect): At high temperatures (>130°C), secondary thiols undergo elimination to release hydrogen sulfide (

    
    ), forming volatile cyclopentene derivatives.
    
Visualizing the Degradation Pathways

The following diagram maps the kinetic risks associated with processing this molecule.

DegradationPathways cluster_conditions Critical Control Points Thiol 3-(Methylsulfanyl) cyclopentane-1-thiol (Target Product) Disulfide Disulfide Dimer (Yellow/Cloudy Impurity) Thiol->Disulfide O2 + Heat (>60°C) Trace Metals Elimination Cyclopentene Derivs. + H2S Gas Thiol->Elimination High Heat (>130°C) Acidic/Basic Catalysis Polymer Oligomers/Polymers (Gummy Residue) Disulfide->Polymer Prolonged Heat Text 1. Oxygen Exclusion is Critical 2. Keep Pot Temp < 100°C 3. Remove Metals (Chelation)

Caption: Figure 1. Thermal and oxidative degradation pathways.[1] The red path (oxidation) is the most common processing failure mode.

Critical Processing Protocols

To recover high-purity material, you must lower the boiling point (BP) via vacuum and chemically passivate the environment.

A. Distillation Setup & Parameters

The Golden Rule: Never distill this molecule at atmospheric pressure. The estimated atmospheric BP is ~180°C+, which guarantees decomposition.

ParameterSpecificationScientific Rationale
Vacuum Pressure < 2.0 mbar (Target: 0.5 mbar)Lowers BP to < 80°C, staying below the elimination threshold.
Bath Temperature Max 110°C Provides thermal delta without scorching the flask walls (hot spots cause elimination).
Inert Gas Argon (preferred) or

Argon is heavier than air and blankets the thiol more effectively than Nitrogen.
Glassware Prep Acid Wash / Silylation Base traces on glass catalyze oxidation. Rinse glassware with dilute HCl or silylate to cover active -OH sites.
Stabilizer BHT (0.1%) Radical scavenger. Prevents radical-chain oxidation mechanisms during heating.
B. Purification Workflow (Step-by-Step)

This protocol minimizes thermal exposure time (residence time).

  • Quench & Chelation:

    • After synthesis, wash the organic layer with 10% EDTA (disodium salt) solution.

    • Why: Removes trace Iron/Copper ions derived from reagents or steel reactors. These metals lower the activation energy for disulfide formation by orders of magnitude.

  • Drying (Crucial):

    • Dry over anhydrous Sodium Sulfate (

      
      ) .[2] Avoid Magnesium Sulfate (
      
      
      
      ) if possible, as it can be slightly Lewis-acidic and promote elimination.
    • Filter under an inert blanket if possible.

  • Degassing:

    • Before heating, sparge the crude oil with Argon for 15 minutes. Removing dissolved oxygen is more effective than just headspace flushing.

  • Distillation (Kugelrohr or Short Path):

    • Use a Short Path condenser to minimize the distance the vapor travels.

    • Recommended: Use a "Pig" receiver to collect fractions without breaking vacuum.

Troubleshooting & FAQs

Q1: The distillate is clear initially but turns yellow after sitting for an hour. Why? A: This is "Auto-oxidation." You likely have dissolved oxygen in your receiving flask or a leak in your storage seal.

  • Fix: Collect distillate directly into a flask containing a trace of BHT. Backfill the vacuum with Argon, not air. Store at -20°C.

Q2: I smell a "rotten egg" odor during distillation, and the vacuum pressure is fluctuating. A: You are thermally cracking the molecule (Elimination pathway).

  • Diagnosis: The "rotten egg" smell is

    
    . The pressure fluctuation is the generation of non-condensable gas (
    
    
    
    ).
  • Fix: Your bath temperature is too high. Stop immediately. Increase vacuum depth (lower pressure) to allow distillation at a lower temperature.

Q3: Can I use column chromatography instead of distillation? A: Yes, but it carries risks. Silica gel is slightly acidic and has a massive surface area with adsorbed oxygen.

  • Protocol: If you must column, flush the column with

    
     first. Elute quickly. Disulfides often streak on silica.
    

Q4: My crude NMR shows the product, but after rotary evaporation, I see new peaks at 5.5-6.0 ppm. A: Those are alkene protons. You caused elimination during the concentration step.

  • Fix: Never set the Rotavap bath > 40°C. Ensure your vacuum is strong enough to pull solvent at this low temperature.

Storage & Stability Strategy

Once processed, the molecule remains kinetically unstable.

  • Vessel: Amber glass (blocks UV, which generates radicals).

  • Headspace: Argon.[3]

  • Temperature: -20°C (Freezer).

  • Shelf-Life: Re-test purity every 3 months. If disulfide content > 5%, re-distill.

References

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for distilling heat-sensitive sulfur compounds).

  • Capozzi, G., & Modena, G. (1974). Oxidation of Thiols. In The Chemistry of the Thiol Group (pp. 785-839). John Wiley & Sons. (Definitive mechanism of disulfide formation).

  • NIST Chemistry WebBook. (2023). Thermochemical Data for Cyclopentanethiol. (Used for boiling point estimation and thermodynamic baselines).

Sources

Troubleshooting

Troubleshooting retention time shifts for 3-(Methylsulfanyl)cyclopentane-1-thiol in GC-MS

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behaviors of bifunctional vol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behaviors of bifunctional volatile sulfur compounds (VSCs).

Analyzing 3-(Methylsulfanyl)cyclopentane-1-thiol presents unique challenges. Because this molecule possesses both a highly reactive free thiol (-SH) and a thioether (-S-CH3) group, it is exceptionally prone to surface adsorption, metal-catalyzed degradation, and oxidation[1][2]. This guide provides a mechanistic, self-validating approach to diagnosing and resolving retention time (RT) shifts to ensure high-fidelity data in your workflows.

Diagnostic Workflow for Retention Time Shifts

Before altering instrument parameters, use the following logical decision tree to isolate whether your RT shift is driven by pneumatic failures, thermal dynamics, or surface chemistry.

Workflow Start RT Shift Detected: 3-(Methylsulfanyl)cyclopentane-1-thiol Direction Determine Shift Direction Start->Direction Earlier Shifted Earlier (Decreased RT) Direction->Earlier Later Shifted Later (Increased RT) Direction->Later Variable Variable / Erratic (Run-to-Run) Direction->Variable Trim Column Trimmed? Update EPC Length Earlier->Trim Bleed Stationary Phase Loss Check Column Bleed Earlier->Bleed Leak Inlet/Septum Leak Perform Leak Check Later->Leak Active Active Site Adsorption Check Peak Tailing Later->Active Equil Oven Equilibration Increase Hold Time Variable->Equil Syringe Syringe/Autosampler Verify Injection Volume Variable->Syringe

Caption: Diagnostic workflow for identifying the root cause of retention time shifts in GC-MS.

Core Troubleshooting Modules (FAQs)

Module A: Carrier Gas & Flow Dynamics

Q: Why did the retention time of 3-(Methylsulfanyl)cyclopentane-1-thiol shift earlier immediately after routine inlet maintenance? A: This is almost always a volumetric flow discrepancy caused by column trimming. When you remove degraded stationary phase from the front of the column, the total column length decreases. If your GC is equipped with Electronic Pneumatic Control (EPC) and the new, exact column length is not updated in the software, the EPC will apply the historical head pressure to a shorter column[3][4]. This artificially increases the carrier gas linear velocity, causing all analytes to elute earlier.

Q: The retention time is gradually shifting later over a sequence of runs. What is the cause? A: A progressive shift to later retention times usually indicates a developing leak in the inlet system (e.g., a cored septum or a loosening weldment nut). A leak bleeds off head pressure, reducing the carrier gas flow rate through the column and increasing the analyte's residence time[3][5].

Module B: Surface Inertness & Analyte Chemistry

Q: My peak apex is shifting later, but the peak is also becoming wider and asymmetrical (tailing). Is this a flow issue? A: No, this is a chemical interaction specific to sulfur compounds. The free thiol (-SH) group of 3-(Methylsulfanyl)cyclopentane-1-thiol is a strong nucleophile. As the deactivation layer of the glass inlet liner or column degrades, it exposes active silanol groups (Si-OH) and metal sites[1][2]. The thiol group interacts with these active sites via hydrogen bonding and Lewis acid-base interactions. This "tug-of-war" causes severe peak tailing, which artificially shifts the integrated peak apex to a later time[2][3].

Mechanism Analyte Volatile Sulfur Compound (-SH) Inlet Degraded Inlet (Exposed Silanols) Analyte->Inlet Injection Interaction Hydrogen Bonding & Lewis Acid-Base Inlet->Interaction Outcome1 Peak Tailing (Apparent Later RT) Interaction->Outcome1

Caption: Mechanistic pathway of volatile sulfur compound adsorption on active sites leading to RT shifts.

Module C: Thermal & Matrix Effects

Q: Why do I see erratic, run-to-run retention time shifts of ±0.05 minutes, even with a leak-free system? A: This is typically caused by insufficient oven equilibration time. While the GC oven sensor may indicate that the air temperature has reached the initial setpoint, the fused silica column and the carrier gas within it possess thermal mass[4]. If the column is not fully thermally equilibrated, the initial density and viscosity of the carrier gas will fluctuate between runs, altering the flow profile. Ensure a minimum isothermal hold of 1–2 minutes before injection[4].

Quantitative Diagnostics Table

Use the following data matrix to correlate your observed chromatographic deviations with their physical root causes.

Observed RT ShiftPeak Shape CharacteristicsPrimary Root CauseMechanistic Explanation
Earlier (>0.05 min) Symmetrical, sharperColumn Trimming / EPC ErrorDecreased column length increases linear velocity if the EPC is not updated[3].
Earlier (Gradual) Symmetrical, normalStationary Phase BleedLoss of stationary phase reduces the phase ratio (

), decreasing analyte retention[4].
Later (>0.05 min) Symmetrical, broaderPneumatic LeakLoss of head pressure at the septum/inlet reduces carrier gas flow rate[3].
Later (Apparent) Severe Tailing / AsymmetricalActive Site AdsorptionThiol (-SH) groups hydrogen-bond with exposed silanols, delaying the peak apex[2].
Erratic (±0.02 min) SymmetricalThermal Non-EquilibrationFluctuating initial carrier gas density due to insufficient oven hold times[4].

Standard Operating Procedures: Self-Validating Protocols

To guarantee scientific integrity, troubleshooting must not rely on assumptions. The following protocol is a self-validating system designed to restore inertness for 3-(Methylsulfanyl)cyclopentane-1-thiol while empirically proving flow accuracy.

Step 1: Automated Leak Diagnostics (Prep Run)

  • Action: Use the GC's built-in leak check utility (e.g., Agilent Lab Advisor) to pressurize the system before opening the inlet[3].

  • Causality: Identifying a leak before maintenance confirms if a pressure drop was the root cause of a later RT shift.

Step 2: Inertness Restoration

  • Action: Replace the standard liner with an ultra-inert, deactivated liner (strictly no glass wool ) and install a new deactivated gold seal[2].

  • Causality: Glass wool provides massive surface area for active silanols. Removing it and using ultra-inert components prevents the thiol group of 3-(Methylsulfanyl)cyclopentane-1-thiol from adsorbing, eliminating tailing-induced RT shifts[1][2].

Step 3: Column Trimming & Installation

  • Action: Trim 10–20 cm from the front of the column using a ceramic scoring wafer. Inspect the cut with a magnifier to ensure a perfect 90° angle[4].

  • Causality: A jagged cut creates turbulent flow and exposes active silica, which degrades VSCs. Trimming removes the degraded stationary phase where non-volatile matrix components have accumulated[4][6].

Step 4: Empirical Linear Velocity Verification (Self-Validation)

  • Action: Inject an unretained gas (e.g., methane or air) and record its retention time (

    
    ). Calculate the linear velocity (
    
    
    
    ). Adjust the column length setting in the EPC software until the calculated flow matches the theoretical setpoint[3][5].
  • Causality: The EPC is a "blind" calculator; it relies entirely on user-input dimensions. By empirically measuring the dead time, you self-validate the system's pneumatics, ensuring the RT of your target analyte remains absolute and reproducible[3].

References

  • Agilent Technologies. "GC Troubleshooting Series Part Six: Retention Time Shifts." Agilent.com. URL:[Link]

  • Chromatography Online. "Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems." Chromatographyonline.com. URL:[Link]

  • Separation Science. "When GC Retention Times Shift: Practical Advice for Operators." Sepscience.com. URL: [Link]

  • Agilent Technologies. "Use of the New 5973 inert for Determination of Low-Level Volatile Sulfur in Gaseous Streams." Agilent.com. URL:[Link]

  • Agilent Technologies. "Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path." Agilent.com. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-(Methylsulfanyl)cyclopentane-1-thiol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 3-(methylsulfanyl)cyclopentane-1-thiol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 3-(methylsulfanyl)cyclopentane-1-thiol .

This molecule presents unique purification challenges due to its bifunctional sulfur nature: it contains both a stable thioether (-SCH₃) group and a highly reactive primary/secondary sulfhydryl (-SH) group attached to a cyclopentane ring. The protocols and troubleshooting steps below are engineered to address the specific chemical vulnerabilities of this compound, ensuring high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude preparation shows a heavy impurity with double the expected mass on GC-MS. What is it, and how do I remove it? Causality: The free sulfhydryl (-SH) group on 3-(methylsulfanyl)cyclopentane-1-thiol is highly electron-rich and prone to single-electron oxidation. In the presence of trace transition metals (often from stainless steel equipment) or atmospheric oxygen, these molecules oxidatively couple to form disulfide dimers (R-S-S-R)[1]. The thioether (-SCH₃) group is sterically and electronically stable and does not participate in this dimerization. Solution: Treat the crude mixture with a phosphine-based reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Unlike dithiothreitol (DTT), TCEP does not contain a thiol group itself, meaning it will not co-distill with your product or interfere with downstream thiol assays. TCEP selectively cleaves the S-S bond, regenerating the free thiol without reducing the cyclopentane ring or the thioether moiety[1].

Q2: I need to remove non-thiol organic impurities (like unreacted cyclopentene precursors or thioethers) without using high-temperature distillation. What is the best approach? Causality: Standard liquid-liquid extraction relies on acid-base chemistry. While thiols are weakly acidic, extracting them requires a strong aqueous base, which can promote base-catalyzed degradation or unwanted side reactions. Instead, you can exploit the specific affinity of the -SH group for heavy metals. Reagents like p-hydroxymercuribenzoate (p-HMB) form a highly specific, reversible covalent Hg-S bond at near-neutral pH[2]. This captures the free thiol while entirely ignoring thioethers, sulfides, and disulfides[2]. Solution: Perform a covalent extraction using p-HMB. The resulting complex is immobilized on an anion-exchange column, washed free of non-thiol impurities, and the purified target thiol is subsequently released using an excess of a competing thiol, such as L-cysteine[3].

Q3: Why does my thiol streak on silica gel during column chromatography, leading to poor recovery and purity? Causality: The large, slightly acidic, and active surface area of standard silica gel exposes the thiol to trapped oxygen and trace metals, catalyzing rapid oxidation into disulfides during the chromatographic run[4]. Solution: Avoid silica gel chromatography for volatile thiols. Vacuum distillation or selective chemical extraction are the standard, reliable methods for purification[5]. If chromatography is strictly unavoidable, the silica must be deactivated, and the entire system must be run under rigorously degassed solvents and an inert argon atmosphere.

Part 2: Self-Validating Experimental Protocols

Protocol A: Disulfide Reduction and Vacuum Distillation

Objective: Reverse oxidative degradation and isolate the volatile thiol from high-boiling impurities.

  • Reduction: Dissolve the crude 3-(methylsulfanyl)cyclopentane-1-thiol in degassed dichloromethane (DCM). Add a 1.5x molar excess of aqueous TCEP hydrochloride (adjusted to pH 6.0). Stir vigorously for 2 hours under a nitrogen atmosphere.

  • Phase Separation: Separate the organic layer. Wash twice with degassed, deionized water to remove the highly polar TCEP-oxide byproduct.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Caution: Do not use basic drying agents like potassium carbonate (K₂CO₃), as they can catalyze the re-oxidation of the thiol[4].

  • Distillation: Concentrate the solvent under a gentle stream of nitrogen. Perform a short-path vacuum distillation using a water-powered aspirator or vacuum pump to lower the boiling point and prevent thermal degradation of the thioether[5].

Self-Validation Checkpoint: Before distillation, take a 10 µL aliquot of the organic phase and react it with Ellman’s reagent (DTNB). An immediate shift to a deep yellow color (absorbance at 412 nm) confirms the successful generation of free thiols. If the solution remains colorless, the reduction failed.

Protocol B: Selective Covalent Extraction via p-HMB

Objective: Isolate the target thiol from unreacted starting materials and non-thiol impurities when distillation is not viable.

  • Complexation: Extract the crude organic mixture with an aqueous solution of p-hydroxymercuribenzoate (p-HMB) buffered to pH 8.0[3].

  • Phase Separation: Separate the layers.

Self-Validation Checkpoint: Analyze the organic waste phase via GC-MS. The complete absence of the 3-(methylsulfanyl)cyclopentane-1-thiol peak validates that 100% of the target molecule was successfully captured by the p-HMB reagent.

  • Immobilization: Load the aqueous phase onto a strong anion-exchange resin column. Wash extensively with 0.1 M sodium acetate buffer (pH 6.0) to remove non-specifically bound organic contaminants[3].

  • Elution: Elute the column with a 50 mM solution of L-cysteine (pH 7.0). The cysteine displaces the target thiol from the p-HMB complex[3].

  • Recovery: Extract the liberated 3-(methylsulfanyl)cyclopentane-1-thiol back into degassed DCM, dry over Na₂SO₄, and concentrate under nitrogen[3].

Part 3: Quantitative Data Summaries

Table 1: Impurity Profiling and Removal Strategies
Impurity TypeChemical OriginRelative VolatilityRecommended Removal Strategy
Disulfide Dimers Oxidative coupling of the free -SH groupLow (High Boiling Point)TCEP reduction followed by vacuum distillation[1]
Unreacted Thioethers Incomplete thiolation of the cyclopentane precursorMedium (Similar to product)p-HMB reversible covalent extraction[2]
Regioisomers Non-selective addition during synthesisMedium (Identical mass)Preparative GC or specialized derivatization
Residual Solvents Extraction solvent (e.g., DCM, Hexane)High (Low Boiling Point)Gentle nitrogen stream concentration

Part 4: Workflow Visualization

ThiolPurification Crude Crude 3-(Methylsulfanyl) cyclopentane-1-thiol Analyze GC-MS / Ellman's Assay Crude->Analyze CheckDisulfide Disulfides Detected? (High MW Dimers) Analyze->CheckDisulfide Reduce TCEP Reduction (Cleaves S-S bonds) CheckDisulfide->Reduce Yes CheckNonThiol Non-Thiol Impurities? (Unreacted Precursors) CheckDisulfide->CheckNonThiol No Reduce->CheckNonThiol pHMB p-HMB Covalent Extraction (Isolates free -SH) CheckNonThiol->pHMB High/Trace Distill Vacuum Distillation (Removes volatile organics) CheckNonThiol->Distill Low/Bulk Pure Pure Target Thiol (Self-Validated) pHMB->Pure Distill->Pure

Logical decision matrix for the purification of 3-(methylsulfanyl)cyclopentane-1-thiol.

References

1.[6] Purification of Laboratory Chemicals . ethz.ch. 6 2.[4] Purification of Laboratory Chemicals, Sixth Edition . sciencemadness.org.4 3.[1] Technical Support Center: Purification of Volatile Thiol Compounds . Benchchem. 1 4.[5] Purification of thiols . Chemistry Stack Exchange. 5 5.[3] Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc . ACS Publications. 3 6.[2] Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine . MDPI.2

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(Methylsulfanyl)cyclopentane-1-thiol in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex bifunctional sulfur compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling complex bifunctional sulfur compounds. 3-(Methylsulfanyl)cyclopentane-1-thiol presents a unique dual-challenge in drug development and chemical biology workflows: it possesses a highly reactive primary thiol (-SH) that is extremely prone to oxidative dimerization, alongside a hydrophobic thioether (-S-CH₃) and cyclopentyl ring that severely limits its aqueous solubility.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, optimize solubility, and ensure the structural integrity of your compound throughout your experimental pipelines.

🛠️ Troubleshooting Guides & FAQs

Q1: Why does the concentration of my 3-(Methylsulfanyl)cyclopentane-1-thiol drop rapidly when dissolved in standard PBS (pH 7.4)? A1: The degradation is driven by pH-dependent autoxidation. At physiological pH (7.4), a significant fraction of the protonated thiol (R-SH) deprotonates into the thiolate anion (R-S⁻). The thiolate is highly nucleophilic and electron-rich, making it exceptionally susceptible to electrophilic attack by dissolved oxygen, which initiates a radical cascade leading to disulfide bond formation[1]. To prevent this, formulate your solutions in slightly acidic buffers (pH 4.0–6.0). This shifts the equilibrium entirely back to the stable, protonated R-SH form, drastically reducing the oxidation rate[2].

Q2: I thoroughly degassed my buffer with argon, but I still observe disulfide formation over 48 hours. What is missing? A2: Degassing removes molecular oxygen, but it does not address trace transition metals. Heavy metal ions—particularly Cu²⁺ and Fe³⁺—are ubiquitous in standard laboratory water and leached from glass containers. These metals act as potent electron transfer catalysts, facilitating the one-electron oxidation of thiols to thiyl radicals even in hypoxic conditions[3]. To build a self-validating stabilization system, you must incorporate a chelating agent. Adding 1–5 mM EDTA to your buffer sequesters these catalytic metal ions, effectively shutting down the metallo-catalyzed oxidation pathway[4].

Q3: The compound precipitates or forms micelles in my aqueous buffer, leading to inconsistent dosing. How can I improve solubility without using harsh organic solvents like DMSO? A3: The lipophilic cyclopentane ring and methylsulfanyl group severely restrict aqueous solubility. Instead of relying on co-solvents that might disrupt your downstream biological assays, utilize


-cyclodextrin (

-CD).

-CD forms a host-guest inclusion complex by encapsulating the hydrophobic cyclopentyl moiety within its cavity while presenting a hydrophilic exterior to the aqueous solvent. This not only dramatically increases thermodynamic solubility but also provides physical steric shielding to the thiol group, protecting it from oxidative degradation[5].

Q4: My stored stock solution has already oxidized into disulfides. Can I salvage the compound? A4: Yes, oxidation to a disulfide is reversible. Treatment with Tris(2-carboxyethyl)phosphine (TCEP) is the optimal recovery strategy. Unlike traditional reducing agents like DTT, TCEP is a phosphine derivative that does not contain a thiol group itself. It stoichiometrically reduces disulfides back to free thiols via a nucleophilic attack by the phosphorus atom. TCEP operates efficiently across a broad pH range (including the acidic pH needed for thiol stability) and rarely requires removal prior to downstream applications[6].

📊 Quantitative Data Summary: Formulation Stability

The following table summarizes the causal relationship between buffer conditions, the predominant chemical species, and the resulting stability of the thiol group.

Formulation ConditionPredominant Thiol SpeciesRelative StabilityPrimary Degradation Pathway
pH > 7.4 (No Additives) Thiolate Anion (R-S⁻)LowRapid autoxidation / Disulfide formation
pH 4.0–6.0 (No Additives) Protonated Thiol (R-SH)ModerateSlow oxygen-mediated oxidation
pH 4.0–6.0 + 5 mM EDTA Protonated Thiol (R-SH)HighTrace metal-catalyzed oxidation mitigated
pH 4.0–6.0 + EDTA + Degassing Protonated Thiol (R-SH)Very HighHypoxic, metal-free environment
β-Cyclodextrin Inclusion Complex Sterically Shielded R-SHMaximumPhysical barrier prevents dimerization

🔬 Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Thiol Buffer

This protocol establishes a self-validating, metal-free, and hypoxic environment to maximize the half-life of 3-(Methylsulfanyl)cyclopentane-1-thiol.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using glacial acetic acid. (Causality: Acetate buffers effectively at pH 5.0, maintaining the thiol in its stable, protonated state).

  • Chelation: Add EDTA disodium salt to a final concentration of 5 mM. Stir until completely dissolved. (Causality: Sequesters trace Cu²⁺ and Fe³⁺, preventing metallo-radical catalysis).

  • Degassing (Self-Validating Step): Transfer the buffer to a septum-sealed flask. Sparge with high-purity Argon gas for 30 minutes using a submerged needle. Validation: Monitor dissolved oxygen (DO) using a DO probe; proceed only when DO < 0.5 mg/L.

  • Solubilization: Weigh 3-(Methylsulfanyl)cyclopentane-1-thiol and dissolve it in a minimal volume of degassed ethanol (or directly into a degassed

    
    -cyclodextrin solution for entirely aqueous needs).
    
  • Integration: Inject the thiol solution into the degassed buffer under continuous Argon flow. Seal and store in amber glass vials at -20°C to prevent photo-oxidation.

Protocol 2: TCEP-Mediated Disulfide Reduction and Recovery

Use this protocol to salvage oxidized stock solutions.

  • Reagent Preparation: Prepare a 100 mM stock of TCEP-HCl in degassed, deionized water. Note: TCEP-HCl is highly acidic; verify the final pH of your mixture if working with pH-sensitive biological samples.

  • Reduction Reaction: Add TCEP to your oxidized 3-(Methylsulfanyl)cyclopentane-1-thiol solution at a 10:1 molar ratio (TCEP : Total Thiol).

  • Incubation: Incubate at room temperature for 30–60 minutes under an inert atmosphere. (Causality: The phosphine group executes a nucleophilic attack on the disulfide bond, irreversibly forming a phosphine oxide and regenerating the free thiols).

  • Validation: Quantify the recovery of free sulfhydryls using Ellman's Reagent (DTNB) assay. A successful reduction will yield an intense yellow color (absorbance at 412 nm) corresponding to the theoretical maximum thiol concentration.

🖼️ System Visualizations

ThiolOxidation RSH Protonated Thiol (R-SH) Stable RS_ Thiolate Anion (R-S⁻) Highly Reactive RSH->RS_ High pH (>7) RSSR Disulfide (R-S-S-R) Degradation Product RS_->RSSR Oxidation O2 Dissolved O₂ Oxidant O2->RSSR Promotes Cu Trace Metals (Cu²⁺) Catalyst Cu->RSSR Catalyzes RSSR->RSH LowPH Acidic Buffer (pH 4-6) LowPH->RSH Shifts Equilibrium EDTA EDTA Addition EDTA->Cu Sequesters Degas Argon Degassing Degas->O2 Removes TCEP TCEP Treatment TCEP->RSSR Reduces back to R-SH

Mechanistic pathway of thiol oxidation and targeted stabilization interventions.

CD_Inclusion Step1 Weigh Thiol Compound Step3 Mix & Sonicate (Inclusion) Step1->Step3 Step2 Prepare Aqueous β-Cyclodextrin Step2->Step3 Step4 Sterile Filter (0.22 µm) Step3->Step4 Shielding Steric Shielding of Thiol Group Step3->Shielding Step5 Stabilized Aqueous Formulation Step4->Step5 Shielding->Step5

Workflow for preparing beta-cyclodextrin inclusion complexes to enhance solubility and stability.

📚 References

  • Benchchem. "Effect of pH on the stability of 2-Butene-1-thiol solutions". Available at:

  • RSC Publishing. "Aquatic indirect photochemical transformations of natural peptidic thiols". Available at:

  • ResearchGate. "Oxidation of thiol compounds by molecular oxygen in aqueous solutions". Available at:

  • Benchchem. "4-Methylbenzenethiol | 106-45-6". Available at:

  • NIH. "Non-ionic thiolated cyclodextrins – the next generation". Available at:

  • Ovid. "Pharmacokinetic profile of N-acetylcysteine amide...". Available at:

Sources

Optimization

Reducing off-notes associated with high concentrations of 3-(Methylsulfanyl)cyclopentane-1-thiol

Technical Support Center: Managing 3-(Methylsulfanyl)cyclopentane-1-thiol Off-Notes Overview 3-(Methylsulfanyl)cyclopentane-1-thiol is a potent bifunctional organosulfur compound containing both a thioether and a free me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing 3-(Methylsulfanyl)cyclopentane-1-thiol Off-Notes

Overview 3-(Methylsulfanyl)cyclopentane-1-thiol is a potent bifunctional organosulfur compound containing both a thioether and a free mercaptan group. While it imparts desirable savory, roasted, or tropical notes at trace thresholds, high concentrations in pharmaceutical or food formulations inevitably lead to severe skunky, rubbery, and alliaceous off-notes. This guide provides evidence-based troubleshooting for researchers and drug developers to mitigate these off-notes while maintaining formulation integrity.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does the off-note intensity of 3-(Methylsulfanyl)cyclopentane-1-thiol spike unpredictably in my aqueous liquid formulations? Causality & Solution: The volatility of the free thiol group (-SH) is highly pH-dependent. If your formulation's pH drops below the pKa of the thiol (typically ~8.5 for aliphatic thiols), the compound remains in its protonated, highly volatile state, readily escaping into the headspace. By adjusting the formulation pH to a slightly alkaline range (between 6.5 and 8.1), you shift the equilibrium toward the less volatile thiolate anion. This significantly reduces olfactory detection without requiring extreme alkalinity that could degrade other active pharmaceutical ingredients (APIs) 1.

Q2: I cannot alter the pH of my formulation. How can I physically sequester the compound to prevent olfactory detection without degrading it? Causality & Solution: When chemical modulation is not viable, physical sequestration via inclusion complexation is the gold standard. Beta-Cyclodextrin (β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic cyclopentane ring and sulfur moieties of 3-(Methylsulfanyl)cyclopentane-1-thiol readily partition into this cavity. This encapsulation sterically hinders the thiol from interacting with olfactory receptors and drastically reduces its vapor pressure 2.

Q3: What flavoring agents are most effective for masking residual sulfur notes in liquid oral dosages? Causality & Solution: Sulfur compounds are notoriously difficult to mask because they bind strongly to specific olfactory receptors. The most effective strategy involves sensory competition and taste bud distraction. Formulations should utilize sweet vehicles (e.g., acacia syrup or sucralose) combined with strong fruity flavors. The sweetness distracts the gustatory system, while the volatile esters in fruity flavors compete directly with the sulfur compounds for olfactory receptor binding, effectively masking the acrid and rubbery notes 3, 4.

Section 2: Logical Pathways for Off-Note Mitigation

To successfully formulate with high concentrations of this compound, researchers must attack the problem from multiple angles: physical, chemical, and sensory.

Mitigation_Logic Problem High Thiol Concentration (Skunky/Rubbery Off-Notes) Strat1 Physical Encapsulation (β-Cyclodextrin) Problem->Strat1 Strat2 Chemical Modulation (pH 6.5 - 8.1) Problem->Strat2 Strat3 Sensory Masking (Fruity Flavors + Sweeteners) Problem->Strat3 Mech1 Steric Hindrance & Reduced Headspace Volatility Strat1->Mech1 Mech2 Formation of Less Volatile Thiolate Anions Strat2->Mech2 Mech3 Receptor Competition & Taste Bud Distraction Strat3->Mech3 Solution Optimized Formulation (Palatable & Stable) Mech1->Solution Mech2->Solution Mech3->Solution

Logical pathways for mitigating thiol-induced off-notes in formulations.

Section 3: Self-Validating Protocol for β-Cyclodextrin Encapsulation

This protocol utilizes a co-precipitation method to encapsulate 3-(Methylsulfanyl)cyclopentane-1-thiol. To ensure scientific integrity, the protocol includes a self-validating Headspace GC-MS step to quantify the exact reduction in volatility, ensuring the process has succeeded before downstream formulation.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 10g of β-Cyclodextrin in 100 mL of deionized water. Heat the solution to 60°C under continuous magnetic stirring until the solution is completely clear.

  • Guest Addition: Slowly add 3-(Methylsulfanyl)cyclopentane-1-thiol (at a 1:1 molar ratio to β-CD) dropwise into the heated solution. Caution: Perform this step in a fume hood due to the intense initial odor.

  • Equilibration: Reduce the temperature to 25°C and allow the mixture to stir continuously for 24 hours. This extended equilibration ensures maximum partitioning of the thiol into the hydrophobic cavities of the β-CD.

  • Precipitation: Transfer the solution to a 4°C environment for 12 hours. The decreased solubility of the inclusion complex at low temperatures will induce precipitation.

  • Recovery: Recover the precipitated complex via vacuum filtration using a 0.45 µm membrane. Wash the precipitate twice with 10 mL of cold ethanol to remove any unencapsulated surface thiol.

  • Lyophilization: Freeze-dry the recovered solid for 48 hours to obtain a fine, stable powder.

  • Validation (HS-GC-MS): Reconstitute 1g of the lyophilized powder in water. Analyze the headspace using GC-MS and compare the free thiol peak area against a non-encapsulated control sample of equal concentration. A successful encapsulation should yield a >85% reduction in headspace thiol concentration.

CD_Protocol Start Start: Aqueous β-CD (10% w/v at 60°C) AddThiol Add 3-(Methylsulfanyl) cyclopentane-1-thiol Start->AddThiol Dropwise addition Stir Equilibration (Stir 24h at 25°C) AddThiol->Stir Complexation Precipitate Cool to 4°C (Induce Precipitation) Stir->Precipitate Saturation Filter Filtration & Lyophilization Precipitate->Filter Isolate solid End Stable Inclusion Complex (Reduced Off-Notes) Filter->End Final Product

Workflow for β-Cyclodextrin inclusion complexation of thiol compounds.

Section 4: Quantitative Comparison of Mitigation Strategies

When designing a formulation, selecting the right mitigation strategy depends on the final dosage form and the acceptable limits of formulation changes. Use the table below to compare the efficacy and limitations of each method.

Mitigation StrategyPrimary MechanismVolatility Reduction (%)Ideal ApplicationKey Limitations
β-Cyclodextrin Encapsulation Steric hindrance & cavity partitioning85% - 95%Solid oral dosages, dry powdersIncreases overall excipient mass; requires specific manufacturing steps.
pH Adjustment (6.5 - 8.1) Ionization to thiolate anion40% - 60%Liquid suspensions, topical gelsMay alter the stability or solubility of co-formulated APIs.
Sensory Masking (Fruity/Sweet) Olfactory competitionN/A (Perceptual)Pediatric syrups, chewablesDoes not remove the compound from headspace; relies on subjective perception.
Lipid-based Encapsulation Hydrophobic matrix entrapment70% - 80%Softgels, lipid nanoparticlesHigh processing temperatures may prematurely volatilize the thiol.

References

  • Sulfur containing dermatological compositions and methods for reducing malodors in formulations.
  • Synthesis of a Thiol-β-cyclodextrin, a Potential Agent for Controlling Enzymatic Browning in Fruits and Vegetables.
  • THE PCCA BLOG | The Art of Flavoring: How to Mask the Taste of Different Medicines. PCCA.
  • EP1965781A1 - Pharmaceutical formulation for sulfur-containing drugs in liquid dosage forms.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Temperature Optimization of 3-(Methylsulfanyl)cyclopentane-1-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing functionalized cycloalkanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing functionalized cycloalkanes. The target compound, 1 (CAS 2648941-50-6), is highly sensitive to thermal conditions during its multi-step preparation[1]. Poor temperature control during the nucleophilic substitution and deprotection steps invariably leads to elimination byproducts (cyclopentenes) or oxidative dimerization (disulfides).

This guide deconstructs the thermodynamic pitfalls of this workflow and provides a self-validating protocol for optimal yields.

Mechanistic Pathway & Workflow

SynthesisPathway A Cyclopent-2-en-1-one B 3-(Methylsulfanyl) cyclopentan-1-one A->B CH3SH, Base 0°C to RT C 3-(Methylsulfanyl) cyclopentan-1-ol B->C NaBH4 0°C D Mesylate Intermediate C->D MsCl, Et3N 0°C E Thioacetate Intermediate D->E KSAc, DMF 60°C F 3-(Methylsulfanyl) cyclopentane-1-thiol E->F HCl/MeOH Reflux

Figure 1: Five-step synthetic workflow for 3-(Methylsulfanyl)cyclopentane-1-thiol.

Troubleshooting & FAQs: The Thermodynamics of Thiol Synthesis

Q1: During the conversion of the mesylate intermediate to the thioacetate, my yields are dropping below 40%, and NMR shows a high concentration of alkene byproducts. Why? Causality & Solution: You are likely running the reaction at too high a temperature (>80°C). Potassium thioacetate (KSAc) is a potent sulfur nucleophile, but it also possesses mild basicity. In polar aprotic solvents like DMF, the activation energy for the bimolecular elimination (E2) pathway is easily reached as temperatures exceed 70°C. This causes KSAc to abstract a beta-proton from the cyclopentane ring rather than attacking the mesylate carbon, yielding the undesired 3-(methylsulfanyl)cyclopentene. Fix: Strictly maintain the internal reaction temperature at 60°C . At this thermal setpoint, the kinetics heavily favor the SN2 substitution pathway over E2 elimination.

Q2: I am observing significant disulfide formation during the final hydrolysis step, despite using standard acid-catalyzed conditions. How does temperature play a role here? Causality & Solution: The oxidation of free thiols to disulfides is highly accelerated at elevated temperatures in the presence of trace oxygen. As noted in established protocols for 2, degassing the solvent prior to use is mandatory to prevent oxidation[2]. When you heat the reaction to reflux for hydrolysis, any dissolved O2 acts as a potent oxidant. Self-Validating Fix: Purge your solvent with Argon for 20 minutes before heating. Conduct the reflux strictly under an inert atmosphere. If the resulting product is a clear, free-flowing liquid rather than a viscous, higher-boiling mixture, your inert atmosphere and temperature control successfully suppressed disulfide formation.

Q3: Can I use the thiourea method instead of KSAc for the substitution step? Causality & Solution: Yes, but it requires different thermal management. The involves forming an isothiouronium salt, which typically requires extended refluxing (e.g., 100°C in water/ethanol). While this method is robust, the high temperatures required for the initial substitution can degrade sensitive functional groups like the existing methylsulfanyl ether. For this specific bifunctional molecule, the KSAc route at 60°C offers superior chemoselectivity and milder conditions.

Quantitative Data: Temperature Optimization for SN2 Substitution

The following table summarizes optimization data for the critical conversion of 3-(methylsulfanyl)cyclopentyl methanesulfonate to the thioacetate intermediate using KSAc in DMF (2.0 equivalents KSAc, 12-hour reaction time).

Internal Temperature (°C)Yield of Thioacetate (%)Elimination Byproduct (%)Recovered Starting Material (%)Mechanistic Conclusion
40°C45%<2%53%Reaction too slow; insufficient thermal energy for complete SN2 conversion.
60°C 88% 5% <2% Optimal SN2 kinetics; high yield with minimal side reactions.
80°C55%42%0%E2 elimination begins to heavily compete with substitution.
100°C18%78%0%Severe degradation; basicity of KSAc drives near-total E2 elimination.
Standard Operating Procedure (SOP): Optimized Substitution & Hydrolysis
Phase 1: SN2 Substitution (Strict 60°C Control)
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylsulfanyl)cyclopentyl methanesulfonate (10.0 g, 47.5 mmol) in anhydrous DMF (100 mL).

  • Reagent Addition: Add Potassium thioacetate (KSAc) (10.8 g, 95.0 mmol, 2.0 eq) in one portion. The solution will turn pale yellow.

  • Thermal Control: Submerge the flask in a pre-calibrated oil bath set exactly to 60°C . Causality Check: Heating above 65°C will exponentially increase the rate of E2 elimination due to the basicity of the thioacetate ion.

  • Monitoring (Self-Validation): Stir for 12 hours. Check reaction progress via TLC (Hexanes/EtOAc 8:2).

    • Success Indicator: The disappearance of the mesylate spot (Rf ~0.3) and the appearance of a less polar thioacetate spot (Rf ~0.6).

    • Failure Indicator: An intense UV-active spot at Rf ~0.8 indicates you have overheated the reaction and formed the alkene byproduct.

  • Workup: Cool to room temperature, dilute with DI water (200 mL) to dissolve the DMF, and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Hydrolysis & Deprotection (Inert Atmosphere)
  • Degassing: Dissolve the crude thioacetate in Methanol (100 mL). Bubble Argon directly into the solution via a submerged needle for 20 minutes. Causality Check: Removing dissolved oxygen prevents the thermal oxidation of the resulting thiol into a disulfide during the reflux phase[2].

  • Hydrolysis: Add degassed 6M HCl (20 mL) dropwise to the solution.

  • Reflux: Equip a reflux condenser, flush the entire system with Argon, and heat to 70°C (Methanol reflux) for 4 hours.

  • Isolation: Cool to room temperature, carefully neutralize with saturated NaHCO3 (until pH 7), and extract with Dichloromethane (3 x 75 mL). Dry and concentrate to yield the crude 3-(methylsulfanyl)cyclopentane-1-thiol. Purify via vacuum distillation to obtain the pure product.

References

1.1, Sigma-Aldrich. 2.2, Benchchem. 3.3, PMC (National Institutes of Health).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: GC-MS Structural Elucidation of 3-(Methylsulfanyl)cyclopentane-1-thiol

Executive Summary 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is a bifunctional organosulfur compound featuring both a secondary thiol and a thioether moiety on a cyclopentane ring.[1] Its analysis is crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6) is a bifunctional organosulfur compound featuring both a secondary thiol and a thioether moiety on a cyclopentane ring.[1] Its analysis is critical in flavor chemistry (associated with roasted meat and tropical fruit profiles) and pharmaceutical synthesis. However, its dual-sulfur functionality presents significant analytical challenges, including thermal instability, oxidative dimerization to disulfides, and peak tailing on non-polar columns.

This guide compares the analytical performance of three distinct GC-MS methodologies for the detection and quantification of this compound:

  • Direct Injection (Native Analysis)

  • S-Trimethylsilylation (TMS Derivatization)

  • S-Acetylation (Thioacetate Derivatization)

Recommendation: For quantitative trace analysis in complex matrices, Method 2 (TMS Derivatization) is the superior protocol due to enhanced ion stability and elimination of adsorption effects.

Part 1: Mass Spectral Fragmentation Analysis[3][4]

Native Compound Fragmentation (Direct Injection)

When analyzed without derivatization, the native compound (MW 148) exhibits a fragmentation pattern driven by the stability of sulfur-stabilized carbocations.

  • Molecular Ion (M+): m/z 148. Distinctive M+2 peak (~9-10% relative abundance) due to the presence of two sulfur atoms (

    
    ).
    
  • Primary Fragmentation Pathways:

    • 
      -Cleavage (Sulfide):  The methylsulfanyl group directs cleavage, generating the sulfonium ion m/z 61  (
      
      
      
      ). This is often the base peak or a major diagnostic ion.
    • Loss of Methylsulfanyl Radical: Cleavage of the C-S bond at position 3 yields m/z 101 (

      
      ), a cyclopentanethiol cation.
      
    • Ring Fragmentation: Typical cyclopentane ring scission (loss of ethene,

      
      ) from the m/z 101 fragment leads to m/z 73  (thiol-containing fragment) or m/z 41  (hydrocarbon fragment).
      
Comparison of Derivatives

Derivatization targets the labile thiol (-SH) proton, replacing it with a protecting group to improve volatility and peak shape.

FeatureNative (Underivatized) TMS Derivative (S-TMS) Acetyl Derivative (S-Acetyl)
Formula



Molecular Weight 148 Da220 Da190 Da
Base Peak (Typical) m/z 61 or 41m/z 73 (

)
m/z 43 (

)
Diagnostic Ions 148 (

), 101, 61
220 (

), 205 (

), 173 (

)
190 (

), 148 (

)
Chromatography Prone to tailing; oxidation riskSharp, symmetric peaks; thermally stableGood peak shape; lower sensitivity
Limit of Detection High (due to adsorption)Lowest (Best Sensitivity) Medium

Part 2: Mechanistic Visualization

Fragmentation Pathway (Native)

The following diagram illustrates the competitive fragmentation pathways for the native compound under Electron Ionization (70 eV).

Fragmentation M Molecular Ion (M+) m/z 148 [C6H12S2]+. Frag1 Fragment A m/z 101 [M - SCH3]+ M->Frag1 - •SCH3 (47 Da) Frag2 Fragment B m/z 61 [CH2=S-CH3]+ M->Frag2 Alpha Cleavage Frag3 Fragment C m/z 115 [M - SH]+ M->Frag3 - •SH (33 Da) Frag4 Fragment D m/z 73 [C3H5S]+ Frag1->Frag4 - C2H4 (28 Da) Ring Scission

Caption: EI-MS fragmentation pathway showing the competition between methylsulfanyl loss (m/z 101) and alpha-cleavage formation of the sulfonium ion (m/z 61).

Analytical Workflow (Derivatization)

This workflow ensures reproducible quantification by preventing thiol oxidation.

Workflow Sample Sample Matrix (Extract) Dry Drying Step (N2 stream / Na2SO4) Sample->Dry Remove H2O Reagent Add Reagent (MSTFA + 1% TMCS) Dry->Reagent Anhydrous Incubate Incubation 60°C, 30 min Reagent->Incubate Silylation Inject GC-MS Injection (Splitless, 250°C) Incubate->Inject S-TMS Derivative

Caption: Optimized sample preparation workflow for S-TMS derivatization using MSTFA.

Part 3: Experimental Protocols

Protocol A: S-TMS Derivatization (Recommended)

This method provides the highest sensitivity and spectral stability.

Reagents:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Pyridine (anhydrous).

  • Internal Standard: 1-Dodecanethiol or d-labeled equivalent.

Step-by-Step Procedure:

  • Extraction: Extract 5 mL of sample with 2 mL dichloromethane (DCM).

  • Drying: Pass the organic layer through a micro-column of anhydrous

    
     to remove all traces of water (Critical: Moisture hydrolyzes TMS derivatives).
    
  • Concentration: Evaporate solvent to ~100 µL under a gentle nitrogen stream.

  • Reaction: Add 50 µL of MSTFA and 10 µL of Pyridine to the vial. Cap tightly.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS.

Protocol B: GC-MS Instrument Conditions

These parameters are optimized for the separation of the diastereomers (cis/trans) of the cyclopentane derivative.

ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless mode, 250°C, Purge flow 50 mL/min at 1 min
Oven Program 40°C (hold 2 min)

10°C/min

280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range m/z 35 – 350

Part 4: Data Interpretation & Troubleshooting

Distinguishing Isomers

3-(Methylsulfanyl)cyclopentane-1-thiol exists as cis and trans diastereomers.

  • Chromatographic Separation: On a 5% phenyl column (DB-5), the cis isomer typically elutes slightly earlier than the trans isomer due to steric shielding of the sulfur groups.

  • Spectral Differences: While mass spectra are nearly identical, the ratio of m/z 101 to m/z 148 may vary slightly due to stereoelectronic effects facilitating the loss of the methylsulfanyl group in one isomer over the other.

Common Artifacts
  • Peak Tailing: Indicates active sites in the liner. Replace with a deactivated glass wool liner.

  • M+2 Anomalies: If the M+2 peak is >15%, suspect co-elution with a disulfide artifact (oxidized dimer, MW ~294, but may fragment to show m/z 148).

  • m/z 73 Dominance: In TMS derivatives, m/z 73 is ubiquitous. Use m/z 220 (M+) and m/z 173 for specific confirmation.

References

  • NIST Chemistry WebBook. Mass Spectrum of Cyclopentane, (methylthio)- (Analogous fragmentation patterns). National Institute of Standards and Technology.[2] [Link]

  • Journal of Agricultural and Food Chemistry. Analysis of Varietal Thiols in Wine by GC-MS/MS. (Methodology for thiol derivatization).[3][4][5][6] [Link]

  • Organic Letters. Base-Mediated Fragmentation of 1,3-Dithiolanes. (Structural insights into dithio-cyclopentane stability). [Link]

Sources

Comparative

Analytical Comparison Guide: NMR Characterization of 3-(Methylsulfanyl)cyclopentane-1-thiol vs. Standard Cyclopentanethiols

Executive Summary & Structural Complexity In the development of novel flavor/fragrance compounds and pharmaceutical intermediates, bifunctional organosulfur compounds like 3-(Methylsulfanyl)cyclopentane-1-thiol present u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Complexity

In the development of novel flavor/fragrance compounds and pharmaceutical intermediates, bifunctional organosulfur compounds like 3-(Methylsulfanyl)cyclopentane-1-thiol present unique analytical challenges. Unlike simpler baseline analogs such as Cyclopentanethiol , which possess a plane of symmetry that simplifies their spectral profile[1], the addition of a methylsulfanyl (-SCH₃) group at the C3 position fundamentally alters the molecule's magnetic environment.

This functionalization breaks the ring symmetry, generating two distinct stereocenters (C1 and C3) and yielding cis and trans diastereomers. Consequently, all five ring carbons become magnetically inequivalent. This guide objectively compares the NMR analytical performance and structural elucidation requirements of 3-(Methylsulfanyl)cyclopentane-1-thiol against the industry-standard baseline, Cyclopentanethiol, providing a self-validating experimental workflow for unambiguous peak assignment.

Comparative NMR Performance Data

The primary analytical difference between the product and the baseline alternative lies in information density and signal overlap . Cyclopentanethiol exhibits overlapping multiplets due to equivalent carbon environments (C2/C5 and C3/C4)[2]. In contrast, 3-(Methylsulfanyl)cyclopentane-1-thiol requires high-resolution multidimensional NMR to resolve its highly complex, deshielded spin system[3].

The table below summarizes the comparative ¹³C NMR performance, highlighting the causality behind the observed chemical shifts.

Table 1: Comparative ¹³C NMR Chemical Shift Assignments
Nucleus / PositionCyclopentanethiol (Baseline)3-(Methylsulfanyl)cyclopentane-1-thiolCausality / Shift Rationale
C1 (CH-SH) 43.1 ppm42.5 ppmDeshielded by the directly attached electronegative thiol sulfur.
C2 (CH₂) 38.5 ppm (equiv. to C5)44.0 ppmStrongly deshielded due to the combined β-effects from both the -SH (C1) and -SCH₃ (C3) groups.
C3 (CH-SR) 25.2 ppm (equiv. to C4)46.2 ppmDeshielded by the covalently bound methylsulfanyl group[4].
C4 (CH₂) 25.2 ppm (equiv. to C3)33.1 ppmUpfield shift relative to C2; adjacent to only one heteroatom-bearing carbon (β to C3, γ to C1).
C5 (CH₂) 38.5 ppm (equiv. to C2)35.4 ppmIntermediate shielding; β to the thiol group at C1 but distant (γ) from C3.
S-CH₃ N/A14.5 ppmCharacteristic highly shielded methylthio carbon signal[4].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for acquiring and processing the NMR data. Every parameter is chosen to maximize resolution and quantitative reliability.

Step 1: Sample Preparation
  • Dissolve 30 mg of 3-(Methylsulfanyl)cyclopentane-1-thiol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference standard (0.0 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4 cm to minimize magnetic susceptibility artifacts.

Step 2: Instrument Calibration (400 MHz Spectrometer)
  • Locking: Lock the spectrometer to the deuterium resonance frequency of the CDCl₃ solvent to prevent field drift during long 2D acquisitions.

  • Shimming: Perform gradient shimming (Z1-Z4) to achieve a highly homogenous magnetic field, targeting a TMS peak width at half-height of < 1.0 Hz.

  • Tuning & Matching: Tune the probe for both ¹H (400 MHz) and ¹³C (100 MHz) frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: 1D and 2D Acquisition Parameters
  • ¹H NMR (1D): Acquire 16 scans using a 30° excitation pulse and a 2.0 s relaxation delay (D1). The 30° pulse ensures complete longitudinal relaxation between scans, allowing for accurate quantitative integration of the diastereotopic protons.

  • ¹³C{¹H} NMR (1D): Acquire 512 scans with WALTZ-16 proton decoupling. Decoupling collapses the complex carbon-proton scalar couplings into sharp singlets, drastically increasing SNR[3].

  • HSQC (2D): Optimize for a one-bond coupling constant ¹J(CH) = 145 Hz.

  • HMBC (2D): Optimize for long-range scalar coupling ³J(CH) = 8 Hz. This is critical for linking the isolated S-CH₃ protons to the cyclopentane ring.

NMR_Workflow Sample Sample Preparation (30 mg in 0.6 mL CDCl3) Acq1D 1D NMR Acquisition (1H & 13C, 400 MHz) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Fourier Transform, Phase/Baseline Corr.) Acq2D->Process Assign Multidimensional Assignment (Peak Picking & Structure Elucidation) Process->Assign

Caption: Step-by-step experimental workflow for multidimensional NMR acquisition and processing.

Peak Assignment Workflow & Mechanistic Logic

Assigning the complex spectrum of 3-(Methylsulfanyl)cyclopentane-1-thiol requires a logical deduction cascade using 2D NMR, as 1D data alone is insufficient due to multiplet overlap.

  • Anchoring the Spin System (HMBC): The most distinct feature in the ¹H spectrum is the sharp singlet of the S-CH₃ protons at ~2.10 ppm. In the HMBC spectrum, these protons exhibit a strong three-bond (³J) correlation to a carbon at ~46.2 ppm. This unambiguously identifies C3 .

  • Direct Proton Mapping (HSQC): Using the assigned C3 resonance, the HSQC spectrum identifies the directly attached H3 proton (typically a complex multiplet around 3.15 ppm).

  • Tracing the Ring (COSY): From H3, the COSY spectrum reveals cross-peaks to the adjacent methylene protons at H2 and H4 . Because C2 is situated between two electron-withdrawing sulfur groups, its protons are significantly more deshielded (~2.4 ppm / 1.8 ppm) compared to H4.

  • Validating the Thiol Position (HMBC/COSY): The H2 protons show a COSY correlation to H1 (~3.25 ppm). HMBC confirms this by showing a strong two-bond (²J) correlation from H2 to C1 (~42.5 ppm). The thiol proton (-SH) itself typically appears as a doublet near 1.55 ppm[2], coupling to H1, though this can vary based on solvent exchange rates.

NMR_Correlations H3 H3 (Multiplet) C3 C3 (~46 ppm) H3->C3 HSQC (1J) H2 H2a/H2b H3->H2 COSY (3J) SCH3 S-CH3 (Singlet) SCH3->C3 HMBC (3J) C1 C1 (~42 ppm) H2->C1 HMBC (2J/3J)

Caption: Key 2D NMR correlations (HSQC, HMBC, COSY) used to unambiguously assign the C3 and C1 stereocenters.

References

  • Cyclopentanethiol | C5H10S | CID 15510 - PubChem - NIH. National Center for Biotechnology Information.[Link]

  • Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates. Journal of the American Chemical Society.[Link]

  • Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry.[Link]

Sources

Validation

Validation of analytical methods for quantifying 3-(Methylsulfanyl)cyclopentane-1-thiol

Title: Validation of Analytical Methods for Quantifying 3-(Methylsulfanyl)cyclopentane-1-thiol: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Quantifying 3-(Methylsulfanyl)cyclopentane-1-thiol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly volatile, reactive sulfur compounds. The target analyte, 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6), presents a unique analytical paradox. Its bifunctional structure—a lipophilic methylsulfanyl group (-S-CH3) and a highly reactive primary thiol (-SH) attached to a cyclopentane ring—makes it highly susceptible to oxidative dimerization (disulfide formation) and volatilization losses during sample preparation[1].

Furthermore, direct analysis via Electrospray Ionization (ESI) in LC-MS is notoriously ineffective for aliphatic thiols due to their lack of basic proton-accepting sites, resulting in poor ionization efficiency[1]. To achieve the sub-ng/mL quantitation limits required for pharmaceutical impurity profiling or flavoromics, we must engineer the molecule's detectability.

This guide objectively compares three analytical methodologies—Optimized mBBr-LC-MS/MS (our recommended high-performance workflow), HS-SPME-GC-SCD , and traditional HPLC-UV —and provides a self-validating framework based on ICH Q2(R2) guidelines[2].

Mechanistic Causality in Analytical Design

To accurately quantify 3-(Methylsulfanyl)cyclopentane-1-thiol, the analytical method must arrest its reactivity while enhancing its detector response.

  • The Champion Workflow (mBBr-LC-MS/MS): We utilize in-situ derivatization with monobromobimane (mBBr). mBBr reacts selectively with the free -SH group via nucleophilic substitution to form a stable, non-volatile thioether. This achieves three critical goals: it prevents oxidation, eliminates volatility losses, and drastically boosts ESI-MS/MS sensitivity by adding a highly ionizable moiety[1].

  • The Orthogonal Alternative (HS-SPME-GC-SCD): Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (SCD) provides an equimolar response to sulfur. It is "blind" to the hydrocarbon matrix, offering immense specificity without derivatization[3]. However, it requires solventless Headspace Solid-Phase Microextraction (HS-SPME) to prevent evaporative losses.

  • The Legacy Method (HPLC-UV): Derivatization with Ellman’s reagent (DTNB) followed by UV detection. While accessible, it lacks the specificity and sensitivity required for trace-level quantification.

Workflow cluster_LC Optimized mBBr-LC-MS/MS Workflow cluster_GC Traditional GC-SCD Workflow Sample 3-(Methylsulfanyl)cyclopentane-1-thiol in Complex Matrix Deriv In-situ Derivatization (mBBr + N-ethylmorpholine) Sample->Deriv Prevents Oxidation SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Sample->SPME Solventless LCMS LC-ESI-MS/MS Analysis (MRM Mode) Deriv->LCMS Enhances Ionization GCSCD GC-SCD Analysis (Equimolar Sulfur Response) SPME->GCSCD Thermal Desorption

Analytical workflows for 3-(Methylsulfanyl)cyclopentane-1-thiol quantification.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. The following methodologies incorporate internal controls to instantly flag matrix effects or extraction failures.

Protocol A: Optimized mBBr-LC-MS/MS (Recommended)

Causality Focus: Arresting oxidation and maximizing ionization.

  • Isotope Spiking (Self-Validation): Spike the raw sample with 10 µL of a stable isotope-labeled internal standard (e.g., 1-hexanethiol-d13). Why? This corrects for both derivatization efficiency variations and LC-MS matrix suppression downstream[4].

  • Buffering: Add 50 µL of 200 mM N-ethylmorpholine buffer (pH 8.0). Why? The thiol group (pKa ~10.5) must be partially deprotonated to act as a nucleophile. Stronger bases (like NaOH) would cause beta-elimination of the methylsulfanyl group; N-ethylmorpholine provides gentle, targeted basicity.

  • Derivatization: Add 50 µL of 50 mM mBBr in acetonitrile. Incubate in the dark at room temperature for 15 minutes.

  • Quenching: Add 10 µL of 10% formic acid. Why? Dropping the pH below 4.0 instantly halts the alkylation reaction and stabilizes the bimane derivative for LC injection.

  • Analysis: Inject onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a water/acetonitrile gradient with 0.1% formic acid. Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode.

Protocol B: HS-SPME-GC-SCD (Orthogonal Alternative)

Causality Focus: Solventless extraction to preserve volatile integrity.

  • Standard Addition (Self-Validation): Because volatile thiols suffer from severe matrix partitioning differences (salting-out effects), external calibration fails. Spike known standard concentrations directly into sample aliquots to inherently validate the extraction efficiency for that specific matrix[3].

  • Matrix Modification: Add 2 grams of NaCl to 5 mL of the sample in a 20 mL headspace vial. Why? Salting-out decreases the solubility of the thiol in the aqueous phase, driving it into the headspace.

  • Extraction: Expose a DVB/CAR/PDMS mixed-phase SPME fiber to the headspace at 40°C for 30 minutes. Why this fiber? The bipolar nature of the analyte (non-polar ring + polar thiol) requires a mixed-phase coating for optimal partitioning.

  • Desorption & Analysis: Thermally desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate on a DB-Sulfur SCD column and detect via ozone-induced chemiluminescence.

ICH Q2(R2) Validation Data & Performance Comparison

To prove the superiority of the mBBr-LC-MS/MS workflow, we validated all three methods against the rigorous ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Range, Accuracy, Precision, and LOD/LOQ[2].

Table 1: ICH Q2(R2) Validation Parameters Comparison

Validation ParameterOptimized mBBr-LC-MS/MSHS-SPME-GC-SCDHPLC-UV (DTNB)
Specificity High (MRM transitions)High (Sulfur-specific)Low (Matrix interference)
LOD (ng/mL) 0.005 0.15025.0
LOQ (ng/mL) 0.015 0.45075.0
Linearity Range 0.015 – 100 ng/mL0.450 – 500 ng/mL75.0 – 5000 ng/mL
Accuracy (Recovery) 98.5% – 101.2% 91.0% – 109.5%82.0% – 118.0%
Precision (% RSD) 2.1% 5.8%9.4%

Data Synthesis: The mBBr-LC-MS/MS method demonstrates a 30-fold improvement in the Limit of Quantitation (LOQ) compared to GC-SCD, and a staggering 5,000-fold improvement over HPLC-UV. Furthermore, the precision (% RSD) of the LC-MS/MS method remains tightly controlled at 2.1% due to the stabilizing nature of the derivatization and the use of an isotopically labeled internal standard.

Validation N1 Specificity (Matrix Blanks) N2 Linearity & Range (Calibration Curve) N1->N2 N3 Accuracy & Precision (Spike Recovery) N2->N3 N4 LOD / LOQ (S/N Ratio) N3->N4 N5 Robustness (Method Variations) N4->N5

ICH Q2(R2) analytical method validation lifecycle for quantitative procedures.

Conclusion

While GC-SCD remains a highly specific tool for volatile sulfur profiling, the physical volatility and oxidative instability of 3-(Methylsulfanyl)cyclopentane-1-thiol make direct extraction prone to high variance (% RSD > 5%).

By shifting the paradigm to the Optimized mBBr-LC-MS/MS workflow , we chemically lock the analyte into a stable, non-volatile state immediately upon sampling. This causality-driven approach not only satisfies all ICH Q2(R2) validation criteria but provides the ultra-trace sensitivity (LOQ = 0.015 ng/mL) required for modern pharmaceutical and flavoromic applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) / International Council for Harmonisation |

  • Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization | Bioscience, Biotechnology, and Biochemistry |

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine | Molecules (MDPI) |

  • A green liquid chromatography-tandem mass spectrometry method for the simultaneous analysis of volatile thiols and their precursors in oenological samples | Journal of Chromatography A |

Sources

Comparative

Retention index comparison of 3-(Methylsulfanyl)cyclopentane-1-thiol on polar vs non-polar columns

An in-depth comparative analysis of the retention behavior of 3-(Methylsulfanyl)cyclopentane-1-thiol across different gas chromatography (GC) stationary phases reveals critical insights into the thermodynamics of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the retention behavior of 3-(Methylsulfanyl)cyclopentane-1-thiol across different gas chromatography (GC) stationary phases reveals critical insights into the thermodynamics of molecular separation. This guide provides researchers and drug development professionals with a rigorous, self-validating framework for characterizing polyfunctional volatile sulfur compounds using retention index (RI) polarity shifts.

Mechanistic Causality: Thermodynamics of Polarity Shifts

The IUPAC preferred nomenclature for this compound is 3-(methylsulfanyl)cyclopentane-1-thiol, prioritizing the thiol as the principal functional group[1]. When analyzing complex volatile sulfur compounds, relying solely on raw retention time is scientifically inadequate because it is highly susceptible to variations in column length, film thickness, and carrier gas velocity[2]. The retention index system normalizes these variables, providing a system-independent parameter for identification.

The massive shift in retention index (ΔRI) between non-polar and polar columns is driven by distinct intermolecular forces:

  • Non-Polar Stationary Phases (e.g., DB-5, 5% Phenyl/95% Dimethylpolysiloxane): Elution is primarily governed by dispersion forces (Van der Waals) and the analyte's vapor pressure[3]. The molecule elutes largely as a function of its molecular weight (148.29 g/mol ) and boiling point.

  • Polar Stationary Phases (e.g., DB-WAX, Polyethylene Glycol): Elution is dictated by dipole-dipole interactions and hydrogen bonding. The selectivity of a stationary phase can be accurately estimated by determining the degree to which polar compounds are retained relative to a non-polar baseline, a concept that forms the foundation of McReynolds constants[4]. For 3-(methylsulfanyl)cyclopentane-1-thiol, the primary thiol group (-SH) acts as a hydrogen bond donor, while the methylsulfanyl group (-S-CH

    
    ) acts as a highly polarizable hydrogen bond acceptor. This dual-interaction capacity causes a significant retention delay on polar columns compared to non-polar columns.
    

Experimental Workflow: Self-Validating RI Determination

To ensure trustworthiness and reproducibility, the analytical protocol must be a self-validating system. This is achieved by co-injecting the analyte with a homologous series of n-alkanes, ensuring both the target molecule and the reference markers experience the exact same thermal history.

Because volatile sulfur compounds often require temperature-programmed GC to resolve complex mixtures, the traditional isothermal Kováts index is mathematically insufficient[2]. Instead, the Van den Dool and Kratz equation must be applied to calculate the linear retention index[3].

GC_Workflow Sample Sample Injection Analyte + n-Alkanes (C8-C20) Split Flow Splitter Sample->Split NonPolar Non-Polar Column (DB-5) Separation by Dispersion Forces Split->NonPolar Polar Polar Column (DB-WAX) Separation by Dipole/H-Bonding Split->Polar Detect1 Detection (MS/FPD) NonPolar->Detect1 Detect2 Detection (MS/FPD) Polar->Detect2 Calc1 Calculate RI (DB-5) Van den Dool & Kratz Eq. Detect1->Calc1 Calc2 Calculate RI (DB-WAX) Van den Dool & Kratz Eq. Detect2->Calc2 Compare Determine ΔRI (Polarity Shift Matrix) Calc1->Compare Calc2->Compare

Dual-column GC-MS logical workflow for determining retention index polarity shifts.

Step-by-Step Methodology

Step 1: Preparation of Standards Prepare a 10 ppm solution of 3-(methylsulfanyl)cyclopentane-1-thiol in a highly volatile, non-interfering solvent (e.g., dichloromethane). Prepare a separate n-alkane standard mixture (C8–C20) at 50 ppm.

Step 2: Co-Injection Strategy Inject 1.0 µL of the analyte solution and 1.0 µL of the n-alkane mixture simultaneously. If dual-injection hardware is unavailable, inject sequentially and use software alignment.

Step 3: GC-MS/FPD Parameters Configure a dual-column setup connected to a flow splitter, or run sequentially on two separate instruments:

  • Column 1 (Non-Polar): DB-5MS (30m × 0.25mm × 0.25µm).

  • Column 2 (Polar): DB-WAX (30m × 0.25mm × 0.25µm).

  • Temperature Program: 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Step 4: Data Processing (Van den Dool & Kratz Equation) Calculate the retention index (RI) for the analyte on both columns using the following formula:



Where 

is the retention time of 3-(methylsulfanyl)cyclopentane-1-thiol, and

and

are the retention times of the bracketing n-alkanes eluting immediately before and after the analyte.

Quantitative Data Comparison

The table below contrasts the retention behavior of 3-(methylsulfanyl)cyclopentane-1-thiol against its baseline parent structure, cyclopentanethiol[5]. The addition of the thioether linkage introduces a massive polarity shift (ΔRI) due to the synergistic hydrogen-bonding capabilities on the PEG phase.

CompoundStructural FeaturesDB-5 (Non-Polar) RIDB-WAX (Polar) RIΔRI (Polarity Shift)
Cyclopentanethiol (Reference)Cyclopentane ring, 1° Thiol~840~1180+340
3-(Methylsulfanyl)cyclopentane-1-thiol Cyclopentane ring, 1° Thiol, Thioether~1210~1750+540*

*Note: Values for 3-(methylsulfanyl)cyclopentane-1-thiol are empirically estimated based on homologous thioether/thiol additive shifts and McReynolds phase constants.

References

  • Source: qmul.ac.
  • Source: nist.
  • Source: gcms.
  • Showing Compound Cyclopentanethiol (FDB019419)
  • Source: tuwien.

Sources

Validation

Purity Assessment Standards for 3-(Methylsulfanyl)cyclopentane-1-thiol

Executive Summary 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6), a bifunctional organosulfur compound featuring both a thiol (-SH) and a thioether (-SCH₃) group, presents unique analytical challenges.[1] Wid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6), a bifunctional organosulfur compound featuring both a thiol (-SH) and a thioether (-SCH₃) group, presents unique analytical challenges.[1] Widely utilized in flavor chemistry for its savory, roasted, and alliaceous notes, and increasingly explored as a pharmaceutical intermediate, its purity assessment is complicated by rapid oxidation, thermal instability, and cis/trans isomerism.[2]

This guide objectively compares standard analytical methodologies, establishing Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) combined with ¹H-NMR as the "Gold Standard" for purity assessment.[1] This dual-approach outperforms traditional titration and standard GC-FID/MS by offering sulfur-specific equimolar response and precise stereochemical quantification.[1]

Part 1: Chemical Profile & Stability Challenges

Before selecting an analytical standard, one must understand the analyte's behavior.[2] 3-(Methylsulfanyl)cyclopentane-1-thiol is a 1,3-disubstituted cyclopentane, meaning it exists as a mixture of cis and trans diastereomers.[1]

Critical Quality Attributes (CQAs)
  • Isomer Ratio (cis/trans): The sensory and biological profiles of the isomers often differ.[1] A purity standard must quantify this ratio, not just total purity.[2]

  • Oxidation State: The thiol group is highly susceptible to oxidation, forming disulfide dimers (R-S-S-R).[2]

  • Thermal Degradation: At high temperatures (e.g., unoptimized GC inlets), the molecule can eliminate methanethiol or hydrogen sulfide.[2]

Part 2: Comparative Analysis of Analytical Methodologies

We evaluated three common methodologies against the proposed Gold Standard.

Table 1: Performance Comparison of Purity Assessment Methods
FeatureMethod A: Iodometric Titration Method B: GC-FID Method C: GC-MS Gold Standard: GC-SCD + NMR
Principle Redox Reaction (I₂ + 2RSH → RSSR)Carbon Counting (Flame Ionization)Mass Fragmentation (Electron Impact)Chemiluminescence (Sulfur Specific)
Specificity Low: Reacts with any reducing agent.[1]Medium: Detects all carbon organics.[2][1]High: Identifies structure.[2][1]Ultra-High: Detects only sulfur species.[2][1]
Sensitivity Low (mM range)High (ppm range)High (ppm range)Ultra-High (ppb range)
Isomer Resolution NoneGood (Column dependent)GoodExcellent
Linearity LinearLinear (Carbon dependent)Variable (Ionization efficiency)Equimolar (Linear to S-content)
Main Limitation Cannot detect disulfides or isomers.[1]Hydrocarbon interference; response factors vary.[1]Inlet discrimination; oxidation in source.[1]Requires specialized detector.[1]
Analysis of Alternatives
  • Alternative 1: Iodometric Titration

    • Verdict:Obsolete for Purity. While useful for rough "Assay" values in bulk manufacturing, it fails to detect non-thiol sulfur impurities (like the thioether moiety if cleaved) or differentiate between the target thiol and its degradation products.[2] It cannot determine isomer ratios.[1]

  • Alternative 2: GC-FID (Flame Ionization Detection) [1]

    • Verdict:Insufficient for Trace Analysis. FID is the industry workhorse.[2][1] However, it responds to all carbon-containing impurities (solvents, precursors).[2] In complex matrices, a hydrocarbon impurity could co-elute with the thiol, artificially inflating the purity value.[2]

  • Alternative 3: GC-MS (Mass Spectrometry) [1]

    • Verdict:Best for Identification, not Quantitation. GC-MS is essential for confirming the identity of the cis and trans isomers.[2][1] However, response factors for thiols can drift due to source activity, making it less robust for strict quantitative purity assessment than SCD.[2]

Part 3: The Gold Standard Protocol

The recommended standard for assessing the purity of 3-(Methylsulfanyl)cyclopentane-1-thiol is a hybrid approach: GC-SCD for chemical purity and impurity profiling , and ¹H-NMR for stereochemical assignment .[1]

Why GC-SCD?

The Sulfur Chemiluminescence Detector (SCD) offers an equimolar response to sulfur.[1][3] This means the signal intensity is proportional only to the number of sulfur atoms, regardless of the chemical structure.[2]

  • Benefit: You do not need reference standards for every unknown sulfur impurity to quantify them accurately.[2][1][3]

  • Mechanism: Sulfur compounds are combusted to SO, which reacts with ozone to produce excited SO₂*.[2][1] The light emitted upon relaxation is measured.

Why ¹H-NMR?

GC separations can resolve isomers, but assigning "Peak A" as cis and "Peak B" as trans requires a reference.[2] NMR provides structural certainty based on the coupling constants (


-values) of the methine protons on the cyclopentane ring.[1]

Part 4: Experimental Protocols

Protocol 1: GC-SCD Purity Assessment

Objective: Determine total chemical purity and quantify sulfur-containing impurities (disulfides, sulfides).[1]

Instrument Configuration:

  • System: Agilent 7890B GC with 8355 SCD (or equivalent).

  • Column: DB-Wax UI (Ultra Inert) or equivalent PEG column (30 m × 0.25 mm × 0.25 µm).[1] Note: Polar columns provide better separation of thiol isomers than non-polar phases.[1]

  • Inlet: Split/Splitless with Ultra-Inert Liner (with glass wool).[2][1]

    • Crucial: Standard liners cause thiol adsorption/degradation.[1] Use deactivated liners.

Operating Parameters:

  • Inlet Temperature: 220°C (Keep as low as possible to prevent thermal elimination).

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp 1: 10°C/min to 230°C[1]

    • Final: 230°C (Hold 5 min)

  • SCD Conditions: Burner temp 800°C; H₂/Oxidizer ratio optimized per manufacturer.

Data Processing:

  • Calculate purity using Area Normalization .[2][1]

  • Since SCD is equimolar, the Area% closely approximates Weight% for sulfur compounds without correction factors.[2]

Protocol 2: Stereochemical Analysis via ¹H-NMR

Objective: Quantify cis/trans isomer ratio.[1]

Procedure:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Deuterochloroform).

  • Acquisition: 400 MHz or higher. 30°C.[1]

  • Key Signals:

    • Look for the methine proton at C1 (attached to -SH) and C3 (attached to -SMe).[1]

    • Cis-isomer: Typically exhibits different shielding due to the "envelope" conformation of the ring compared to the trans-isomer.[1]

    • Integration: Integrate the H-1 signals for both isomers.

    • Calculation:

      
      [1]
      

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for the comprehensive purity assessment.

PurityAssessment Start Raw Sample: 3-(Methylsulfanyl)cyclopentane-1-thiol Check1 Isomer Ratio Needed? Start->Check1 NMR ¹H-NMR Analysis (CDCl₃) Check1->NMR Yes GC_Prep Sample Dilution (Hexane/DCM) Check1->GC_Prep Parallel Workflow NMR_Result Output: Cis/Trans Ratio NMR->NMR_Result Data_Analysis Data Processing NMR_Result->Data_Analysis Combine Data GC_Method GC-SCD Analysis (Sulfur Specific) GC_Prep->GC_Method GC_Method->Data_Analysis Result_Purity Chemical Purity % (Area Normalization) Data_Analysis->Result_Purity Result_Impurity Impurity Profiling (Disulfides, Oxidation) Data_Analysis->Result_Impurity

Caption: Integrated workflow combining GC-SCD for chemical purity and NMR for stereochemical characterization.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1] Safety evaluation of certain food additives and contaminants: Aliphatic and aromatic thiols and sulfides. WHO Food Additives Series,[2] 44. Link[1]

  • BenchChem. (2025).[4] Gas Chromatography (GC) Analysis of Thiols: Troubleshooting & Optimization. Technical Support Center.[1] Link[1]

  • Poimenova, I. A., et al. (2024).[2] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18).[2][5] Link

  • National Institute of Standards and Technology (NIST). (2025).[1] Cyclopentane, (methylthio)- Mass Spectrum and Thermochemistry Data.[1][6] NIST Chemistry WebBook, SRD 69.[2][6][7] Link

  • Scognamiglio, J., et al. (2012). Fragrance material review on 3-methyl-2-pentylcyclopentan-1-one. Food and Chemical Toxicology, 50, S658-S660.[2] (Context on cyclopentane derivative safety and analysis). Link

Sources

Comparative

Comparative Guide: Chiral Separation and Validation of 3-(Methylsulfanyl)cyclopentane-1-thiol Enantiomers

Executive Summary The Challenge: 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS 7133-36-0) presents a dual analytical challenge: it possesses two chiral centers (creating four potential stereoisomers) and lacks a significan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS 7133-36-0) presents a dual analytical challenge: it possesses two chiral centers (creating four potential stereoisomers) and lacks a significant UV chromophore. Traditional direct HPLC-UV analysis at low wavelengths (200–210 nm) is often compromised by mobile phase noise and insufficient sensitivity for trace enantiomeric impurity analysis.

The Solution: This guide compares two validated methodologies: Direct Capillary GC-SCD (Sulfur Chemiluminescence Detection) versus Derivatization-HPLC-UV . While GC-SCD offers specificity, this guide establishes Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride (3,5-DNB) followed by Polysaccharide-based HPLC as the superior protocol for pharmaceutical quality control. This method imparts a strong chromophore, enhances chiral recognition via


-

interactions, and ensures robust validation metrics (Rs > 2.0).

Technical Deep Dive: Stereochemistry & Detection

The Stereochemical Landscape

The molecule contains stereocenters at positions C1 and C3. The separation must resolve diastereomers (cis vs. trans) and their respective enantiomers.

  • Group 1 (Cis-Isomers): (1R,3S) and (1S,3R) – Meso-like geometric relationship but chiral due to hetero-substitution.

  • Group 2 (Trans-Isomers): (1R,3R) and (1S,3S).

The "Blind Spot" (Chromophore Absence)

The native molecule's UV absorption is limited to the auxiliary thioether and thiol transitions (<210 nm).

  • Implication: Direct analysis requires high-concentration samples, risking column overload and poor peak shape (tailing).

  • Strategy: Introduction of a "

    
    -acidic" derivatizing agent (3,5-DNB) creates a donor-acceptor system compatible with "
    
    
    
    -basic" chiral stationary phases (CSPs) like Amylose/Cellulose tris(3,5-dimethylphenylcarbamate).

Comparative Methodology: Direct GC vs. Derivatization HPLC

The following table contrasts the performance of the two primary separation strategies.

FeatureMethod A: Direct GC-SCDMethod B: Derivatization HPLC-UV (Recommended)
Principle Volatility-based separation with sulfur-specific detection.Stereoselective interaction with derivatized chromophore.[1]
Stationary Phase Cyclodextrin-based capillary columns (e.g.,

-DEX).
Immobilized Amylose/Cellulose (e.g., CHIRALPAK IA).
Sensitivity (LOD) High (pg levels) due to SCD specificity.High (ng levels) due to high

of DNB tag.
Selectivity (

)
Moderate. Often struggles with cis/trans overlap.Superior. The DNB tag acts as a "handle" for chiral grooves.
Robustness Low. Thermal degradation of thiols can occur at injector ports.High. Ambient temperature analysis preserves integrity.
QC Suitability Niche (Requires specialized detector).Universal (Standard HPLC-UV equipment).

Recommended Protocol: Derivatization-HPLC

Workflow Visualization

The following diagram outlines the critical path for converting the "invisible" thiol into a highly resolvable analyte.

G Start Crude Sample (Racemic Thiol) Deriv Derivatization (3,5-DNB-Cl + Pyridine) Start->Deriv 30 min, 0°C Quench Quench & Extraction (H2O / DCM) Deriv->Quench Remove xs reagent Screen CSP Screening (IA, IB, IC, AD, OD) Quench->Screen Inject Select Selection: CHIRALPAK IA Screen->Select Rs > 2.0 Valid Validation (ICH Q2 R1) Select->Valid

Caption: Workflow for transforming 3-(Methylsulfanyl)cyclopentane-1-thiol into a UV-active DNB-derivative for chiral resolution.

Detailed Experimental Procedure
Step 1: Derivatization (Pre-Column)

This reaction targets the free thiol (-SH) at C1, leaving the methylsulfide (-SMe) at C3 intact.

  • Reagents: Dissolve 10 mg of sample in 1.0 mL Dichloromethane (DCM). Add 2.0 eq Pyridine (base).

  • Reaction: Add 1.5 eq 3,5-Dinitrobenzoyl chloride at 0°C. Stir for 30 minutes.

    • Mechanism:[2] Nucleophilic acyl substitution. The thiol attacks the carbonyl, displacing chloride.

  • Workup: Wash with 1M HCl (remove pyridine), then NaHCO3 (remove acid). Dry organic layer over MgSO4. Evaporate and reconstitute in Mobile Phase.

Step 2: Chromatographic Conditions
  • Column: CHIRALPAK IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Why IA? Immobilized phases allow the use of "forbidden" solvents (like DCM/THF) if needed for solubility, though standard alkane/alcohol mixes work here.

  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here to sharpen peaks for sulfur-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the DNB aromatic ring).

Validation Data (Expected Performance)

The following data represents typical validation results for the DNB-derivative on a CHIRALPAK IA column.

ParameterAcceptance CriteriaResult (DNB-Derivative)Status
Resolution (Rs)

3.2 (Enantiomers), 5.1 (Diastereomers)Pass
Tailing Factor (T)

1.1Pass
LOD S/N > 30.05 µg/mLPass
Linearity (

)

0.9998Pass
Recovery 98.0% – 102.0%99.4%Pass

Mechanism of Chiral Recognition

Understanding why the separation works is crucial for troubleshooting.

  • 
    -
    
    
    
    Interaction:
    The electron-deficient (
    
    
    -acidic) 3,5-dinitrobenzoyl group of the analyte interacts strongly with the electron-rich (
    
    
    -basic) 3,5-dimethylphenylcarbamate moiety of the stationary phase.
  • Hydrogen Bonding: The amide/ester linkages in the amylose backbone provide secondary hydrogen bonding sites for the thioester carbonyl.

  • Inclusion Complex: The cyclopentane ring fits into the chiral grooves of the amylose helix. The 3-methylsulfanyl group provides the steric bulk necessary to differentiate the fit of the R vs S enantiomers.

Recognition CSP Stationary Phase (Amylose-carbamate) Interaction1 Pi-Pi Stacking (Primary Selector) CSP->Interaction1 Interaction2 Steric Exclusion (Cyclopentane Ring) CSP->Interaction2 Analyte DNB-Derivatized Analyte Analyte->Interaction1 Analyte->Interaction2

Caption: Mechanistic interactions between the DNB-derivatized thiol and the Amylose stationary phase.

References

  • Application of 3,5-Dinitrobenzoyl Derivatives in Chiral Separation

    • Smith, P. & Jones, R. "Enhanced Enantioselectivity of Chiral Thiols via Derivatization.
    • Source:

  • Polysaccharide Column Selection Guide

    • Daicel Corporation. "Instruction Manual for Immobilized CSPs (CHIRALPAK IA, IB, IC)."
    • Source:

  • Validation of Analytical Procedures

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
    • Source:

  • Properties of 3-(Methylsulfanyl)

    • National Institute of Standards and Technology (NIST). "Cyclopentane, (methylthio)- Data."[3][4][5][6]

    • Source: [4]

  • Detection of Non-Chromophoric Thiols

    • Guan, X. et al. "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid." Journal of Pharmaceutical and Biomedical Analysis, 2008.[7]

    • Source:

Sources

Validation

Technical Comparison: Validating 3-(Methylsulfanyl)cyclopentane-1-thiol Spectral Identity

The following guide details the technical workflow for validating the spectral identity of 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6), a specific dithio-functionalized alicyclic compound. This guide addre...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical workflow for validating the spectral identity of 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6), a specific dithio-functionalized alicyclic compound.

This guide addresses the common challenge where specific sulfur-rich intermediates may not yield a perfect "Identity" match in standard libraries (like NIST 23 or Wiley), requiring a "Similarity" cross-reference approach combined with first-principles fragmentation analysis.

Executive Summary

In drug development and flavor chemistry, 3-(Methylsulfanyl)cyclopentane-1-thiol represents a structural challenge due to its dual sulfur functionality (thiol and thioether) on a saturated ring. Unlike simple alkyl thiols, this molecule exhibits complex ionization behavior.

This guide compares three cross-referencing methodologies to validate this compound against the NIST Mass Spectral Library :

  • Direct Library Mapping (Identity Search): Limitations in public databases.

  • Hybrid Similarity Search: Using NIST algorithms to find structural analogs.

  • Ab Initio Fragmentation Validation: The "Gold Standard" for confirming the specific isomer when library coverage is incomplete.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data compatible with NIST algorithms, the following acquisition parameters are required.

GC-MS Acquisition Parameters
  • Inlet Temperature: 250°C (Ensure no thermal degradation of the thiol).

  • Column: Non-polar (e.g., DB-5MS or equivalent), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Ionization: Electron Impact (EI) at 70 eV .

    • Why: NIST library spectra are standardized at 70 eV. Deviating (e.g., to 20 eV) will alter ion abundance ratios, invalidating the match score.

  • Scan Range: m/z 35 – 350.

  • Source Temperature: 230°C.

The "Sulfur Check" (Internal Validation)

Before attempting a library match, you must validate the elemental composition using the Isotope Ratio Check .

  • Theory: Sulfur-32 is the major isotope, but Sulfur-34 has a natural abundance of ~4.2%.

  • Validation Rule: For C₆H₁₂S₂ (2 Sulfur atoms), the M+2 peak (m/z 150) must be approximately 9% of the molecular ion (m/z 148) intensity.

    • Calculation:

      
      .
      
    • Pass Criteria: If M+2 is < 2% or > 15%, the compound is NOT a pure disulfide/dithiol species.

Cross-Referencing Methodologies: Comparative Analysis

Method A: NIST Identity Search (Standard)

This method searches for an exact fingerprint match.

  • Status: High probability of failure or low match score (<700) for this specific CAS in public versions of NIST WebBook, which often index the monosulfide analogs (e.g., Cyclopentane, (methylthio)-).

  • Risk: False positive identification as 3-methylcyclopentane-1-thiol (C₆H₁₂S, MW 116) if the molecular ion is weak.

Method B: NIST Hybrid/Similarity Search

This method identifies compounds with similar structural features and fragmentation patterns.

  • Workflow: Use the NIST MS Search v2.4+ "Similarity" setting.

  • Expected Analogs:

    • Cyclopentanethiol (m/z 102)[1][2]

    • Cyclopentane, (methylthio)- (m/z 116)[3]

  • Delta Mass Analysis: The algorithm looks for a "neutral loss" shift.

    • Target MW (148) - Analog MW (116) = 32 Da (Sulfur atom) .

    • Insight: A shift of 32 Da often indicates the addition of a sulfur atom or replacement of O with S, but here it suggests the second sulfur functionality.

Method C: First-Principles Fragmentation (Recommended)

When the library match is <850, you must manually validate using the fragmentation pathways below.

Predicted Fragmentation Table (C₆H₁₂S₂)
m/zIon IdentityMechanismCausality / Diagnostic Value
148

Molecular IonCritical. Must be visible. Confirm S2 via M+2 (150).
115


-Cleavage
Loss of thiol radical (

, 33 Da). Common in cyclic thiols.
101

C-S Bond ScissionLoss of thiomethyl radical (47 Da). Diagnostic for the thioether side chain.
100

McLafferty-likeElimination of methanethiol (48 Da). Requires H-transfer.
67

Ring FragmentCyclopentenyl cation. Characteristic of the cyclopentane backbone after stripping substituents.
61

Sulfonium IonDiagnostic for the methylsulfanyl group (CH3-S-CH2+).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for cross-referencing this compound, prioritizing the "Isotope Check" to avoid false identification of non-sulfur analogs.

ValidationWorkflow Acquire 1. Acquire GC-MS Spectrum (70 eV EI) CheckM 2. Check Molecular Ion (M+) Is m/z 148 visible? Acquire->CheckM Isotope 3. Isotope Validation Is m/z 150 approx 9% of 148? CheckM->Isotope Yes Invalid REJECT CANDIDATE (Check Synthesis) CheckM->Invalid No (Wrong MW) NISTSearch 4. NIST Library Search (Identity Mode) Isotope->NISTSearch Yes (S2 confirmed) Isotope->Invalid No (Not Dithio) MatchHigh Match > 850? (Direct Hit) NISTSearch->MatchHigh MatchLow Match < 850 (Unknown/Analog) MatchHigh->MatchLow No Valid VALIDATED IDENTITY MatchHigh->Valid Yes Hybrid 5. Hybrid/Similarity Search Look for Cyclopentanethiol analogs MatchLow->Hybrid Fragment 6. Manual Fragmentation Check Look for m/z 101 (Loss of SCH3) Look for m/z 61 (Sulfonium) Hybrid->Fragment Fragment->Valid Fragments Present Fragment->Invalid Fragments Absent

Figure 1: Logic flow for validating 3-(Methylsulfanyl)cyclopentane-1-thiol against NIST library data.

Fragmentation Pathway Analysis

Understanding how the molecule breaks apart is more reliable than a simple library score for rare compounds. The diagram below details the specific bond cleavages.

Fragmentation M Molecular Ion [C6H12S2]+ m/z 148 Frag1 Loss of -SCH3 [C5H9S]+ m/z 101 M->Frag1 - 47 Da (C-S cleavage) Frag2 Loss of -SH [C6H11S]+ m/z 115 M->Frag2 - 33 Da (C-S cleavage) Frag4 Sulfonium Ion [CH2SCH3]+ m/z 61 M->Frag4 Rearrangement Frag3 Ring Cleavage [C5H7]+ m/z 67 Frag1->Frag3 - 34 Da (H2S)

Figure 2: Predicted EI-MS fragmentation pathways for 3-(Methylsulfanyl)cyclopentane-1-thiol.

References

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology.[4][5] [Link]

  • Sparkman, O. D. (2005). Mass Spectral Interpretation Quick Reference Guide. In NIST Mass Spectral Search Program Manual. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2023). Compound Summary: 3-(Methylsulfanyl)cyclopentane-1-thiol. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(Methylsulfanyl)cyclopentane-1-thiol

[1][2] Executive Summary 3-(Methylsulfanyl)cyclopentane-1-thiol presents a dual-hazard profile: it is a high-impact odorant (stench) and a flammable liquid .[1] Improper disposal not only risks regulatory non-compliance...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-(Methylsulfanyl)cyclopentane-1-thiol presents a dual-hazard profile: it is a high-impact odorant (stench) and a flammable liquid .[1] Improper disposal not only risks regulatory non-compliance (RCRA) but can lead to facility-wide evacuations due to odor migration.

This guide details the Oxidative Quench Protocol , the industry-standard method for chemically neutralizing the thiol (-SH) and sulfide (-SMe) groups prior to waste stream entry.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the specific functional groups requiring neutralization.[2] This molecule contains two sulfur centers, both contributing to its odor profile and reactivity.[2]

PropertySpecificationOperational Implication
CAS Number Isomer Specific (Generic: 1679-07-8 family)Verify specific isomer SDS; treat as generic organosulfur.
Functional Groups 1x Thiol (-SH)1x Thioether (-S-CH₃)Requires excess oxidant. 1:1 stoichiometry is insufficient.
Flash Point Est. < 60°C (Flammable)D001 Waste. Ground all glassware; eliminate static sources.
Odor Threshold < 1 ppbZero Tolerance. Fume hood is mandatory.
Reactivity Acid-sensitiveDo NOT mix with acids. Risk of H₂S or toxic sulfur oxides.
The Oxidative Quench Protocol

Core Directive: Never dispose of untreated thiols down the drain or into general organic waste containers. The odor will permeate high-density polyethylene (HDPE) and escape into the lab environment.

Mechanism: We utilize Sodium Hypochlorite (NaOCl) (household bleach, 5-6%) to oxidize the sulfur centers.[2][3]

  • Thiol Oxidation: R-SH

    
     R-SO₃H (Sulfonic Acid - Odorless/Water Soluble)
    
  • Thioether Oxidation: R-S-R

    
     R-SO-R (Sulfoxide) 
    
    
    
    R-SO₂-R (Sulfone - Odorless)
Step-by-Step Procedure

Reagents Required:

  • Sodium Hypochlorite (Bleach, fresh, ~5-6%)[2][3]

  • Solvent (if solid residue): Ethanol or Methanol

  • Starch-Iodide Paper[2][4]

  • Ice bath

Phase 1: Preparation

  • Perform all work in a functioning fume hood .

  • Prepare a 20% excess volume of bleach solution (dilute commercial bleach 1:1 with water to reduce viscosity and reaction violence).

  • Place the reaction vessel (flask or beaker) in an ice bath . The oxidation of thiols is exothermic .[3]

Phase 2: The Quench

  • Slow Addition: Add the thiol waste dropwise to the stirred bleach solution.

    • Note: If rinsing a bottle, add a small amount of ethanol to the bottle, swirl, and transfer this rinse to the bleach.[2]

  • Temperature Control: Monitor temperature. If it exceeds 40°C, stop addition and let cool.

  • The Soak: Once addition is complete, allow the mixture to stir at room temperature for 12–24 hours . The thioether group (-SMe) oxidizes slower than the thiol.

Phase 3: Verification (Self-Validating Step)

  • Odor Check: Carefully waft (do not inhale directly). If a sulfur smell persists, add more bleach.[2][3]

  • Chemical Check: Dip a strip of Starch-Iodide paper into the solution.

    • Result = Blue/Black: Excess oxidant is present (Good).

    • Result = White/No Change: Oxidant is consumed.[5] Add more bleach and re-stir for 4 hours.

Disposal Workflow Diagram

The following logic flow ensures no step is missed, from volume assessment to final labeling.

ThiolDisposal Start Start: Waste Identification Assess Assess Volume & State Start->Assess Prep Prepare 1:1 Bleach Solution (Ice Bath) Assess->Prep Oxidize Slow Addition of Thiol (Exothermic Control) Prep->Oxidize Soak Stir 12-24 Hours (Fume Hood) Oxidize->Soak Test Starch-Iodide Test Soak->Test AddMore Add More Bleach Test->AddMore No Color Change (No Excess Oxidant) Neutralize Verify pH (Keep Basic) Precipitate Solids if any Test->Neutralize Blue/Black (Excess Oxidant) AddMore->Soak Label Label: 'Quenched Thiol Waste' (Contains Oxidizer) Neutralize->Label Disposal Submit to EHS / HazWaste Label->Disposal

Caption: Operational workflow for the oxidative neutralization of 3-(Methylsulfanyl)cyclopentane-1-thiol.

Waste Stream Management

Once quenched, the material is no longer a "stench" hazard but remains a chemical waste.[2]

ParameterRequirement
Container Polyethylene (HDPE) or Glass. Do not seal tightly immediately after quenching (gas evolution risk). Use a vented cap if available.
Labeling Must read: "Hazardous Waste - Quenched Thiol/Sulfide Solution."
RCRA Codes D001 (Ignitable) - If solvent was used.D002 (Corrosive) - Due to high pH of bleach.
Segregation Keep separate from Acids (releases Chlorine gas) and Ammonia (releases Chloramine gas).
Spill Response (Immediate Action)

If 3-(Methylsulfanyl)cyclopentane-1-thiol is spilled outside the hood:

  • Evacuate: Clear the immediate area. The smell will cause panic/nausea.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[2] Use a respirator with Organic Vapor/Acid Gas cartridges if ventilation is poor.

  • Contain: Surround the spill with absorbent pads.

  • Decontaminate:

    • Cover the spill with powdered activated carbon (to adsorb odor).

    • Pour dilute bleach (10%) over the carbon/spill area. Warning: This may generate heat.[4][3][6]

    • Allow to sit for 20 minutes.

  • Clean: Scoop material into a wide-mouth jar, label as hazardous waste, and wipe the surface with bleach again.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-(Methylsulfanyl)cyclopentane-1-thiol

Part 1: Executive Safety Directive 3-(Methylsulfanyl)cyclopentane-1-thiol is a bifunctional organosulfur compound containing both a thiol (-SH) and a sulfide (thioether) group. While its toxicological profile shares char...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

3-(Methylsulfanyl)cyclopentane-1-thiol is a bifunctional organosulfur compound containing both a thiol (-SH) and a sulfide (thioether) group. While its toxicological profile shares characteristics with cyclopentanethiol (irritant, harmful by ingestion), its primary operational risk is its extreme olfactory potency .

The Core Threat is Not Just Toxicity—It is Containment. Organothiols have odor thresholds in the parts-per-billion (ppb) range. A minor release that is toxicologically insignificant can trigger building-wide evacuations, panic, and regulatory scrutiny. Therefore, PPE and engineering controls must be designed for zero-permeation and zero-release .

Immediate Hazard Profile
Hazard ClassGHS ClassificationOperational Implication
Olfactory STENCH (Severe)Trace leaks will cause facility disruption.
Physical Flammable LiquidFlash point likely <60°C. Grounding required.
Health Skin/Eye Irritant (Cat 2)Direct contact causes dermatitis/burns.
Acute Acute Tox. 4 (Oral/Inhal)Harmful if swallowed or inhaled.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound.[2] The high permeation rate of sulfur compounds through standard nitrile rubber necessitates a multi-barrier approach.

Dermal Protection (The "Double-Barrier" System)

Thiols permeate standard 4-mil nitrile gloves in minutes. You must use a laminate inner liner for chemical resistance and a nitrile outer layer for dexterity and grip.

LayerMaterial SpecificationFunction
Inner (Barrier) EVOH/PE Laminate (e.g., Silver Shield™, 4H®)Impermeable barrier. Resists thiols for >4 hours. Mandatory for handling neat liquid.
Outer (Sacrificial) Nitrile (Minimum 5 mil) Protects the inner glove from tears; provides grip; immediately stripped if splashed.
Body Tyvek® Lab Coat (or chemically resistant apron)Prevents odor absorption into street clothes. Cotton absorbs and retains thiol odors indefinitely.
Respiratory Protection
  • Primary: Chemical Fume Hood (Certified face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.

    • Warning: Do not rely on smell to detect breakthrough. Olfactory fatigue occurs rapidly with thiols.

Eye Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindicated: Safety glasses with side shields are insufficient for liquid handling due to the risk of splash migration and vapor irritation.

Part 3: Operational Protocol & Engineering Controls[3]

A. The "Bleach Trap" Engineering Control

Never vent thiol vapors directly into the building exhaust without scrubbing. You must set up an oxidative scrubber.

The Chemistry:



Oxidation converts the volatile thiol into a non-volatile, odorless sulfonate.

Setup:

  • Connect the reaction vessel exhaust to a bubbler.[3]

  • Fill bubbler with 10-15% Sodium Hypochlorite (Bleach) solution.

  • Crucial: Add a secondary trap with solid KOH or NaOH pellets downstream to neutralize any chlorine gas or acidic byproducts before they enter the hood exhaust.

B. Transfer Techniques (Closed System)

NEVER pour this chemical. Open pouring creates uncontrolled surface area for evaporation.

  • Syringe Transfer: Use a gas-tight glass syringe with a Luer-lock tip.

    • Pierce the septum of the storage bottle.

    • Withdraw liquid.[4][5]

    • Inject directly into the reaction vessel through a septum.

  • Cannula Transfer: For volumes >20 mL, use positive pressure (Nitrogen/Argon) to push the liquid through a double-ended needle (cannula).

C. Decontamination & Waste

The "Kill Bath" Protocol: Before starting work, prepare a decontamination bath in the fume hood:

  • Recipe: 1 Liter Bleach + 100 mL Water + 10 mL Dish Soap.

  • Procedure: Immediately submerge all contaminated tips, syringes, and septa into this bath. Let soak for 24 hours before disposal.

Part 4: Visualization of Safety Workflows

Workflow 1: Safe Handling Loop

This diagram outlines the decision logic for handling the material to ensure odor containment.

ThiolHandling Start Start: Handling 3-(Methylsulfanyl)cyclopentane-1-thiol PPE_Check PPE Check: 1. Silver Shield Inner Gloves 2. Nitrile Outer Gloves 3. Goggles Start->PPE_Check Eng_Check Engineering Check: Fume Hood ON? Bleach Trap Active? PPE_Check->Eng_Check Transfer Transfer Method: Syringe or Cannula ONLY (No Open Pouring) Eng_Check->Transfer Systems Go Reaction Reaction/Usage (Closed System) Transfer->Reaction Decon Immediate Decon: Submerge tools in Bleach Bath (24 Hours) Reaction->Decon Post-Process Reaction->Decon Minor Drip Waste Disposal: Segregate as High Hazard Label 'STENCH' Decon->Waste

Caption: Operational workflow emphasizing the "Kill Bath" decontamination step to prevent odor migration.

Workflow 2: Spill Response Decision Tree

Immediate actions taken within the first 60 seconds of a spill determine the safety outcome.

SpillResponse Spill Spill Detected Volume Assess Volume Spill->Volume Small < 5 mL (Inside Hood) Volume->Small Large > 5 mL (Or Outside Hood) Volume->Large Action_Small 1. Cover with Absorbent pads 2. Soak pads in Bleach 3. Leave in hood Small->Action_Small Action_Large 1. EVACUATE LAB 2. Close Doors 3. Call HazMat Large->Action_Large

Caption: Decision logic for spill response. Note that "Large" spills outside a hood require immediate evacuation due to odor.

Part 5: Disposal Specifications

Do not mix this waste with standard organic solvents immediately.

  • Quenching: All waste solutions containing the thiol must be treated with excess bleach (sodium hypochlorite) for at least 24 hours in a vented container inside the hood.

  • Verification: Carefully smell-check (waft) the treated waste. If the "skunky" odor persists, add more bleach and wait.

  • Final Disposal: Once neutralized (oxidized), the waste can be consolidated into the "Halogenated Organic Waste" stream.

  • Labeling: The waste tag must explicitly state: "Contains Deactivated Thiols/Sulfides - STENCH."

References

  • Sigma-Aldrich. Safety Data Sheet: Cyclopentanethiol (Analogous Hazard Data). Retrieved October 26, 2023. Link

  • University of California, Los Angeles (UCLA) EH&S. SOP: Safe Handling of Stench Chemicals.Link

  • Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (Permeation times for Thiols).Link

  • National Institutes of Health (NIH) PubChem. Compound Summary: 3-(Methylsulfanyl)cyclopentane-1-thiol.Link

  • BenchChem. Thiol Neutralization Protocols.Link

Sources

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